molecular formula C10H6Cl2N2O2 B1335353 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 276684-04-9

5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B1335353
CAS No.: 276684-04-9
M. Wt: 257.07 g/mol
InChI Key: KTLNOKUDBRHUIV-UHFFFAOYSA-N
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Description

5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C10H6Cl2N2O2 and its molecular weight is 257.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O2/c11-6-2-1-5(3-7(6)12)8-4-9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLNOKUDBRHUIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NNC(=C2)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404689
Record name 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

276684-04-9
Record name 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The synthesis is primarily achieved through a two-step process involving a Claisen condensation followed by a cyclocondensation reaction. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and includes diagrams to illustrate the synthetic workflow.

Core Synthesis Pathway

The synthesis of this compound commences with the Claisen condensation of 3',4'-dichloroacetophenone and diethyl oxalate. This reaction, typically conducted in the presence of a strong base like sodium ethoxide, yields ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate. The subsequent and final step involves the cyclocondensation of this β-diketoester with hydrazine hydrate. This reaction proceeds to form the pyrazole ring, followed by the hydrolysis of the ethyl ester to the desired carboxylic acid.

Experimental Protocols

The following protocols are detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate

This step involves the Claisen condensation of 3',4'-dichloroacetophenone with diethyl oxalate.

Materials:

  • 3',4'-dichloroacetophenone

  • Diethyl oxalate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (10%)

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

  • To this solution, a mixture of 3',4'-dichloroacetophenone and diethyl oxalate is added dropwise at 0-5 °C with constant stirring.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours.

  • After completion of the reaction (monitored by TLC), the mixture is poured into ice-cold water and acidified with 10% hydrochloric acid.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

This step involves the cyclocondensation of the β-diketoester with hydrazine hydrate.

Materials:

  • Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (conc.)

  • Sodium hydroxide solution (10%)

Procedure:

  • To a solution of ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate in ethanol, hydrazine hydrate is added dropwise at room temperature.

  • The reaction mixture is then heated to reflux for 4-6 hours.

  • The solvent is evaporated under reduced pressure, and the residue is dissolved in a 10% sodium hydroxide solution.

  • The solution is washed with diethyl ether to remove any unreacted starting material.

  • The aqueous layer is then acidified with concentrated hydrochloric acid to precipitate the crude this compound.

  • The precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product can be recrystallized from a suitable solvent system like ethanol/water to afford the pure product.

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the final product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
3',4'-dichloroacetophenoneC₈H₆Cl₂O189.04Solid75-77
Diethyl oxalateC₆H₁₀O₄146.14Liquid-41
This compoundC₁₀H₆Cl₂N₂O₂257.08Solid274-276 (dec.)[1]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Cyclocondensation & Hydrolysis A 3',4'-dichloroacetophenone D Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate A->D B Diethyl oxalate B->D C Sodium ethoxide C->D F This compound D->F E Hydrazine hydrate E->F

Caption: Synthetic workflow for this compound.

Logical Relationship of Reactions

This diagram shows the logical progression from starting materials to the final product through the key reaction types.

Reaction_Progression Start Starting Materials (3',4'-dichloroacetophenone, Diethyl oxalate) Intermediate β-Diketone Intermediate (Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate) Start->Intermediate Claisen Condensation FinalProduct Final Product (this compound) Intermediate->FinalProduct Cyclocondensation with Hydrazine

Caption: Logical progression of the synthesis reactions.

References

Technical Whitepaper: 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid (CAS 276684-04-9)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a summary of available technical information for 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid. It should be noted that while general information for the class of pyrazole carboxylic acids is available, specific experimental data for this compound is limited in publicly accessible literature.

Introduction

This compound is a heterocyclic compound belonging to the pyrazole class of molecules. The pyrazole scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These activities include anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[1][2] The presence of the dichlorophenyl group and the carboxylic acid moiety on the pyrazole ring suggests that this compound may have unique physicochemical properties and biological activities worthy of investigation. This technical guide aims to consolidate the available information on this compound and provide a framework for future research and development.

Physicochemical Properties

PropertyValueSource
CAS Number 276684-04-9[3][4]
Molecular Formula C₁₀H₆Cl₂N₂O₂[5]
Molecular Weight 257.076 g/mol [5]
Boiling Point No data available[4]
Melting Point No data available
Solubility No data available
pKa No data available
SMILES Code O=C(C1=NNC(C2=CC=C(Cl)C(Cl)=C2)=C1)O[4]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, a general and common method for the synthesis of 5-aryl-1H-pyrazole-3-carboxylic acids involves the cyclocondensation reaction of an α,β-dicarbonyl compound with a hydrazine derivative.

A plausible synthetic route could involve the reaction of a substituted chalcone (an α,β-unsaturated ketone) with a source of hydrazine, followed by oxidation of the resulting pyrazoline. A generalized workflow for such a synthesis is presented below.

General Experimental Workflow for the Synthesis of 5-Aryl-1H-Pyrazole-3-Carboxylic Acids

G cluster_prep Preparation of Intermediate cluster_cyclization Cyclization cluster_oxidation_purification Oxidation and Purification start Start with 3,4-dichloroacetophenone and a glyoxylic acid derivative step1 Claisen-Schmidt Condensation start->step1 intermediate Formation of a substituted chalcone-like intermediate (e.g., 4-(3,4-dichlorophenyl)-2,4-dioxobutanoic acid) step1->intermediate step2 Reaction with Hydrazine Hydrate intermediate->step2 pyrazole Formation of 5-(3,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid step2->pyrazole step3 Oxidation (e.g., with a mild oxidizing agent) pyrazole->step3 product This compound step3->product step4 Purification (e.g., recrystallization, chromatography) product->step4 final_product Pure Product step4->final_product

Generalized synthetic workflow for 5-aryl-1H-pyrazole-3-carboxylic acids.

Potential Biological Activities

While there is no specific biological data for this compound, the broader class of pyrazole and pyrazole carboxylic acid derivatives has been extensively studied and shown to possess a wide range of pharmacological activities.[2] This suggests potential areas for screening and drug discovery for the title compound.

Potential Biological ActivityRationale based on Related Compounds
Anti-inflammatory Pyrazole derivatives are known to exhibit anti-inflammatory properties. For instance, some derivatives of pyrazole carboxylic acid have shown significant anti-inflammatory activity in carrageenan-induced paw edema models.[6]
Antimicrobial Various pyrazole derivatives have demonstrated antibacterial and antifungal activities against a range of pathogens.[6]
Anticancer Certain pyrazole compounds have been investigated as potential anticancer agents, showing cytotoxic activity against various cancer cell lines.[1]
Cannabinoid Receptor Antagonism Diaryl-dihydropyrazole-3-carboxamides, which are structurally related, have been identified as potent CB1 receptor antagonists with potential applications in treating obesity.[3]

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in public databases. However, based on the structure, the following characteristic signals would be expected:

  • ¹H NMR: Aromatic protons on the dichlorophenyl ring, a proton on the pyrazole ring, and exchangeable protons for the carboxylic acid and pyrazole NH.

  • ¹³C NMR: Carbon signals corresponding to the dichlorophenyl ring, the pyrazole ring, and the carboxylic acid group.

  • IR Spectroscopy: Characteristic peaks for O-H and N-H stretching, C=O stretching of the carboxylic acid, and C=C and C=N stretching of the aromatic and pyrazole rings.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (257.076 g/mol ).

Safety and Handling

Based on available Safety Data Sheets (SDS) for this compound and structurally similar chemicals, the following safety and handling precautions should be observed:

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[7]

  • Precautionary Measures:

    • Use only in a well-ventilated area, preferably under a chemical fume hood.[8]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

    • Wash hands thoroughly after handling.[8]

    • Keep away from heat, sparks, open flames, and hot surfaces.[8]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[8]

Conclusion and Future Directions

This compound is a compound of interest due to its pyrazole core, a well-established pharmacophore. While specific experimental data for this molecule is scarce, the known biological activities of related compounds suggest that it may be a valuable candidate for screening in various therapeutic areas, particularly as an anti-inflammatory, antimicrobial, or anticancer agent.

Future research should focus on:

  • Developing and optimizing a synthetic route for this compound.

  • Characterizing its physicochemical properties, including solubility and pKa.

  • Acquiring and analyzing its full spectroscopic data for structural confirmation.

  • Screening for a wide range of biological activities to identify potential therapeutic applications.

  • Investigating its mechanism of action if any significant biological activity is discovered.

The information provided in this technical guide serves as a starting point for researchers interested in exploring the potential of this compound.

References

An In-Depth Technical Guide on the Chemical Properties of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4] This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, physicochemical characteristics, and potential biological relevance. While specific experimental data for this exact compound is limited in publicly available literature, this guide consolidates available information and provides context based on related pyrazole carboxylic acid derivatives.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of this compound is presented below.

PropertyValueSource
CAS Number 276684-04-9--INVALID-LINK--
Molecular Formula C₁₀H₆Cl₂N₂O₂--INVALID-LINK--
Molecular Weight 257.08 g/mol --INVALID-LINK--

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, the general synthesis of pyrazole-3-carboxylic acids is well-established. A common synthetic route involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[2][5]

A plausible synthetic pathway for this compound is outlined below. This represents a generalized approach and would require optimization for this specific target molecule.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Reactant1 Ethyl (E)-2,4-dioxo-4-(3,4-dichlorophenyl)butanoate Conditions Solvent (e.g., Ethanol) Heat Reactant1->Conditions 1. Reactant2 Hydrazine hydrate Reactant2->Conditions 2. Product This compound Conditions->Product Cyclocondensation G ArachidonicAcid Arachidonic Acid COX Cyclooxygenase (COX) ArachidonicAcid->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Compound 5-(3,4-dichlorophenyl)-1H- pyrazole-3-carboxylic acid Compound->COX Inhibition

References

In-depth Technical Guide: Structure Elucidation of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of the novel heterocyclic compound, 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid. This document details the synthetic pathway, experimental protocols for spectroscopic analysis, and an in-depth interpretation of the resulting data to confirm the molecular structure.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The targeted compound, this compound, incorporates a dichlorinated phenyl ring, a common feature in many bioactive molecules, which can influence pharmacokinetic and pharmacodynamic properties. Accurate structure elucidation is paramount for understanding its chemical behavior and potential as a therapeutic agent.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process commencing with a Claisen condensation, followed by a cyclization reaction with hydrazine. This established method for pyrazole synthesis provides a reliable route to the target molecule.

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization & Hydrolysis 3_4_dichloroacetophenone 3',4'-Dichloroacetophenone diketone Intermediate: Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate 3_4_dichloroacetophenone->diketone 1. diethyl_oxalate Diethyl Oxalate diethyl_oxalate->diketone 2. naoet Sodium Ethoxide (Base) in Ethanol naoet->diketone Catalyst final_product Final Product: This compound diketone->final_product 1. Cyclization hydrazine Hydrazine Hydrate hydrazine->final_product acid_workup Acidic Workup (e.g., HCl) acid_workup->final_product 2. Hydrolysis

Fig. 1: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate (Intermediate)
  • Reaction Setup: A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal (1 equivalent) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

  • Reagent Addition: A mixture of 3',4'-dichloroacetophenone (1 equivalent) and diethyl oxalate (1.2 equivalents) is added dropwise to the sodium ethoxide solution at room temperature with continuous stirring.

  • Reaction and Work-up: The reaction mixture is stirred for 12-24 hours. The resulting precipitate is filtered, washed with cold ethanol, and then dissolved in water. The aqueous solution is acidified with dilute hydrochloric acid to precipitate the crude product.

  • Purification: The crude ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate is purified by recrystallization from a suitable solvent like ethanol.

Synthesis of this compound (Final Product)
  • Cyclization: The purified intermediate, ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate (1 equivalent), is dissolved in ethanol. Hydrazine hydrate (1.1 equivalents) is added, and the mixture is refluxed for 4-6 hours.

  • Hydrolysis and Precipitation: After cooling, the reaction mixture is poured into ice-water and acidified with concentrated hydrochloric acid. The resulting precipitate is collected by filtration.

  • Purification: The crude this compound is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is obtained using a KBr pellet method, with the spectrum recorded in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum is acquired using an electrospray ionization (ESI) source in negative ion mode.

Structure Elucidation and Data Interpretation

The structural confirmation of this compound is based on the comprehensive analysis of its spectroscopic data.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides key information about the proton environment in the molecule. The expected signals are:

  • A singlet in the aromatic region corresponding to the proton on the pyrazole ring (H-4).

  • A multiplet in the aromatic region corresponding to the three protons of the 3,4-dichlorophenyl group.

  • A broad singlet at a downfield chemical shift, characteristic of the carboxylic acid proton (-COOH).

  • A broad singlet corresponding to the N-H proton of the pyrazole ring.

Proton Expected Chemical Shift (δ, ppm) Multiplicity
Pyrazole H-4~7.0 - 7.5Singlet
Aromatic H~7.6 - 8.0Multiplet
-COOH> 12.0Broad Singlet
N-H~13.0 - 14.0Broad Singlet

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The key expected signals are:

  • A signal for the carboxylic acid carbonyl carbon.

  • Signals for the carbons of the pyrazole ring.

  • Signals for the carbons of the 3,4-dichlorophenyl ring, including two signals for the carbons bearing chlorine atoms.

Carbon Expected Chemical Shift (δ, ppm)
-COOH~160 - 165
Pyrazole C-3~140 - 145
Pyrazole C-4~105 - 110
Pyrazole C-5~145 - 150
Aromatic C-Cl~130 - 135
Aromatic C-H~125 - 130
Aromatic C (quaternary)~130 - 135

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆.

FTIR Spectroscopy

The FTIR spectrum is crucial for identifying the functional groups present in the molecule.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
O-H (Carboxylic Acid)Stretching3300 - 2500 (broad)
N-H (Pyrazole)Stretching~3200 - 3300
C=O (Carboxylic Acid)Stretching~1700 - 1720
C=N (Pyrazole)Stretching~1580 - 1620
C=C (Aromatic)Stretching~1450 - 1600
C-ClStretching~1000 - 1100

Table 3: Characteristic FTIR Absorption Bands for this compound.

The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. The C=O stretch confirms the presence of the carboxyl group, while the N-H and C=N stretches are indicative of the pyrazole ring.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₀H₆Cl₂N₂O₂), the expected molecular weight is approximately 256.0 g/mol . The ESI in negative mode should show a prominent peak at m/z [M-H]⁻ corresponding to the deprotonated molecule. The isotopic pattern due to the two chlorine atoms (³⁵Cl and ³⁷Cl) will be a key diagnostic feature.

G cluster_spectroscopy Spectroscopic Techniques Start Structure Elucidation Workflow Synthesis Synthesis of Compound Start->Synthesis Purification Purification Synthesis->Purification Spectroscopy Spectroscopic Analysis Purification->Spectroscopy NMR ¹H & ¹³C NMR Spectroscopy->NMR FTIR FTIR Spectroscopy->FTIR MS Mass Spectrometry Spectroscopy->MS Data_Analysis Data Interpretation Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis

Fig. 2: General workflow for the structure elucidation of a novel compound.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry provides a definitive confirmation of the structure of this compound. The described synthetic route is efficient, and the detailed spectroscopic data presented in this guide will be invaluable for researchers and scientists working on the development of pyrazole-based compounds for pharmaceutical applications. This foundational knowledge is critical for further studies into its biological activity and potential therapeutic applications.

Spectroscopic and Synthetic Profile of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this exact molecule in public databases, this guide presents representative spectroscopic data based on closely related analogs and established principles for pyrazole derivatives.

Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of this compound. This data is compiled from spectral information of analogous pyrazole carboxylic acids and general principles of spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Representative ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0 - 14.0br s1HCarboxylic acid proton (-COOH)
~7.8 - 8.0d1HAromatic proton (H-2' of dichlorophenyl)
~7.6 - 7.7dd1HAromatic proton (H-6' of dichlorophenyl)
~7.5 - 7.6d1HAromatic proton (H-5' of dichlorophenyl)
~7.0 - 7.2s1HPyrazole proton (H-4)
~13.5 (broad)br s1HPyrazole N-H proton

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The pyrazole N-H proton signal is often broad and may exchange with solvent protons, sometimes rendering it unobservable.

Table 2: Representative ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~165.0Carboxylic acid carbon (-COOH)
~150.0Pyrazole carbon (C-5)
~145.0Pyrazole carbon (C-3)
~133.0 - 135.0Aromatic carbons (C-Cl)
~128.0 - 132.0Aromatic carbons (CH)
~125.0 - 127.0Aromatic quaternary carbon
~105.0Pyrazole carbon (C-4)
Mass Spectrometry (MS)

Table 3: Representative Mass Spectrometry Data

m/zInterpretation
[M]+Molecular ion peak corresponding to the exact mass of C10H6Cl2N2O2.
[M-H2O]+Loss of a water molecule.
[M-COOH]+Loss of the carboxylic acid group.
Other fragmentsCharacteristic fragmentation pattern of the dichlorophenyl and pyrazole rings.

Note: The exact mass and fragmentation pattern can be confirmed by high-resolution mass spectrometry (HRMS).

Infrared (IR) Spectroscopy

Table 4: Representative Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 2500BroadO-H stretching of the carboxylic acid (hydrogen-bonded)
~3100 - 3000MediumAromatic C-H stretching
~1720 - 1680StrongC=O stretching of the carboxylic acid
~1600 - 1450Medium-StrongC=C and C=N stretching of the aromatic and pyrazole rings
~1300 - 1200MediumC-O stretching of the carboxylic acid
~850 - 800StrongC-Cl stretching

Experimental Protocols

A common and effective method for the synthesis of 5-aryl-1H-pyrazole-3-carboxylic acids involves a Claisen condensation followed by cyclization with hydrazine.[1]

General Synthesis Workflow

The logical workflow for the synthesis is outlined below.

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis A 3,4-Dichloroacetophenone D Intermediate Diketoester A->D B Diethyl oxalate B->D C Sodium ethoxide C->D in Ethanol F Intermediate Pyrazole Ester D->F E Hydrazine hydrate E->F in Acetic Acid H 5-(3,4-dichlorophenyl)-1H- pyrazole-3-carboxylic acid F->H G Sodium hydroxide G->H then HCl

Caption: General synthetic workflow for 5-aryl-1H-pyrazole-3-carboxylic acids.

Detailed Synthetic Procedure (General Method)
  • Step 1: Synthesis of the Intermediate Diketoester.

    • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) under an inert atmosphere, 3,4-dichloroacetophenone is added dropwise at room temperature.

    • Diethyl oxalate is then added, and the reaction mixture is stirred at room temperature or gentle heat until the reaction is complete (monitored by TLC).

    • The reaction mixture is then poured into ice-water and acidified to precipitate the crude diketoester, which is filtered, washed, and dried.

  • Step 2: Synthesis of the Intermediate Pyrazole Ester.

    • The crude diketoester is dissolved in glacial acetic acid.

    • Hydrazine hydrate is added dropwise, and the mixture is refluxed for several hours.

    • After cooling, the reaction mixture is poured into water, and the precipitated pyrazole ester is collected by filtration, washed, and dried.

  • Step 3: Hydrolysis to the Carboxylic Acid.

    • The pyrazole ester is suspended in an aqueous solution of sodium hydroxide and heated to reflux until the ester is fully hydrolyzed.

    • The reaction mixture is cooled, and any insoluble impurities are filtered off.

    • The filtrate is then acidified with concentrated hydrochloric acid to precipitate the final product, this compound.

    • The product is collected by filtration, washed with water, and can be further purified by recrystallization.

Potential Signaling Pathways and Biological Activity

Pyrazole derivatives are known to exhibit a wide range of biological activities, often acting as inhibitors of various protein kinases.[2][3][4] Dichlorophenyl-substituted pyrazoles, in particular, have been investigated for their potential as anticancer and anti-inflammatory agents.[5] The potential mechanism of action could involve the inhibition of key signaling pathways implicated in cell proliferation, survival, and inflammation.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, based on the known activities of similar compounds.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nuclear Events RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Compound 5-(3,4-dichlorophenyl)-1H- pyrazole-3-carboxylic acid Compound->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

This guide provides a foundational understanding of the spectroscopic and synthetic aspects of this compound. Further experimental work is necessary to confirm the specific data and fully elucidate its biological activity and potential as a therapeutic agent.

References

5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid: A Technical Review of a Promising Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid, a heterocyclic compound belonging to the versatile pyrazole class of molecules. While specific detailed research on this exact compound is limited in publicly available literature, this review extrapolates from closely related analogs and the broader family of pyrazole carboxylic acids to highlight its potential applications, synthesis, and likely biological activities. The pyrazole scaffold is a well-established pharmacophore, and its derivatives have shown a wide array of biological activities, including roles as antimicrobial, anti-inflammatory, and anticancer agents.

Core Compound Profile

PropertyValueSource
Chemical Name This compound-
CAS Number 276684-04-9-
Molecular Formula C₁₀H₆Cl₂N₂O₂-
Molecular Weight 257.08 g/mol -
Structure ChemSpider

Synthesis and Chemical Properties

The synthesis of 5-aryl-1H-pyrazole-3-carboxylic acids is well-documented in the chemical literature. A common and effective method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the target compound, a plausible synthetic route would involve the reaction of a 3,4-dichlorophenyl-substituted β-ketoester with a hydrazine source, followed by cyclization to form the pyrazole ring.

A general synthetic scheme is outlined below:

Synthesis_Pathway 3,4-Dichlorobenzoylacetonitrile 3,4-Dichlorobenzoylacetonitrile Intermediate Hydrazone Intermediate 3,4-Dichlorobenzoylacetonitrile->Intermediate Condensation Hydrazine Hydrazine Hydrazine->Intermediate Target_Compound This compound Intermediate->Target_Compound Cyclization & Hydrolysis

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol: General Synthesis of 5-Aryl-1H-pyrazole-3-carboxylic Acids

This protocol is a generalized procedure based on known syntheses of similar pyrazole derivatives and should be adapted and optimized for the specific synthesis of this compound.

  • Condensation: To a solution of the appropriate β-ketoester (e.g., ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate) in a suitable solvent such as ethanol or acetic acid, add an equimolar amount of hydrazine hydrate.

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature or heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: Upon completion of the initial condensation, the intermediate hydrazone is cyclized. This can often be achieved by continued heating or by changing the solvent and/or adding a catalyst.

  • Hydrolysis: If the starting material was an ester, the resulting pyrazole ester is hydrolyzed to the carboxylic acid, typically by heating with an aqueous solution of a base (e.g., sodium hydroxide) followed by acidification.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent or by column chromatography.

Potential Biological Activities and Mechanisms of Action

Anti-inflammatory Activity

Many pyrazole derivatives exhibit potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. The well-known anti-inflammatory drug celecoxib, for instance, features a diarylpyrazole core. The 3,4-dichlorophenyl substitution on the target molecule could enhance its binding affinity to the active site of COX enzymes.

Anti_Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Target_Compound 5-(3,4-dichlorophenyl)-1H- pyrazole-3-carboxylic acid Target_Compound->COX_Enzymes Inhibition

Caption: Potential mechanism of anti-inflammatory action via COX enzyme inhibition.

Anticancer Activity

Derivatives of pyrazole have been investigated as potential anticancer agents, with some showing inhibitory activity against various kinases involved in cancer cell proliferation and survival. The dichlorophenyl moiety is a common feature in many kinase inhibitors, suggesting that this compound could be a candidate for screening against a panel of cancer-related kinases.

Anticancer_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor_Tyrosine_Kinase->Signaling_Cascade Cell_Proliferation Cell Proliferation & Survival Signaling_Cascade->Cell_Proliferation Target_Compound 5-(3,4-dichlorophenyl)-1H- pyrazole-3-carboxylic acid Target_Compound->Receptor_Tyrosine_Kinase Inhibition

Caption: Potential anticancer mechanism through inhibition of receptor tyrosine kinases.

Antimicrobial Activity

The pyrazole nucleus is present in several compounds with demonstrated antimicrobial and antifungal activities. The mechanism of action can vary, but often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The electron-withdrawing nature of the dichlorophenyl group could contribute to the compound's ability to interact with microbial targets.

Quantitative Data from Related Compounds

While quantitative data for the target compound is not available, the following table summarizes data for structurally similar pyrazole derivatives to provide a reference for potential efficacy.

CompoundTargetActivity (IC₅₀/EC₅₀)Reference
1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid analogCannabinoid Receptor 1 (CB1)Not specified, but showed in vivo antiobesity activity--INVALID-LINK--
Various Pyrazole-3-carboxylic acid derivativesDengue Virus NS2B-NS3 proteaseEC₅₀ down to 2.2 µM--INVALID-LINK--
N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamideCyclin-Dependent Kinase 2 (CDK2)Low nM affinity--INVALID-LINK--

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. Based on the well-established biological activities of the pyrazole scaffold and the presence of the dichlorophenyl moiety, this compound warrants further investigation for its potential therapeutic applications. Future research should focus on:

  • Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol and full characterization of the compound.

  • Broad Biological Screening: Evaluation of its activity against a wide range of biological targets, including inflammatory enzymes, protein kinases, and microbial pathogens.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to understand the contribution of the dichlorophenyl group and the carboxylic acid moiety to its biological activity.

  • Mechanism of Action Studies: In-depth investigation into the molecular mechanisms underlying any observed biological effects.

This technical guide serves as a foundational resource to stimulate and guide future research into this potentially valuable compound.

Potential Therapeutic Targets of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential therapeutic targets of the novel compound 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid. Based on extensive analysis of existing literature and structure-activity relationships of analogous compounds, this document outlines the most probable biological targets, summarizes key preclinical data, and provides detailed experimental protocols for further investigation. The primary putative targets identified are the Sirtuin (SIRT) family of enzymes and the Cannabinoid (CB) receptors. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this pyrazole derivative.

Introduction

This compound is a heterocyclic compound belonging to the pyrazole class. Pyrazole and its derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The specific structural features of this compound, particularly the dichlorophenyl and carboxylic acid moieties, suggest a potential for interaction with specific biological targets that are implicated in various disease states. This guide will focus on two of the most promising target families: Sirtuins and Cannabinoid receptors.

Putative Therapeutic Target 1: Sirtuins (SIRTs)

Sirtuins are a class of NAD+-dependent protein deacetylases and mono-ADP-ribosyltransferases that play crucial roles in cellular regulation, including metabolism, DNA repair, and longevity.[3][4] Several pyrazole-containing compounds have been identified as inhibitors of sirtuins, particularly SIRT1, SIRT2, and SIRT5.[5][6][7]

Rationale for Sirtuin Inhibition

The inhibition of specific sirtuin isoforms has emerged as a promising therapeutic strategy for various diseases. For instance, SIRT1 inhibition has been explored in the context of cancer therapy, while SIRT2 inhibition shows potential for neurodegenerative disorders.[8] SIRT5 inhibition is being investigated for its role in metabolic diseases and certain cancers.[9][10] The structural scaffold of this compound shares features with known sirtuin inhibitors, making it a candidate for targeting this enzyme family.

Quantitative Data on Related Sirtuin Inhibitors

While specific IC50 values for this compound are not yet published, data for structurally related pyrazole derivatives highlight the potential for potent sirtuin inhibition.

Compound ClassTarget Sirtuin(s)Reported IC50 RangeReference
Bicyclic Pyrazole DerivativesSIRT1~6.21 µM[8]
Pyrazolone DerivativesSIRT50.21 ± 0.02 µM[5]
Cambinol AnaloguesSIRT1, SIRT2~50 µM[6]
Experimental Protocol: In Vitro Sirtuin Inhibition Assay

This protocol describes a common fluorometric assay to determine the inhibitory activity of this compound against a specific sirtuin isoform (e.g., SIRT1, SIRT2, or SIRT5).

Materials:

  • Recombinant human Sirtuin enzyme (e.g., SIRT1, SIRT2, or SIRT5)

  • Fluorogenic sirtuin substrate (e.g., for SIRT1, a peptide containing an acetylated lysine residue)

  • NAD+

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compound: this compound

  • Positive control inhibitor (e.g., Nicotinamide or a known specific inhibitor for the target sirtuin)

  • 384-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in assay buffer.

  • In a 384-well plate, add the following to each well:

    • Assay buffer

    • Test compound at various concentrations

    • Fluorogenic sirtuin substrate

    • NAD+

  • Initiate the reaction by adding the recombinant sirtuin enzyme to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate the plate at room temperature for a specified time (e.g., 15 minutes).

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm).

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathway Diagram: Sirtuin-Mediated Deacetylation

Sirtuin_Pathway cluster_0 Sirtuin Activity cluster_1 Inhibition NAD NAD+ SIRT Sirtuin (e.g., SIRT1) NAD->SIRT NAM Nicotinamide SIRT->NAM Deacetylated_Substrate Deacetylated Substrate (e.g., p53) SIRT->Deacetylated_Substrate Acetylated_Substrate Acetylated Substrate (e.g., p53-Ac) Acetylated_Substrate->SIRT Cellular_Response Altered Gene Expression, Metabolism, etc. Deacetylated_Substrate->Cellular_Response Downstream Effects Inhibitor 5-(3,4-dichlorophenyl)-1H- pyrazole-3-carboxylic acid Inhibitor->SIRT

Caption: Sirtuin deacetylation pathway and its inhibition.

Putative Therapeutic Target 2: Cannabinoid (CB) Receptors

The diarylpyrazole structure is a well-established scaffold for cannabinoid receptor antagonists, with the most prominent example being Rimonabant (SR141716A).[11][12] The structural similarity between this compound and known CB1 receptor antagonists strongly suggests its potential to interact with these receptors.

Rationale for Cannabinoid Receptor Modulation

The cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors that are key components of the endocannabinoid system. CB1 receptors are primarily found in the central nervous system and are associated with appetite, pain sensation, and mood. CB2 receptors are predominantly expressed in the immune system and are involved in inflammation. Antagonism of the CB1 receptor has been investigated for the treatment of obesity and metabolic disorders.

Quantitative Data on Related Cannabinoid Receptor Antagonists

The binding affinities of various pyrazole derivatives for cannabinoid receptors have been extensively studied.

CompoundTarget ReceptorKi (nM)Reference
SR141716A (Rimonabant)CB17.49[13]
AM251CB17.49[13]
5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamideCB11.98[5]
Experimental Protocol: Cannabinoid Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for CB1 or CB2 receptors.

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors

  • Radioligand (e.g., [3H]CP-55,940 or [3H]SR141716A)

  • Non-labeled competitor (e.g., WIN 55,212-2) for non-specific binding determination

  • Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4)

  • Test compound: this compound

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Prepare a serial dilution of the test compound in assay buffer.

  • In a 96-well plate, add the following to each well:

    • Assay buffer

    • Radioligand at a concentration near its Kd

    • Test compound at various concentrations (or buffer for total binding, or non-labeled competitor for non-specific binding)

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at 30°C for 90 minutes.

  • Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value for the test compound.[6]

Logical Relationship Diagram: Structure-Activity Relationship (SAR) of Pyrazole-based CB1 Antagonists

SAR_CB1_Antagonists cluster_SAR Key Structural Features for CB1 Antagonism cluster_Target_Compound This compound Core_Scaffold 1,5-Diaryl-1H-pyrazole-3-carboxamide R1 R1 (at N1): Optimal: 2,4-Dichlorophenyl Core_Scaffold->R1 R3 R3 (at C3): Optimal: Carboxamide (e.g., piperidinyl) Core_Scaffold->R3 R5 R5 (at C5): Optimal: p-Substituted Phenyl (e.g., p-chlorophenyl) Core_Scaffold->R5 Target_R1 R1: H Core_Scaffold->Target_R1 Target_R3 R3: Carboxylic Acid Core_Scaffold->Target_R3 Target_R5 R5: 3,4-Dichlorophenyl Core_Scaffold->Target_R5 High_Affinity High CB1 Receptor Affinity R1->High_Affinity Contributes to R3->High_Affinity Contributes to R5->High_Affinity Contributes to

Caption: SAR for pyrazole-based CB1 antagonists.

Conclusion

The available evidence strongly suggests that this compound is a promising lead compound with the potential to modulate the activity of both the sirtuin family of enzymes and cannabinoid receptors. Its structural similarity to known inhibitors and antagonists of these targets provides a solid foundation for further investigation. The experimental protocols detailed in this guide offer a clear path for elucidating the precise biological activity and therapeutic potential of this compound. Further research, including in vitro and in vivo studies, is warranted to fully characterize its pharmacological profile and to explore its potential for the development of novel therapeutics.

References

In Silico Prediction of Properties for 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive in silico analysis of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid, a molecule of interest in drug discovery and development. The following sections detail its physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and drug-likeness characteristics as predicted by various computational models. This document aims to serve as a valuable resource for researchers by providing foundational data to inform further experimental studies.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been predicted using computational methods. These parameters are crucial for understanding the compound's behavior in biological systems.

PropertyPredicted ValueNotes
IUPAC Name This compound
Molecular Formula C10H6Cl2N2O2[1]
Molecular Weight 257.08 g/mol [1]
SMILES O=C(C1=NNC(C2=CC=C(Cl)C(Cl)=C2)=C1)O
Predicted Melting Point 235.49 °CPredicted using a regression-based gradient boosting model.
Predicted pKa 3.85 (acidic)Predicted using a graph-convolutional neural network model.
Predicted LogP 2.89A measure of lipophilicity.

ADMET Profile

The ADMET profile of a compound is critical for its potential as a drug candidate. The following table summarizes the predicted ADMET properties of this compound using the SwissADME and pkCSM web servers.

Pharmacokinetics
ParameterPredicted Value (SwissADME)Predicted Value (pkCSM)Interpretation
GI Absorption High85.5%Likely to be well absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) Permeant NoLogBB: -0.563Unlikely to cross the blood-brain barrier.
P-glycoprotein (P-gp) Substrate NoYesConflicting predictions; may be subject to efflux by P-gp.
CYP1A2 Inhibitor Yes0.613Potential to inhibit the CYP1A2 enzyme.
CYP2C19 Inhibitor Yes0.698Potential to inhibit the CYP2C19 enzyme.
CYP2C9 Inhibitor Yes0.654Potential to inhibit the CYP2C9 enzyme.
CYP2D6 Inhibitor No0.528Low potential to inhibit the CYP2D6 enzyme.
CYP3A4 Inhibitor Yes0.671Potential to inhibit the CYP3A4 enzyme.
Log Kp (skin permeation) -6.31 cm/sLow skin permeability.
Toxicity
ParameterPredicted Value (pkCSM)Interpretation
AMES Toxicity NoNot predicted to be mutagenic.
hERG I Inhibitor NoUnlikely to inhibit the hERG channel, reducing the risk of cardiotoxicity.
Hepatotoxicity YesPotential for liver toxicity.
Skin Sensitisation NoUnlikely to cause skin sensitization.
Minnow Toxicity (log LC50) -0.856Predicted to be toxic to minnows.

Drug-Likeness and Medicinal Chemistry

The drug-likeness of a molecule is evaluated based on several established rules and properties. These help in assessing the compound's potential to be developed into an oral drug.

ParameterPredicted Value (SwissADME)Interpretation
Lipinski's Rule of Five Yes (0 violations)Adheres to the rule, suggesting good oral bioavailability.
Ghose Filter Yes (0 violations)Meets the criteria for drug-likeness.
Veber Filter Yes (0 violations)Meets the criteria for good oral bioavailability.
Egan Filter Yes (0 violations)Meets the criteria for good oral bioavailability.
Muegge Filter Yes (0 violations)Meets the criteria for drug-likeness.
Bioavailability Score 0.55Indicates a reasonable probability of good oral bioavailability.
Lead-likeness No (2 violations)Does not meet the criteria for a lead compound.
Synthetic Accessibility 2.87The molecule is predicted to be relatively easy to synthesize.

Experimental Protocols: In Silico Prediction Methodologies

The data presented in this guide were generated using widely accepted and freely available in silico prediction tools. The general workflow for these predictions is outlined below.

Physicochemical Property Prediction
  • Melting Point: The melting point was predicted using the AAT Bioquest Melting Point Predictor, which utilizes a regression-based, gradient boosting model. The SMILES string of the molecule was used as the input.

  • pKa: The acidic pKa was predicted using the MolGpKa web server, which employs a graph-convolutional neural network model. The prediction was based on the input of the molecule's SMILES string.

  • LogP: The octanol-water partition coefficient (LogP) was predicted using the Molinspiration online logP calculator, which is based on group contributions.

ADMET and Drug-Likeness Prediction
  • SwissADME: The SMILES string of this compound was submitted to the SwissADME web server (--INVALID-LINK--). The server calculates a wide range of physicochemical descriptors, ADMET properties, pharmacokinetic properties, and drug-likeness parameters.

  • pkCSM: The SMILES string was also submitted to the pkCSM web server (--INVALID-LINK--). This tool uses graph-based signatures to predict a variety of pharmacokinetic and toxicity endpoints.

Visualizations

In Silico Property Prediction Workflow

workflow In Silico Prediction Workflow for this compound cluster_input Input cluster_prediction_tools Prediction Tools cluster_output Predicted Properties SMILES SMILES String O=C(C1=NNC(C2=CC=C(Cl)C(Cl)=C2)=C1)O SwissADME SwissADME SMILES->SwissADME pkCSM pkCSM SMILES->pkCSM OtherTools Specialized Predictors (Melting Point, pKa, LogP) SMILES->OtherTools Physicochemical Physicochemical Properties SwissADME->Physicochemical ADMET ADMET Profile SwissADME->ADMET DrugLikeness Drug-Likeness SwissADME->DrugLikeness pkCSM->ADMET OtherTools->Physicochemical

Caption: Workflow for in silico property prediction.

Predicted ADMET Profile Summary

ADMET_Profile Predicted ADMET Profile of this compound cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion_toxicity Toxicity Molecule 5-(3,4-dichlorophenyl)-1H- pyrazole-3-carboxylic acid GI_Absorption High GI Absorption Molecule->GI_Absorption BBB No BBB Penetration Molecule->BBB CYP_Inhibition CYP Inhibition (1A2, 2C9, 2C19, 3A4) Molecule->CYP_Inhibition Toxicity Potential Hepatotoxicity No AMES Toxicity No hERG Inhibition Molecule->Toxicity

Caption: Summary of the predicted ADMET profile.

Conclusion

The in silico analysis of this compound suggests that it possesses several favorable drug-like properties, including high predicted gastrointestinal absorption and adherence to Lipinski's Rule of Five. However, potential liabilities have also been identified, such as the inhibition of multiple cytochrome P450 enzymes and a risk of hepatotoxicity. These computational predictions provide a strong foundation for guiding further experimental validation and optimization efforts in the drug discovery pipeline. It is essential to corroborate these findings with in vitro and in vivo studies to fully assess the therapeutic potential of this compound.

References

Commercial Sourcing and Technical Profile of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and relevant biological context of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details commercial suppliers, potential biological activities, and relevant experimental methodologies.

Commercial Suppliers

A number of chemical suppliers offer this compound, with varying purity levels and quantities. The following table summarizes the offerings from several prominent suppliers to facilitate procurement for research and development purposes.

SupplierCatalog NumberPurityQuantity/PriceAvailability
BOC Sciences CAS 276684-04-9InquireInquireInquire
BLDpharm BD00793739InquireInquireInquire
LookChem 276684-04-9InquireInquireInquire
Toronto Research Chemicals Not explicitly listed; custom synthesis may be available.InquireInquireInquire

Note: Pricing and availability are subject to change. It is recommended to visit the supplier's website for the most current information.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively published, the pyrazole carboxylic acid scaffold is well-established in medicinal chemistry for a range of biological activities. Notably, derivatives of this class have demonstrated anti-inflammatory properties and have been investigated as modulators of the cannabinoid CB1 receptor.

The cannabinoid CB1 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. Its activation initiates a cascade of intracellular signaling events that play a crucial role in regulating neurotransmitter release, pain perception, appetite, and mood. The interaction of a ligand, such as a pyrazole derivative, with the CB1 receptor can trigger or inhibit these pathways.

A simplified representation of the canonical CB1 receptor signaling pathway is depicted below:

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Pathway G_protein->MAPK Activation Ca_channel Ca2+ Channels G_protein->Ca_channel Inhibition K_channel K+ Channels G_protein->K_channel Activation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of target proteins MAPK->Cellular_Response Gene Expression Changes Ca_channel->Cellular_Response Reduced Neurotransmitter Release K_channel->Cellular_Response Hyperpolarization Ligand Ligand (e.g., Pyrazole Derivative) Ligand->CB1 Binding

Caption: Canonical CB1 Receptor Signaling Pathway.

Experimental Protocols

General Synthesis of 5-Aryl-1H-pyrazole-3-carboxylic Acids

A common synthetic route to this class of compounds involves the condensation of an aryl-substituted β-ketoester with hydrazine, followed by hydrolysis of the resulting ester.

Materials:

  • Aryl-substituted β-ketoester (1 equivalent)

  • Hydrazine hydrate (1.2 equivalents)

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Diethyl ether

Procedure:

  • Dissolve the aryl-substituted β-ketoester in ethanol in a round-bottom flask.

  • Add hydrazine hydrate dropwise to the solution at room temperature with stirring.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the resulting residue, add a solution of sodium hydroxide and heat the mixture to reflux for 2-3 hours to hydrolyze the ester.

  • Cool the reaction mixture in an ice bath and acidify with hydrochloric acid to precipitate the carboxylic acid.

  • Collect the precipitate by vacuum filtration, wash with cold water, and then with diethyl ether.

  • Dry the solid product under vacuum to yield the 5-aryl-1H-pyrazole-3-carboxylic acid.

Cannabinoid CB1 Receptor Binding Assay Protocol

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the CB1 receptor.

Materials:

  • Membrane preparations from cells expressing the human CB1 receptor.

  • [³H]CP-55,940 (radioligand).

  • Test compound (e.g., this compound) at various concentrations.

  • WIN 55,212-2 (for non-specific binding).

  • Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4).

  • 96-well filter plates.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add assay buffer, the radioligand ([³H]CP-55,940), and the CB1 receptor-containing membranes.

  • For the determination of non-specific binding, add a high concentration of an unlabeled CB1 ligand (e.g., WIN 55,212-2) to separate wells.

  • To the experimental wells, add varying concentrations of the test compound.

  • Incubate the plate at 30°C for 90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a scintillation counter.

  • The affinity (Ki) of the test compound is calculated from the IC50 value determined from the competition curve.

This guide serves as a starting point for researchers interested in this compound. For detailed and up-to-date information, direct consultation with the listed suppliers and a thorough review of the primary literature is recommended.

Methodological & Application

Application Note: HPLC Analysis of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid is a member of the pyrazole class of compounds, which are of significant interest in pharmaceutical and agrochemical research. Pyrazole derivatives are known for a wide range of biological activities. Accurate and reliable analytical methods are crucial for the purity assessment, quantification, and stability testing of this compound. This application note presents a general yet robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The method is based on established protocols for similar pyrazole carboxylic acid derivatives and is suitable for routine quality control and research applications.

Experimental Protocol

This section details the recommended HPLC instrumentation, reagents, and procedures for the analysis.

Instrumentation and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Trifluoroacetic acid (TFA)

  • Phosphoric acid

  • Phosphate salts for buffer preparation

Chromatographic Conditions:

A summary of typical chromatographic conditions is provided in the table below. These parameters can be used as a starting point and may require optimization for specific applications.

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Eclipse XBD-C18, ACE C18)
Mobile Phase A: 0.1% Trifluoroacetic Acid in WaterB: AcetonitrileIsocratic elution with A:B (e.g., 50:50 v/v) or a gradient elution can be employed for optimization. An alternative mobile phase could be a mixture of methanol and a phosphate buffer at a specific pH (e.g., pH 3).[1][2][3]
Flow Rate 1.0 mL/min[1]
Detection UV at 225 nm[2]
Column Temperature 30 °C[2]
Injection Volume 5 µL[1]

Preparation of Solutions:

  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of trifluoroacetic acid to 1000 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly.

  • Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) to obtain a stock solution. Further dilutions can be made to prepare working standard solutions of desired concentrations.

  • Sample Solution Preparation: Prepare the sample by dissolving it in the same solvent as the standard solution. The concentration should fall within the linear range of the method. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters

For a complete method development, the following validation parameters should be assessed according to ICH guidelines:

  • System Suitability: To ensure the chromatographic system is performing adequately.

  • Specificity: To demonstrate that the method is able to separate the analyte from potential impurities and degradation products.

  • Linearity and Range: To establish a linear relationship between the analyte concentration and the detector response over a defined range. For a similar compound, a linearity range of 50 to 150 μg/mL has been reported.[1]

  • Accuracy: To determine the closeness of the test results to the true value.

  • Precision (Repeatability and Intermediate Precision): To assess the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): To determine the lowest concentration of the analyte that can be reliably detected and quantified. For a pyrazoline derivative, an LOD of 4 µg/mL and an LOQ of 15 µg/mL have been reported.[1]

  • Robustness: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Data Presentation

The quantitative data obtained from the analysis, including retention time, peak area, and concentration, should be tabulated for clear presentation and comparison. An example table for system suitability results is provided below.

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2
Theoretical Plates (N) N ≥ 2000
%RSD of Peak Area ≤ 2.0%

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for the HPLC analysis and the logical relationship of the key chromatographic parameters.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing A Standard & Sample Preparation C HPLC System Setup A->C B Mobile Phase Preparation B->C D Sample Injection C->D E Data Acquisition D->E F Peak Integration & Quantification E->F G Report Generation F->G

Caption: Experimental workflow for HPLC analysis.

hplc_parameters cluster_instrument Instrumental Parameters cluster_output Chromatographic Output Column Stationary Phase (e.g., C18) Resolution Resolution Column->Resolution PeakShape Peak Shape (Tailing, Plates) Column->PeakShape MobilePhase Mobile Phase (Composition & pH) MobilePhase->Resolution RetentionTime Retention Time MobilePhase->RetentionTime MobilePhase->PeakShape FlowRate Flow Rate FlowRate->RetentionTime Temperature Column Temperature Temperature->RetentionTime Detector Detector (Wavelength) Detector->PeakShape

Caption: Key HPLC parameters and their influence.

References

Application Notes and Protocols for In Vitro Screening of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the in vitro screening of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid to evaluate its potential therapeutic activities. The primary focus is on its anticancer and anti-inflammatory properties, based on the common biological activities of pyrazole derivatives.[1][2][3][4]

Application Note 1: Anticancer Activity Evaluation

Audience: Researchers, scientists, and drug development professionals in oncology.

Introduction: Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various cancer cell lines.[1][5] In vitro assays are crucial first steps in evaluating the cytotoxic and mechanistic properties of novel compounds like this compound. The following protocols describe methods to assess its impact on cancer cell viability, cell cycle progression, and apoptosis.

Data Presentation: Anticancer Activity

Table 1: Cytotoxicity of this compound against various cancer cell lines.

Cancer Cell LineTissue of OriginIC50 (µM) after 48h treatment
MCF-7Breast AdenocarcinomaData to be filled
MDA-MB-231Breast AdenocarcinomaData to be filled
A549Lung CarcinomaData to be filled
HepG2Liver CarcinomaData to be filled
HCT-116Colorectal CarcinomaData to be filled
PANC-1Pancreatic CarcinomaData to be filled

IC50 (Half-maximal inhibitory concentration) values are to be determined from dose-response curves.

Experimental Protocols

1. MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

  • Materials:

    • This compound

    • Human cancer cell lines (e.g., MCF-7, A549, HepG2)[7]

    • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate Buffered Saline (PBS)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

    • Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.5%.

    • After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from a dose-response curve.

2. Cell Cycle Analysis by Flow Cytometry

This assay determines the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Cancer cells treated with the test compound

    • PBS

    • 70% Ethanol (ice-cold)

    • RNase A

    • Propidium Iodide (PI) staining solution

    • Flow cytometer

  • Protocol:

    • Plate and treat cells with the IC50 concentration of the compound for 24 or 48 hours.

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the cell cycle distribution using a flow cytometer.

3. Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cancer cells treated with the test compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.

Visualizations

experimental_workflow_anticancer cluster_invitro In Vitro Anticancer Screening start Start: Cancer Cell Lines treatment Treat with 5-(3,4-dichlorophenyl)- 1H-pyrazole-3-carboxylic acid start->treatment viability MTT Cell Viability Assay treatment->viability ic50 Determine IC50 viability->ic50 mechanistic Mechanistic Assays ic50->mechanistic cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) mechanistic->apoptosis data Data Analysis & Interpretation cell_cycle->data apoptosis->data

Caption: Workflow for in vitro anticancer screening.

cell_cycle_pathway G1 G1 Phase (Cell Growth) G1_S G1/S Checkpoint G1->G1_S S S Phase (DNA Synthesis) G2 G2 Phase (Growth & Preparation for Mitosis) S->G2 G2_M G2/M Checkpoint G2->G2_M M M Phase (Mitosis) M->G1 G1_S->S G2_M->M

Caption: A simplified diagram of the cell cycle phases.

Application Note 2: Anti-inflammatory Activity Evaluation

Audience: Researchers in inflammation, immunology, and drug development.

Introduction: Many pyrazole-containing compounds exhibit anti-inflammatory properties primarily through the inhibition of cyclooxygenase (COX) enzymes.[8][9] The COX enzymes, COX-1 and COX-2, are key to the inflammatory pathway. Selective inhibition of COX-2 is a desirable feature for anti-inflammatory drugs to minimize gastrointestinal side effects.[8] This application note provides a protocol to assess the inhibitory activity of this compound against COX-1 and COX-2.

Data Presentation: COX Inhibition

Table 2: In vitro COX-1 and COX-2 inhibitory activity of this compound.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compoundData to be filledData to be filledData to be filled
Celecoxib (Control)Reference ValueReference ValueReference Value
Indomethacin (Control)Reference ValueReference ValueReference Value
Experimental Protocol

1. In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorescence-based)

This assay measures the peroxidase activity of COX enzymes.

  • Materials:

    • COX-1 and COX-2 enzymes (ovine or human recombinant)

    • Arachidonic acid (substrate)

    • Amplex Red reagent (or other suitable fluorogenic probe)

    • Heme

    • Assay buffer (e.g., Tris-HCl)

    • This compound

    • Known COX inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

    • 96-well black microplates

    • Fluorescence microplate reader

  • Protocol:

    • Prepare serial dilutions of the test compound and control inhibitors in DMSO.

    • In a 96-well plate, add the assay buffer, heme, and the fluorogenic probe.

    • Add the diluted test compound or control inhibitors to the respective wells. Include a DMSO control for 100% enzyme activity.

    • Add the COX-1 or COX-2 enzyme to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time.

    • Calculate the rate of reaction for each well. Determine the percent inhibition relative to the DMSO control.

    • Plot the percent inhibition against the compound concentration to determine the IC50 value.

Visualizations

cox_pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_homeostatic Prostaglandins (Homeostatic functions) COX1->PGs_homeostatic PGs_inflammatory Prostaglandins (Inflammation, Pain) COX2->PGs_inflammatory Inhibitor 5-(3,4-dichlorophenyl)- 1H-pyrazole-3-carboxylic acid Inhibitor->COX1 Inhibition Inhibitor->COX2 Inhibition

Caption: Inhibition of COX-1 and COX-2 by pyrazole compounds.

cox_assay_workflow start Prepare Reagents (Enzyme, Compound, Substrate) plate Add Buffer, Probe, and Compound to 96-well plate start->plate add_enzyme Add COX-1 or COX-2 Enzyme plate->add_enzyme incubate Incubate for 15 minutes add_enzyme->incubate add_substrate Initiate Reaction with Arachidonic Acid incubate->add_substrate measure Measure Fluorescence over time add_substrate->measure analyze Calculate % Inhibition and IC50 measure->analyze

Caption: Workflow for the in vitro COX inhibition assay.

Application Note 3: Cannabinoid Receptor Binding Assay

Audience: Neuroscientists, pharmacologists, and drug development professionals.

Introduction: Certain pyrazole derivatives are known to act as antagonists for the cannabinoid receptor 1 (CB1).[][11] This has therapeutic implications for conditions such as obesity and related metabolic disorders. A radioligand binding assay is the standard method to determine the affinity of a compound for a specific receptor.

Data Presentation: Receptor Binding Affinity

Table 3: Binding Affinity of this compound for Cannabinoid Receptors.

CompoundCB1 Receptor Ki (nM)CB2 Receptor Ki (nM)
This compoundData to be filledData to be filled
SR141716A (Rimonabant) (Control)Reference ValueReference Value

Ki (Inhibition constant) values are calculated from IC50 values obtained in competitive binding assays.

Experimental Protocol

1. Radioligand Competition Binding Assay for CB1 Receptor

  • Materials:

    • Membrane preparations from cells expressing human CB1 receptor

    • Radioligand (e.g., [3H]CP-55,940)

    • This compound

    • Known CB1 antagonist (e.g., SR141716A)

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4 with 0.5% BSA)

    • 96-well filter plates (GF/C)

    • Scintillation cocktail

    • Microplate scintillation counter

  • Protocol:

    • Prepare serial dilutions of the test compound and the unlabeled control ligand.

    • In a 96-well plate, add the binding buffer, the cell membrane preparation, and the radioligand at a concentration close to its Kd.

    • Add the diluted test compound or control. For total binding, add buffer instead of a competitor. For non-specific binding, add a high concentration of an unlabeled ligand.

    • Incubate the plate for 90 minutes at 30°C.

    • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

    • Wash the filters with ice-cold binding buffer.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

    • Calculate the specific binding and determine the percent inhibition by the test compound.

    • Determine the IC50 from a competition binding curve and calculate the Ki using the Cheng-Prusoff equation.

Visualizations

receptor_binding_assay cluster_assay Competitive Receptor Binding cluster_result Measurement Receptor CB1 Receptor Radioligand Radioligand ([3H]CP-55,940) Receptor->Radioligand Binds Measurement Measure Bound Radioactivity Compound Test Compound Compound->Receptor Competes for binding

References

Application Notes and Protocols for Determining the Mechanism of Action of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid is a synthetic compound belonging to the pyrazole class of molecules. Pyrazole derivatives have attracted significant attention in medicinal chemistry due to their diverse pharmacological activities, which include anti-inflammatory, analgesic, anticancer, antimicrobial, and cannabinoid receptor modulating effects.[1][][3][4] The precise mechanism of action for this compound has not been fully elucidated. These application notes provide a comprehensive guide for researchers to investigate its potential biological targets and signaling pathways. The protocols outlined below are designed to test the hypothesis that this compound may exert its effects through modulation of inflammatory pathways, cannabinoid receptors, or by inducing apoptosis in cancer cells, based on the known activities of structurally related pyrazole compounds.

Hypothesized Mechanisms of Action

Based on the activities of similar pyrazole-containing compounds, the following potential mechanisms of action for this compound will be investigated:

  • Anti-inflammatory Activity: Inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes or modulation of pro-inflammatory signaling pathways (e.g., NF-κB).

  • Cannabinoid Receptor (CB1) Antagonism: Binding to and blocking the activation of the CB1 receptor, a pathway implicated in appetite regulation and other neurological functions.[]

  • Anticancer Activity: Induction of apoptosis or inhibition of proliferation in cancer cell lines.[1]

The following sections provide detailed experimental protocols to test these hypotheses.

Section 1: Investigation of Anti-inflammatory Activity

Rationale

Many pyrazole derivatives exhibit anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[3] This section outlines protocols to assess the anti-inflammatory potential of this compound.

Experimental Protocols

Protocol 1.2.1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This experiment will determine if the compound selectively inhibits COX-1 or COX-2 enzymes.

  • Materials:

    • COX-1 and COX-2 enzyme preparations (human or ovine)

    • Arachidonic acid (substrate)

    • Colorimetric COX inhibitor screening assay kit

    • This compound

    • Celecoxib (positive control for COX-2 inhibition)

    • Indomethacin (positive control for non-selective COX inhibition)

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • Serially dilute the compound to obtain a range of concentrations (e.g., 0.01 µM to 100 µM).

    • In a 96-well plate, add the COX-1 or COX-2 enzyme, a heme cofactor, and the test compound or control.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for 10 minutes at 37°C.

    • Stop the reaction and measure the prostaglandin F2α (PGF2α) produced using a colorimetric assay according to the manufacturer's instructions.

    • Calculate the percentage of COX inhibition for each concentration and determine the IC50 value.

Protocol 1.2.2: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

This protocol assesses the compound's ability to inhibit the production of nitric oxide, a key inflammatory mediator, in cultured macrophages.

  • Materials:

    • RAW 264.7 macrophage cell line

    • DMEM media supplemented with 10% FBS

    • Lipopolysaccharide (LPS)

    • Griess Reagent system for nitrite determination

    • This compound

    • Dexamethasone (positive control)

    • 96-well cell culture plates

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound or dexamethasone for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • After incubation, collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess Reagent system as a measure of NO production.

    • Measure cell viability using an MTT assay to rule out cytotoxicity.

    • Calculate the percentage of NO production inhibition and determine the IC50 value.

Data Presentation

Table 1: In Vitro Anti-inflammatory Activity of this compound

AssayParameterThis compoundPositive Control
COX-1 InhibitionIC50 (µM)[Enter experimental value]Indomethacin: [Value]
COX-2 InhibitionIC50 (µM)[Enter experimental value]Celecoxib: [Value]
LPS-induced NO ProductionIC50 (µM)[Enter experimental value]Dexamethasone: [Value]

Visualization

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO Test_Compound 5-(3,4-dichlorophenyl)-1H- pyrazole-3-carboxylic acid Test_Compound->NFkB Hypothesized Inhibition

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Section 2: Investigation of Cannabinoid Receptor 1 (CB1) Antagonism

Rationale

Structurally similar diaryl dihydropyrazole-3-carboxamides have been identified as CB1 receptor antagonists.[] This section details protocols to evaluate the binding affinity and functional antagonism of the test compound at the CB1 receptor.

Experimental Protocols

Protocol 2.2.1: CB1 Receptor Binding Assay

This assay measures the ability of the compound to displace a known radiolabeled CB1 antagonist from the receptor.

  • Materials:

    • Membrane preparations from cells expressing human CB1 receptor

    • [³H]SR141716A (radiolabeled CB1 antagonist)

    • This compound

    • SR141716A (unlabeled, as a positive control)

    • Binding buffer

    • Scintillation vials and fluid

    • Liquid scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compound and unlabeled SR141716A.

    • In a reaction tube, combine the CB1 receptor membranes, [³H]SR141716A, and the test compound or control.

    • Incubate at 30°C for 90 minutes.

    • Terminate the binding by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a liquid scintillation counter.

    • Calculate the percentage of specific binding and determine the Ki (inhibition constant).

Protocol 2.2.2: cAMP Functional Assay

This protocol assesses the functional antagonism of the compound by measuring its effect on agonist-induced inhibition of cyclic AMP (cAMP) production.

  • Materials:

    • CHO cells stably expressing the human CB1 receptor

    • CP 55,940 (CB1 agonist)

    • Forskolin

    • cAMP assay kit (e.g., HTRF or ELISA-based)

    • This compound

    • SR141716A (positive control antagonist)

  • Procedure:

    • Plate the CB1-expressing CHO cells in a 96-well plate.

    • Pre-incubate the cells with various concentrations of the test compound or SR141716A.

    • Stimulate the cells with a fixed concentration of CP 55,940 in the presence of forskolin (to stimulate cAMP production).

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

    • Determine the ability of the test compound to reverse the agonist-induced inhibition of cAMP production and calculate the IC50.

Data Presentation

Table 2: CB1 Receptor Activity of this compound

AssayParameterThis compoundPositive Control (SR141716A)
CB1 Receptor BindingKi (nM)[Enter experimental value][Enter experimental value]
cAMP Functional AssayIC50 (nM)[Enter experimental value][Enter experimental value]

Visualization

G cluster_0 Experimental Workflow start Prepare CB1 Receptor Membranes and Test Compound step1 Incubate with [³H]SR141716A start->step1 step2 Filter and Wash step1->step2 step3 Scintillation Counting step2->step3 end Determine Ki step3->end

Caption: Workflow for the CB1 receptor binding assay.

Section 3: Investigation of Anticancer Activity

Rationale

Several pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1] This section provides protocols to screen for antiproliferative and pro-apoptotic activity.

Experimental Protocols

Protocol 3.2.1: MTT Proliferation Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Materials:

    • A panel of human cancer cell lines (e.g., MCF-7, HCT116, A549)

    • Appropriate cell culture media and supplements

    • This compound

    • Doxorubicin (positive control)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plates

  • Procedure:

    • Seed cancer cells in 96-well plates and allow them to attach.

    • Treat the cells with a range of concentrations of the test compound or doxorubicin for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value for each cell line.

Protocol 3.2.2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Materials:

    • Cancer cell line showing sensitivity in the MTT assay

    • This compound

    • Staurosporine (positive control for apoptosis induction)

    • Annexin V-FITC and Propidium Iodide staining kit

    • Flow cytometer

  • Procedure:

    • Treat cells with the IC50 concentration of the test compound for 24 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in binding buffer.

    • Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry, quantifying the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Data Presentation

Table 3: Antiproliferative Activity of this compound

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)[Enter experimental value]
HCT116 (Colon Cancer)[Enter experimental value]
A549 (Lung Cancer)[Enter experimental value]

Table 4: Apoptosis Induction by this compound

Treatment% Viable Cells% Early Apoptotic% Late Apoptotic% Necrotic
Vehicle Control[Enter value][Enter value][Enter value][Enter value]
Test Compound (IC50)[Enter value][Enter value][Enter value][Enter value]
Staurosporine[Enter value][Enter value][Enter value][Enter value]

Visualization

G cluster_0 Apoptotic Pathway Mitochondrion Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Test_Compound 5-(3,4-dichlorophenyl)-1H- pyrazole-3-carboxylic acid Test_Compound->Mitochondrion Hypothesized Activation

Caption: Hypothesized intrinsic apoptosis pathway activation.

The protocols and frameworks provided in these application notes offer a structured approach to elucidating the mechanism of action of this compound. By systematically evaluating its effects on inflammatory pathways, cannabinoid receptors, and cancer cell viability, researchers can identify its primary biological targets and downstream signaling effects. The results from these studies will be crucial for guiding further preclinical and clinical development of this compound.

References

Application Notes and Protocols for Testing the Efficacy of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the in vivo efficacy of the novel compound, 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid. Based on the chemical structure and known biological activities of similar pyrazole derivatives, this compound is hypothesized to possess anti-inflammatory, analgesic, and anti-cancer properties. The following sections detail the experimental designs for testing these potential therapeutic effects in established animal models.

I. Evaluation of Anti-inflammatory Activity

A. Carrageenan-Induced Paw Edema in Rats

This widely used model assesses acute inflammation.[1][2] Carrageenan injection induces a localized inflammatory response characterized by swelling (edema), which can be quantified.

Experimental Protocol:

  • Animal Model: Male Wistar or Sprague-Dawley rats (180-200 g).

  • Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Grouping: Randomly divide animals into the following groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose in saline)

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

    • Test Compound (various doses of this compound)

  • Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar tissue of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Data Presentation:

GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-X ± SEM0
Positive Control10Y ± SEMZ
Test CompoundDose 1A ± SEMB
Test CompoundDose 2C ± SEMD
Test CompoundDose 3E ± SEMF

SEM: Standard Error of the Mean

Workflow for Carrageenan-Induced Paw Edema Model:

G cluster_pre Pre-Treatment Phase cluster_induction Induction & Measurement Phase cluster_post Analysis Phase acclimatization Animal Acclimatization grouping Random Grouping acclimatization->grouping drug_admin Drug Administration grouping->drug_admin carrageenan Carrageenan Injection drug_admin->carrageenan measurement Paw Volume Measurement (0, 1, 2, 3, 4h) carrageenan->measurement data_analysis Data Analysis (% Inhibition) measurement->data_analysis G cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System (Spinal Cord) nerve_injury Nerve Injury (CCI) ectopic_discharge Ectopic Discharges nerve_injury->ectopic_discharge central_sensitization Central Sensitization ectopic_discharge->central_sensitization Afferent Barrage microglia Microglial Activation central_sensitization->microglia astrocyte Astrocyte Activation central_sensitization->astrocyte pain Neuropathic Pain (Allodynia, Hyperalgesia) central_sensitization->pain Hyperexcitability cytokines Pro-inflammatory Cytokines microglia->cytokines astrocyte->cytokines cytokines->central_sensitization Neuroinflammation G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint cell_culture Cancer Cell Culture implantation Tumor Cell Implantation cell_culture->implantation tumor_growth Tumor Growth to 100-200 mm³ implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment Administration randomization->treatment monitoring Tumor & Body Weight Measurement treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision & Analysis endpoint->analysis

References

Application Notes and Protocols for the In Vivo Formulation of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid is a pyrazole carboxylic acid derivative with potential applications in various fields of biomedical research. As with many heterocyclic compounds, its poor aqueous solubility presents a significant challenge for in vivo studies, potentially leading to low bioavailability and unreliable experimental outcomes. This document provides detailed application notes and protocols for the formulation of this compound for preclinical in vivo research, focusing on strategies to enhance its solubility and ensure consistent delivery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for developing a suitable in vivo formulation. Key properties are summarized in the table below. The predicted LogP and pKa values suggest that this compound is lipophilic and acidic, indicating that its solubility will be highly dependent on the pH of the formulation.

PropertyValueSource
Chemical Name This compound-
CAS Number 276684-04-9[1][2]
Molecular Formula C₁₀H₆Cl₂N₂O₂[1]
Molecular Weight 257.08 g/mol [1]
Predicted LogP 3.1 (Lipophilic)-
Predicted pKa ~3-4 (Acidic)-
Physical Appearance Off-white to pale yellow solid-
General Solubility Poorly soluble in water-

Note: Predicted values are based on computational models and should be experimentally verified.

Formulation Challenges and Strategies

The primary challenge in formulating this compound for in vivo studies is its low aqueous solubility. This can lead to incomplete dissolution in the gastrointestinal tract for oral administration or precipitation upon injection for parenteral routes. To overcome these challenges, several formulation strategies can be employed:

  • pH Adjustment: As an acidic compound, its solubility can be significantly increased in alkaline solutions where the carboxylic acid group is deprotonated to form a more soluble salt.

  • Co-solvents: The use of water-miscible organic solvents can enhance the solubility of lipophilic compounds.

  • Surfactants: These agents can improve wetting and form micelles to encapsulate the drug, thereby increasing its apparent solubility.

  • Suspending Agents: For oral administration, a uniform suspension can be prepared using viscosity-enhancing agents to ensure consistent dosing.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble molecules, increasing their aqueous solubility.

The choice of formulation strategy will depend on the intended route of administration, the required dose, and the specific animal model being used.

Experimental Workflow for Formulation Development

The following diagram illustrates a typical workflow for developing an appropriate in vivo formulation for a poorly soluble compound like this compound.

Formulation_Workflow start Start: Obtain Compound physchem Physicochemical Characterization (Solubility, pKa, LogP) start->physchem route Define Route of Administration (e.g., Oral, IV) physchem->route strategy Select Formulation Strategy route->strategy oral_strat Oral: - Suspension - pH-adjusted solution - Co-solvent solution strategy->oral_strat Oral iv_strat IV: - Co-solvent system - Cyclodextrin-based strategy->iv_strat IV prepare Prepare Trial Formulations oral_strat->prepare iv_strat->prepare evaluate Evaluate Formulations: - Visual Inspection - pH Measurement - Stability prepare->evaluate evaluate->strategy Does not meet Criteria select Select Lead Formulation evaluate->select Meets Criteria in_vivo In Vivo Study select->in_vivo

Caption: Workflow for in vivo formulation development.

Experimental Protocols

The following protocols provide starting points for the formulation of this compound. It is essential to perform small-scale solubility and stability tests before preparing large batches for in vivo studies.

Protocol 1: Oral Suspension Formulation (e.g., for rodents)

This protocol is suitable for oral gavage administration when a solution is not feasible.

Materials:

  • This compound

  • 0.5% (w/v) Methylcellulose (or Carboxymethyl cellulose) in purified water

  • 0.1% (v/v) Polysorbate 80 (Tween® 80) (optional, as a wetting agent)

  • Glass mortar and pestle

  • Stir plate and magnetic stir bar

  • Calibrated dosing syringes

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of this compound based on the desired dose and number of animals.

  • Pre-wetting (if necessary): If the compound is very hydrophobic, place it in the mortar and add a few drops of 0.1% Polysorbate 80 solution. Gently triturate with the pestle to form a smooth paste. This step helps to prevent clumping.

  • Preparation of Suspending Vehicle: Prepare a 0.5% (w/v) solution of methylcellulose in purified water. This can be done by slowly adding the methylcellulose powder to stirring water.

  • Creating the Suspension: Gradually add the methylcellulose vehicle to the mortar containing the compound (or the pre-wetted paste) while continuously triturating to form a uniform suspension.

  • Final Mixing: Transfer the suspension to a suitable container with a magnetic stir bar. Stir for at least 30 minutes to ensure homogeneity.

  • Storage and Dosing: Store the suspension at 2-8°C. Before each administration, stir the suspension thoroughly to ensure uniformity. The typical oral gavage volume for mice is 5-10 mL/kg and for rats is 5 mL/kg.[3]

Protocol 2: pH-Adjusted Oral Solution Formulation

This protocol aims to create a clear solution for oral administration by increasing the pH.

Materials:

  • This compound

  • Purified water

  • 1 N Sodium Hydroxide (NaOH) solution

  • pH meter

  • Stir plate and magnetic stir bar

Procedure:

  • Initial Slurry: Weigh the required amount of the compound and place it in a beaker with a magnetic stir bar. Add a portion of the final required volume of purified water (e.g., 80%) to create a slurry.

  • pH Adjustment: While stirring, slowly add 1 N NaOH dropwise to the slurry. Monitor the pH continuously with a calibrated pH meter.

  • Dissolution: Continue adding NaOH until the compound completely dissolves. The target pH will likely be above 7. Record the final pH at which a clear solution is obtained.

  • Final Volume Adjustment: Once the compound is fully dissolved, add purified water to reach the final desired volume.

  • Verification: Check the final pH and visually inspect for any precipitation.

  • Administration: This solution can be administered via oral gavage. The recommended pH for oral administration should ideally be between 5 and 9.[4]

Protocol 3: Co-solvent-based Intravenous Formulation

This protocol is a starting point for preparing a formulation suitable for slow intravenous injection, particularly for poorly soluble compounds. This type of formulation must be sterile-filtered before use.

Materials:

  • This compound

  • Dimethylacetamide (DMA)

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Sterile, 0.22 µm syringe filter

Procedure:

  • Solubilization in DMA: Weigh the required amount of the compound and dissolve it in DMA. This will constitute 20% of the final volume.

  • Addition of Co-solvents: To the solution from step 1, add PG to make up 40% of the final volume, followed by PEG 400 for the remaining 40% of the final volume. For example, for a 1 mL final volume, dissolve the compound in 200 µL of DMA, then add 400 µL of PG and 400 µL of PEG 400.

  • Mixing: Vortex the mixture until a clear, homogenous solution is obtained.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile vial.

  • Administration: This formulation should be administered as a slow intravenous infusion. The maximum bolus injection volume for mice and rats is typically 5 mL/kg.[5] For formulations containing organic solvents, a slower infusion rate is recommended to minimize potential vehicle-related adverse effects. A novel vehicle composed of 20% DMA, 40% PG, and 40% PEG 400 has been described for preclinical intravenous screening.[6]

Conclusion

The successful in vivo evaluation of this compound is highly dependent on the development of an appropriate formulation. Due to its poor aqueous solubility, simple aqueous vehicles are unlikely to be sufficient. The protocols provided herein offer robust starting points for creating either a suspension for oral delivery or a solubilized formulation for oral or intravenous administration. Researchers are strongly encouraged to perform preliminary solubility and stability testing to optimize the chosen formulation for their specific experimental needs.

References

Application Notes and Protocols for Measuring the Solubility of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals

Introduction

These application notes provide a comprehensive guide for determining the solubility of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid, a compound of interest in drug discovery due to the diverse biological activities of pyrazole derivatives.[1][2][3][4][5] Accurate solubility data is crucial for the successful development of new pharmaceutical and agrochemical compounds.[6] This document outlines the theoretical considerations, experimental protocols, data presentation, and visualization of the workflow for measuring the solubility of this compound in various solvents. The methodologies described are based on established principles of organic compound solubility.[7][8][9]

Theoretical Background

The solubility of an organic compound is influenced by several factors, including the polarity of the solute and solvent, temperature, pressure, and the molecular size of the solute.[7] The principle of "like dissolves like" is a fundamental concept, suggesting that polar compounds are more soluble in polar solvents, and non-polar compounds are more soluble in non-polar solvents.[7] this compound possesses both polar (carboxylic acid, pyrazole ring) and non-polar (dichlorophenyl ring) moieties, making its solubility dependent on the specific solvent.

As a carboxylic acid, its solubility in aqueous solutions is highly pH-dependent.[10][11][12] In basic solutions, the carboxylic acid group will deprotonate to form a more soluble carboxylate salt.[10][11][12] The presence of electron-withdrawing groups, such as the dichloro-substituted phenyl ring, can influence the acidity of the carboxylic acid and thus its solubility characteristics.[12]

Experimental Protocols

This section details the widely accepted shake-flask method for determining equilibrium solubility.[13]

Materials and Equipment
  • Compound: this compound (purity >98%)

  • Solvents: A range of solvents with varying polarities should be selected (e.g., Water, Phosphate Buffered Saline (PBS) at pH 7.4, 0.1 M HCl, 0.1 M NaOH, Methanol, Ethanol, Acetonitrile, Acetone, Dichloromethane, Hexane). All solvents should be of analytical grade or higher.

  • Equipment:

    • Analytical balance (accurate to ±0.01 mg)

    • Vials with screw caps (e.g., 4 mL glass vials)

    • Constant temperature orbital shaker or incubator

    • Centrifuge

    • Calibrated pH meter

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

    • Syringe filters (0.22 µm)

Stock Solution and Standard Curve Preparation
  • Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent in which it is freely soluble (e.g., Methanol or DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Standard Curve: Prepare a series of dilutions from the stock solution to create a standard curve. The concentration range should bracket the expected solubility of the compound in the test solvents. Analyze these standards using the chosen analytical method (e.g., HPLC-UV) and plot the response (e.g., peak area) against the concentration to generate a calibration curve.

Solubility Measurement (Shake-Flask Method)
  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent (e.g., 2 mg of compound to 1 mL of solvent). The presence of undissolved solid is essential to ensure that equilibrium is reached with a saturated solution.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to a specific temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time to reach equilibrium may need to be determined experimentally.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Alternatively, centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. Be cautious not to disturb the solid material. Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. Dilute the filtered sample with a suitable solvent (the same as the mobile phase for HPLC, if used) to bring the concentration within the range of the standard curve.

  • Analysis: Analyze the diluted samples using the pre-established analytical method (e.g., HPLC-UV).

  • Calculation: Determine the concentration of the diluted sample from the standard curve. Calculate the solubility of the compound in the original solvent by accounting for the dilution factor.

The experimental workflow is visualized in the following diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound B Add to known volume of solvent A->B C Agitate at constant temperature (e.g., 24-48 hours) B->C D Centrifuge or let stand C->D E Collect and filter supernatant D->E F Dilute sample E->F G Analyze by HPLC/UV-Vis F->G H Calculate solubility G->H

Caption: Experimental workflow for solubility determination using the shake-flask method.

Data Presentation

The quantitative solubility data should be summarized in a clear and structured table for easy comparison across different solvents and conditions.

Table 1: Solubility of this compound in Various Solvents at 25°C

SolventPolarity IndexSolubility (µg/mL)Solubility (mM)
Hexane0.1< LLOQ< LLOQ
Dichloromethane3.1ValueValue
Acetone5.1ValueValue
Acetonitrile5.8ValueValue
Ethanol4.3ValueValue
Methanol5.1ValueValue
Water10.2ValueValue
0.1 M HCl-ValueValue
Phosphate Buffered Saline (PBS), pH 7.4-ValueValue
0.1 M NaOH-ValueValue

* LLOQ: Lower Limit of Quantification. Values to be filled in upon experimental determination.

Factors Influencing Solubility

The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent. The following diagram illustrates the key factors influencing its solubility.

G cluster_compound Compound Properties cluster_solvent Solvent Properties cluster_conditions Experimental Conditions Solubility Solubility of This compound Polarity Molecular Polarity (Polar & Non-polar regions) Polarity->Solubility 'Like dissolves like' pKa Acidity (pKa) of Carboxylic Acid pKa->Solubility MW Molecular Weight MW->Solubility SolventPolarity Solvent Polarity SolventPolarity->Solubility pH pH of Aqueous Solvents pH->Solubility Affects ionization Temp Temperature Temp->Solubility Generally increases solubility of solids

Caption: Key factors influencing the solubility of this compound.

Conclusion

The protocols and information provided in these application notes offer a robust framework for accurately determining the solubility of this compound. Consistent and reliable solubility data are fundamental for guiding formulation development, predicting in vivo behavior, and advancing promising compounds through the drug discovery and development pipeline.

References

Application Notes and Protocols for Assessing the Stability of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with potential applications in pharmaceutical and agrochemical research. Its core structure, featuring a pyrazole ring, a carboxylic acid group, and a dichlorophenyl moiety, suggests potential susceptibility to various degradation pathways.[1] Understanding the stability of this molecule is crucial for the development of safe, effective, and reliable products.[2][3] Forced degradation studies are an essential component of this process, providing insights into the intrinsic stability of the molecule, potential degradation products, and degradation pathways.[2][3][4][5][6] These studies are critical for developing stable formulations, determining appropriate storage conditions, and establishing the shelf-life of a drug substance or product.[2][3]

This document provides detailed application notes and protocols for assessing the stability of this compound under various experimental stress conditions, including hydrolysis, oxidation, and photolysis, in line with ICH guidelines.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C10H6Cl2N2O2
Molecular Weight 257.08 g/mol
Appearance White to off-white solidGeneric
Solubility Poorly soluble in water, soluble in organic solvents like DMSO and DMFInferred

Table 1: Physicochemical Properties of this compound.

Experimental Protocols

The following protocols are designed to induce degradation of the target compound under controlled stress conditions. The extent of degradation should ideally be in the range of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

Hydrolytic Stability

Hydrolysis studies are performed to evaluate the stability of the compound in aqueous solutions at different pH values.

a. Acidic Hydrolysis

  • Objective: To assess degradation under acidic conditions.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable organic co-solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Add an aliquot of the stock solution to a solution of 0.1 M hydrochloric acid (HCl) to achieve a final drug concentration of 100 µg/mL.[2]

    • Incubate the solution at 60°C.

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (NaOH).

    • Dilute the samples with an appropriate mobile phase and analyze by a stability-indicating HPLC method.

b. Basic Hydrolysis

  • Objective: To assess degradation under basic conditions.

  • Protocol:

    • Prepare a stock solution of the compound as described in the acidic hydrolysis protocol.

    • Add an aliquot of the stock solution to a solution of 0.1 M sodium hydroxide (NaOH) to achieve a final drug concentration of 100 µg/mL.[2]

    • Incubate the solution at 60°C.

    • Withdraw samples at the same time points as for acidic hydrolysis.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl.

    • Dilute and analyze the samples by HPLC.

c. Neutral Hydrolysis

  • Objective: To assess degradation in a neutral aqueous environment.

  • Protocol:

    • Prepare a stock solution of the compound.

    • Add an aliquot of the stock solution to purified water (pH ~7) to achieve a final drug concentration of 100 µg/mL.

    • Incubate the solution at 60°C.

    • Withdraw and analyze samples at the specified time points by HPLC.

Oxidative Degradation
  • Objective: To evaluate the susceptibility of the compound to oxidation.

  • Protocol:

    • Prepare a stock solution of the compound.

    • Add an aliquot of the stock solution to a 3% solution of hydrogen peroxide (H₂O₂) to achieve a final drug concentration of 100 µg/mL.[2]

    • Keep the solution at room temperature and protect it from light.

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • Quench the oxidation by adding a suitable antioxidant (e.g., sodium bisulfite).

    • Dilute and analyze the samples by HPLC.

Photostability
  • Objective: To determine the effect of light on the stability of the compound.

  • Protocol:

    • Expose a solid sample and a solution of the compound (in a photostable solvent) to a light source according to ICH Q1B guidelines.[3] The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be protected from light with aluminum foil.

    • After exposure, dissolve the solid sample and dilute the solution sample for analysis by HPLC.

Thermal Degradation
  • Objective: To assess the stability of the solid compound at elevated temperatures.

  • Protocol:

    • Place a known amount of the solid compound in a controlled temperature oven at 60°C.

    • Withdraw samples at various time points (e.g., 1, 3, 7, and 14 days).

    • Dissolve the samples in a suitable solvent.

    • Dilute and analyze by HPLC.

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise table to facilitate comparison of the compound's stability under different stress conditions.

Stress ConditionReagent/ConditionTemperature (°C)Duration% DegradationNumber of Degradants
Acidic Hydrolysis 0.1 M HCl6024 hours
Basic Hydrolysis 0.1 M NaOH6024 hours
Neutral Hydrolysis Water6024 hours
Oxidative 3% H₂O₂Room Temp24 hours
Photolytic ICH Q1BN/AN/A
Thermal (Solid) N/A6014 days

Table 2: Summary of Forced Degradation Results for this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for conducting forced degradation studies.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution of Compound Acid Acidic Hydrolysis Prep->Acid Base Basic Hydrolysis Prep->Base Neutral Neutral Hydrolysis Prep->Neutral Oxidative Oxidative Degradation Prep->Oxidative Photo Photostability Prep->Photo Thermal Thermal Degradation Prep->Thermal Sampling Sample at Time Points Acid->Sampling Base->Sampling Neutral->Sampling Oxidative->Sampling Photo->Sampling Thermal->Sampling Neutralize Neutralize/Quench (if applicable) Sampling->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for forced degradation studies.

Potential Degradation Pathway

Based on the structure of this compound, a potential degradation pathway under hydrolytic conditions could involve the decarboxylation of the carboxylic acid group, especially under thermal stress.

G Parent This compound Pyrazole Ring Carboxylic Acid Dichlorophenyl Moiety Degradant 5-(3,4-dichlorophenyl)-1H-pyrazole Pyrazole Ring Dichlorophenyl Moiety Parent:f1->Degradant Decarboxylation (e.g., Heat)

Caption: Potential decarboxylation degradation pathway.

Signaling Pathway Context (Hypothetical)

Pyrazole-containing compounds are known to interact with various signaling pathways. For illustrative purposes, a hypothetical interaction with a generic kinase signaling pathway is shown below.

G cluster_pathway Hypothetical Kinase Signaling Pathway cluster_drug Drug Action Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response TF->Response Drug This compound Drug->Kinase2 Inhibition

Caption: Hypothetical inhibition of a kinase pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and reliable method is a three-step synthesis. It begins with a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with hydrazine to form the pyrazole ring, and concludes with the hydrolysis of the resulting ester to the final carboxylic acid.

Q2: What are the critical factors influencing the overall yield of the synthesis?

A2: The critical factors include the purity of starting materials, precise control of reaction temperature at each step, the choice of base and solvent in the condensation step, the efficiency of the cyclization with hydrazine, and the conditions for the final hydrolysis step to avoid side reactions.

Q3: How can I monitor the progress of each reaction step?

A3: Thin Layer Chromatography (TLC) is the most effective method for monitoring reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. A suitable solvent system (e.g., a mixture of n-hexane and ethyl acetate) should be determined for each step to ensure good separation of spots.[1]

Q4: What are the expected yields for this synthesis?

A4: Yields can vary significantly based on the optimization of reaction conditions. The initial Claisen-Schmidt condensation to form the chalcone intermediate can achieve yields from 70% to over 95% under optimized conditions.[1][2] The subsequent cyclization and hydrolysis steps also generally proceed with good yields, but losses during purification and isolation can affect the final overall yield.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis.

Step 1: Claisen-Schmidt Condensation (Formation of Chalcone Intermediate)

Q5: My Claisen-Schmidt condensation reaction is showing a very low yield. What are the possible causes?

A5: Low yields in this step are often due to several factors:

  • Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature is crucial. Strong bases like NaOH or KOH in alcoholic solvents are commonly used.[3]

  • Side Reactions: Competing reactions, such as the self-condensation of the ketone or the Cannizzaro reaction of the aldehyde, can reduce the yield.[4]

  • Incomplete Reaction: The reaction may not have reached completion. Monitor via TLC and consider extending the reaction time if starting materials are still present.[4]

Q6: I am observing multiple spots on my TLC plate for the condensation reaction. What are the likely side products?

A6: Besides unreacted starting materials, multiple spots can indicate the formation of side products. To minimize them:

  • Control Temperature: Running the reaction at or below room temperature can reduce the rate of side reactions.

  • Slow Addition: Adding the base catalyst slowly to the mixture of the ketone and aldehyde can help control the reaction and favor the desired product.

  • Molar Ratio: Ensure the molar ratio of reactants is appropriate. An excess of the aldehyde is sometimes used to drive the reaction to completion, but this can also lead to side products.

Step 2: Cyclization (Formation of Pyrazole Ring)

Q7: The cyclization reaction with hydrazine hydrate is not going to completion. How can I improve this?

A7: Incomplete cyclization can be addressed by:

  • Choice of Solvent and Catalyst: The reaction is often performed in a refluxing solvent like ethanol.[5] Adding a catalytic amount of a weak acid, such as glacial acetic acid, can facilitate the reaction and lead to higher yields.[6][7]

  • Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient duration (typically 5-8 hours).[1][8] Monitor the disappearance of the chalcone intermediate by TLC.

  • Purity of Hydrazine Hydrate: Use a fresh, high-purity source of hydrazine hydrate, as it can degrade over time.

Q8: I am getting an oily product instead of a solid precipitate after the cyclization step. What should I do?

A8: If an oily product forms, it may be due to impurities or incomplete reaction. Try the following:

  • Purification: Attempt to purify the oil using column chromatography to isolate the desired pyrazole product.

  • Trituration: Try triturating the oil with a non-polar solvent like n-hexane or diethyl ether. This can sometimes induce crystallization of the product.

  • Re-evaluation of Reaction: Re-check the reaction conditions and TLC to ensure the reaction has proceeded as expected.

Step 3: Hydrolysis (Formation of Carboxylic Acid)

Q9: The hydrolysis of my pyrazole ester is slow or incomplete. How can I drive it to completion?

A9: Hydrolysis of esters, especially sterically hindered ones, can be challenging.[9] To improve the reaction:

  • Choice of Conditions: Both acidic and basic hydrolysis can be employed. Basic hydrolysis (saponification) using NaOH or KOH in an aqueous alcohol solution is common.[10]

  • Temperature and Time: Increasing the reaction temperature (refluxing) and extending the reaction time are often necessary. Monitor the reaction by TLC until the ester spot is no longer visible.

  • Solvent: Ensure the pyrazole ester is sufficiently soluble in the reaction medium. Using a co-solvent like ethanol or methanol with water can improve solubility.

Q10: During workup of the hydrolysis, I am losing a significant amount of my product. How can I improve recovery?

A10: Product loss during workup is common. To maximize recovery:

  • Acidification: After basic hydrolysis, the reaction mixture must be carefully acidified (e.g., with dilute HCl) to precipitate the carboxylic acid. Ensure the pH is sufficiently low (pH 2-3) for complete precipitation.

  • Extraction: If the product has some solubility in water, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) after acidification.

  • Cooling: Cooling the acidified mixture in an ice bath can often enhance the precipitation of the final product before filtration.

Data Presentation

Table 1: Optimized Conditions for Claisen-Schmidt Condensation

ParameterConditionExpected YieldReference
Reactants 3,4-dichloroacetophenone, Diethyl oxalate
Base Catalyst Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)85-98%[2][3]
Solvent Ethanol or Methanol[3]
Temperature Room Temperature (20-25°C)
Reaction Time 12-24 hours[3]

Table 2: Optimized Conditions for Cyclization and Hydrolysis

StepParameterConditionExpected YieldReference
Cyclization Reactant Hydrazine Hydrate70-85%[1]
Solvent Ethanol with catalytic Glacial Acetic Acid[6][7]
Temperature Reflux (approx. 80°C)[1]
Reaction Time 6-8 hours[8]
Hydrolysis Reagent Aqueous Sodium Hydroxide (NaOH)>90%[10]
Solvent Ethanol/Water mixture
Temperature Reflux
Reaction Time 4-6 hours

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2,4-dioxo-4-(3,4-dichlorophenyl)butanoate (Chalcone Intermediate)
  • To a stirred solution of 3,4-dichloroacetophenone (1 equivalent) and diethyl oxalate (1.2 equivalents) in absolute ethanol, add a freshly prepared solution of sodium ethoxide (1.2 equivalents) in ethanol dropwise at 0-5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using TLC (n-hexane:ethyl acetate, 7:3 v/v).

  • After completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

  • Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to obtain the intermediate.

Protocol 2: Synthesis of Ethyl 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate
  • Dissolve the chalcone intermediate (1 equivalent) from Protocol 1 in absolute ethanol.

  • Add hydrazine hydrate (1.1 equivalents) followed by a catalytic amount of glacial acetic acid (2-3 drops).[6]

  • Reflux the reaction mixture for 6-8 hours, monitoring completion by TLC (n-hexane:ethyl acetate, 6:4 v/v).[8]

  • After cooling, the product often precipitates. If not, reduce the solvent volume under reduced pressure and pour the residue into ice water.

  • Filter the solid product, wash with cold water, and recrystallize from ethanol to obtain the pure pyrazole ester.

Protocol 3: Synthesis of this compound
  • Suspend the pyrazole ester (1 equivalent) from Protocol 2 in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Reflux the mixture for 4-6 hours until TLC analysis shows the complete disappearance of the starting ester.

  • Cool the reaction mixture to room temperature and reduce the volume of ethanol using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated HCl.

  • Filter the precipitated solid, wash with abundant cold water until the washings are neutral, and dry under vacuum to yield the final product.

Visualizations

Synthesis_Pathway A 3,4-Dichloro- acetophenone + Diethyl Oxalate B Ethyl 2,4-dioxo-4- (3,4-dichlorophenyl)butanoate (Chalcone Intermediate) A->B  Claisen-Schmidt Condensation  (Base, Ethanol, RT) C Ethyl 5-(3,4-dichlorophenyl) -1H-pyrazole-3-carboxylate B->C  Cyclization  (Hydrazine Hydrate, AcOH, Reflux) D 5-(3,4-dichlorophenyl) -1H-pyrazole-3-carboxylic acid C->D  Hydrolysis  (NaOH, H2O/EtOH, Reflux)

Caption: General synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_step Identify Problematic Step via TLC Analysis start->check_step step1 Step 1: Condensation check_step->step1 Condensation Issue step2 Step 2: Cyclization check_step->step2 Cyclization Issue step3 Step 3: Hydrolysis check_step->step3 Hydrolysis Issue step1_q1 Incomplete Reaction? step1->step1_q1 step1_a1 Extend Reaction Time Adjust Temp/Base Conc. step1_q1->step1_a1 Yes step1_q2 Side Products? step1_q1->step1_q2 No step1_a2 Lower Temperature Slow Reagent Addition Optimize Molar Ratios step1_q2->step1_a2 Yes step2_q1 Incomplete Reaction? step2->step2_q1 step2_a1 Add Acetic Acid Catalyst Increase Reflux Time Check Hydrazine Purity step2_q1->step2_a1 Yes step3_q1 Incomplete Hydrolysis? step3->step3_q1 step3_a1 Increase Reflux Time/Temp Ensure Adequate Base step3_q1->step3_a1 Yes step3_q2 Low Product Recovery? step3_q1->step3_q2 No step3_a2 Ensure pH < 3 on Acidification Cool Mixture Before Filtering Extract with Organic Solvent step3_q2->step3_a2 Yes

Caption: Troubleshooting workflow for improving synthesis yield and purity.

References

Technical Support Center: Purification of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization - The chosen solvent or solvent system is too good a solvent for the compound, even at low temperatures.- Insufficient cooling or precipitation time.- The compound has oiled out instead of crystallizing.- Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Common solvents for pyrazole carboxylic acids include ethanol, methanol, and mixtures like ethyl acetate/hexane.[1][2]- Ensure the solution is allowed to cool slowly to room temperature and then chilled in an ice bath to maximize crystal formation.- If an oil forms, try redissolving it in a larger volume of the hot solvent and cooling more slowly. Alternatively, scratch the inside of the flask with a glass rod to induce crystallization.
Persistent Colored Impurities (Yellow/Reddish Tinge) - Formation of by-products from the hydrazine starting material, which is a common issue in Knorr-type pyrazole syntheses.[1]- Oxidation of the product or impurities.- Pass a solution of the crude product through a short plug of silica gel, eluting with a solvent that dissolves the product but retains the colored impurities (e.g., toluene to wash away color, then a more polar solvent like ethyl acetate to elute the product).[1]- Perform a recrystallization, possibly with the addition of activated charcoal to adsorb colored impurities.
Presence of Starting Materials in the Final Product - Incomplete reaction.- Inefficient removal during work-up or purification.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[3][4]- If starting materials are less polar than the product, column chromatography on silica gel can be effective.[5]- For acidic or basic starting materials, an acid-base extraction during the work-up can be employed.
Multiple Spots on TLC After Purification - Presence of isomeric by-products.- Decomposition of the product on the stationary phase (e.g., silica gel).- Optimize the mobile phase for column chromatography to achieve better separation of the desired product from its isomers.- Consider using a different purification technique, such as preparative HPLC, for challenging separations.[]- If decomposition on silica is suspected, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.
Product Fails to Crystallize - The compound may be an oil at room temperature.- High concentration of impurities inhibiting crystallization.- Attempt to induce crystallization by scratching the flask, seeding with a small crystal of the pure compound, or cooling to a very low temperature.- Further purify the crude material by column chromatography to remove impurities before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common and effective purification techniques are recrystallization and column chromatography. Recrystallization is often attempted first due to its simplicity. Column chromatography on silica gel is used for more challenging separations, such as the removal of closely related impurities or starting materials.[1][5]

Q2: What is a good starting point for selecting a recrystallization solvent?

A2: A good starting point for solvent selection is to test the solubility of your crude product in a range of solvents with varying polarities. For pyrazole carboxylic acids, ethanol, methanol, and acetic acid are often suitable.[1][2] Solvent mixtures, such as ethyl acetate/hexane or toluene/hexane, can also be effective. The ideal solvent will fully dissolve the compound when hot but result in poor solubility when cold.

Q3: How can I monitor the purity of my compound during the purification process?

A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the purity of your fractions during column chromatography and to check the effectiveness of a recrystallization.[3][4] High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.[][7]

Q4: My product is a persistent oil. How can I solidify it?

A4: If your product is an oil, it may be due to impurities. Purifying the oil by column chromatography may yield a solid product. If the pure compound is an oil at room temperature, you can try to form a solid salt by reacting it with a suitable base.

Q5: What are the likely impurities in the synthesis of this compound?

A5: Common impurities can include unreacted starting materials (e.g., a 1,3-dicarbonyl compound and a hydrazine derivative), side-products from the condensation reaction, and potentially regioisomers depending on the specific synthetic route used. Discoloration is often attributed to byproducts from the hydrazine reagent.[1]

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent (e.g., ethanol). Heat the mixture gently. If the solid dissolves completely, allow it to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable.

  • Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Column Chromatography Protocol
  • Stationary Phase: Prepare a slurry of silica gel in the chosen eluent.

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient for pyrazole derivatives is a hexane/ethyl acetate mixture.[5]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Recrystallization Solvent Screening

Solvent/Solvent SystemSolubility (Hot)Solubility (Cold)Crystal Formation
EthanolHighLowGood
MethanolHighLowGood
WaterLowVery LowPoor
Ethyl Acetate/Hexane (e.g., 1:3)ModerateVery LowGood
TolueneModerateLowModerate

Table 2: Typical Column Chromatography Parameters

ParameterValue
Stationary PhaseSilica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent)Gradient of Hexane and Ethyl Acetate (e.g., starting with 9:1 and gradually increasing to 1:1)
DetectionUV light (254 nm) or staining

Visualizations

Purification_Workflow crude_product Crude 5-(3,4-dichlorophenyl)-1H- pyrazole-3-carboxylic acid dissolve Dissolve in a suitable solvent crude_product->dissolve recrystallization Recrystallization dissolve->recrystallization colored_impurities Colored Impurities Present dissolve->colored_impurities Observation TLC_check1 TLC Analysis recrystallization->TLC_check1 oiling_out Product Oils Out recrystallization->oiling_out Trouble column_chromatography Column Chromatography TLC_check2 TLC Analysis column_chromatography->TLC_check2 pure_product Pure Product TLC_check1->column_chromatography Impure TLC_check1->pure_product Pure TLC_check2->column_chromatography Impure Fractions (Re-run or discard) TLC_check2->pure_product Pure Fractions oiling_out->dissolve Redissolve & retry charcoal_treatment Charcoal Treatment / Silica Plug colored_impurities->charcoal_treatment Solution charcoal_treatment->recrystallization

Caption: A general workflow for the purification of this compound.

Troubleshooting_Logic start Purification Attempt check_purity Assess Purity (TLC/HPLC) start->check_purity is_pure Is the product pure? check_purity->is_pure end Pure Product Obtained is_pure->end Yes identify_issue Identify the Issue is_pure->identify_issue No low_yield Low Yield identify_issue->low_yield persistent_color Persistent Color identify_issue->persistent_color multiple_spots Multiple Spots identify_issue->multiple_spots optimize_recrystallization Optimize Recrystallization (Solvent, Cooling Rate) low_yield->optimize_recrystallization charcoal_silica_plug Use Activated Charcoal or a Silica Plug persistent_color->charcoal_silica_plug optimize_chromatography Optimize Column Chromatography (Eluent, Stationary Phase) multiple_spots->optimize_chromatography optimize_recrystallization->start charcoal_silica_plug->start optimize_chromatography->start

Caption: A logical diagram for troubleshooting common purification issues.

References

Technical Support Center: Crystallization of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid. It is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.

Troubleshooting Guide

Crystallization is a critical step in obtaining high-purity this compound. Below are common issues and their potential solutions.

Issue 1: The compound fails to crystallize upon cooling.

  • Possible Cause: The solution is not supersaturated, or the nucleation energy barrier is too high.

  • Solutions:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites.

      • Seed Crystals: Introduce a small, pure crystal of the target compound to the solution. This provides a template for crystal growth.

      • Reduced Temperature: Cool the solution in an ice bath or refrigerator to further decrease the solubility.

    • Increase Concentration: If induction methods fail, the solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Issue 2: The compound "oils out" instead of forming crystals.

  • Possible Cause: The compound is precipitating from the solution at a temperature above its melting point, or the presence of impurities is depressing the melting point.

  • Solutions:

    • Adjust Solvent System:

      • Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution to lower the saturation point.

      • Alternatively, switch to a solvent with a lower boiling point.

    • Slower Cooling: Allow the solution to cool more slowly to room temperature before further cooling in an ice bath. Insulation of the flask can help.

    • Higher Dilution: Re-dissolve the oil in more of the hot solvent and attempt to recrystallize from a more dilute solution.

Issue 3: The resulting crystals are colored or appear impure.

  • Possible Cause: Impurities are co-crystallizing with the product.

  • Solutions:

    • Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Heat the solution with the charcoal for a few minutes, then perform a hot filtration to remove the charcoal before allowing the solution to cool.

    • Re-crystallization: Perform a second recrystallization of the obtained crystals.

    • Solvent Choice: Ensure the chosen solvent has a steep solubility curve for the target compound (high solubility at high temperatures and low solubility at low temperatures) and that the impurities are either highly soluble or insoluble at all temperatures.

Issue 4: Low recovery of the crystallized product.

  • Possible Cause: Using too much solvent, premature crystallization during filtration, or incomplete crystallization.

  • Solutions:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Thorough Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

    • Mother Liquor Analysis: Concentrate the mother liquor and analyze the residue to determine if a significant amount of product remains. If so, a second crop of crystals may be obtainable.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for the crystallization of this compound?

Q2: How can I select the best solvent system for my specific batch?

A2: A good practice is to perform small-scale solubility tests. Place a few milligrams of your crude product in separate test tubes and add a small amount of different solvents. A good crystallization solvent will dissolve the compound when heated but will show significant crystal formation upon cooling.

Q3: Can I use an anti-solvent precipitation method?

A3: Yes, this is a common technique for crystallization. Dissolve the compound in a "good" solvent (e.g., ethanol, acetone) at room temperature or with gentle heating. Then, slowly add a miscible "poor" solvent (an anti-solvent, e.g., water, hexane) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

Q4: What is the expected morphology of the crystals?

A4: The crystal morphology can be influenced by the solvent and the rate of cooling. Slower cooling generally leads to larger and more well-defined crystals. For carboxylic acids, needle-like or plate-like crystals are common.

Data Presentation

Table 1: Qualitative Solubility of Pyrazole-Carboxylic Acids in Common Solvents

Solvent ClassExample SolventsGeneral Solubility Behavior for Pyrazole-Carboxylic AcidsSuitability for Crystallization
AlcoholsMethanol, Ethanol, IsopropanolGood solubility, especially when heated.Often suitable as a single solvent or in a mixed system with water.[1][2]
KetonesAcetoneGood solubility.Can be used, often in a mixed system with an anti-solvent like water or hexane.
EstersEthyl AcetateModerate to good solubility.Potentially a good single solvent or part of a mixed system.
HalogenatedDichloromethaneGood solubility.Generally not ideal for crystallization due to high volatility and solvency.
AromaticToluene, XyleneModerate solubility, may require significant heating.Can be used, particularly for less polar derivatives.
EthersDiethyl EtherLow to moderate solubility.Can be used as an anti-solvent.
HydrocarbonsHexane, HeptanePoor solubility.Primarily used as an anti-solvent.
WaterWaterGenerally low solubility for the free acid.Can be used as an anti-solvent with a water-miscible organic solvent.[1]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Continue to add the solvent in small portions until the compound just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

Protocol 2: Mixed-Solvent Recrystallization

  • Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent (e.g., ethanol) with heating.

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes faintly turbid.

  • Clarification: Add a few drops of the "good" solvent until the turbidity just disappears.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Follow steps 5-7 from Protocol 1.

Mandatory Visualization

Troubleshooting_Crystallization start Start Crystallization cooling Cool Solution start->cooling observe Observe for Crystals cooling->observe no_xtals No Crystals Form observe->no_xtals No oiling_out Compound Oils Out observe->oiling_out Oils impure_xtals Impure/Colored Crystals observe->impure_xtals Impure low_yield Low Yield observe->low_yield Low Yield success Pure Crystals Formed observe->success Yes induce Induce Crystallization (Scratch, Seed, Cool) no_xtals->induce adjust_solvent Adjust Solvent System (More 'Good' Solvent) oiling_out->adjust_solvent charcoal Treat with Activated Charcoal & Hot Filter impure_xtals->charcoal min_solvent Use Minimum Hot Solvent low_yield->min_solvent induce->observe concentrate Concentrate Solution induce->concentrate Still no crystals concentrate->cooling slow_cool Slower Cooling adjust_solvent->slow_cool slow_cool->cooling recrystallize Re-crystallize charcoal->recrystallize recrystallize->start thorough_cool Ensure Thorough Cooling min_solvent->thorough_cool thorough_cool->success

Troubleshooting workflow for crystallization.

Solvent_Selection_Logic start Crude Compound solubility_test Small-Scale Solubility Tests start->solubility_test single_solvent Good solubility when hot, poor when cold? solubility_test->single_solvent insoluble Insoluble in most solvents? solubility_test->insoluble use_single Use Single Solvent Recrystallization single_solvent->use_single Yes mixed_solvent Find 'Good' and 'Poor' Solvent Pair single_solvent->mixed_solvent No end Pure Crystals use_single->end use_mixed Use Mixed-Solvent Recrystallization mixed_solvent->use_mixed use_mixed->end try_other Try Alternative Solvent Classes insoluble->try_other Yes try_other->solubility_test

Logic for selecting a suitable crystallization solvent.

References

overcoming solubility issues with 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid in various assays.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous assay buffer. What are the general solubility characteristics of this compound?

Q2: What is the first step I should take to improve the solubility of this compound?

A2: The initial and often most effective step is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous assay buffer. Dimethyl sulfoxide (DMSO) is a common choice for a stock solvent due to its high solubilizing power for a wide range of compounds.

Q3: I'm observing precipitation when I dilute my DMSO stock solution into the aqueous buffer. What should I do?

A3: Precipitation upon dilution is a common issue for poorly soluble compounds. Here are several troubleshooting steps you can take:

  • Lower the final concentration: The compound may be exceeding its solubility limit in the final assay buffer.

  • Adjust the pH: As a carboxylic acid, the compound's solubility will increase at a pH above its pKa due to deprotonation.

  • Incorporate co-solvents: Including a small percentage of an organic co-solvent in your final assay buffer can help maintain solubility.

  • Use surfactants: Non-ionic surfactants can form micelles to encapsulate the compound and increase its apparent solubility.

Q4: What is the recommended concentration of DMSO in the final assay?

A4: It is crucial to keep the final concentration of DMSO as low as possible, typically below 1%, to avoid solvent effects that could interfere with the biological assay. The ideal concentration should be determined empirically for your specific assay system by running a solvent tolerance test.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer

This guide provides a systematic approach to resolving compound precipitation when diluting a stock solution into an aqueous assay buffer.

Troubleshooting Workflow:

start Start: Compound Precipitates in Aqueous Buffer check_conc Is the final concentration as low as experimentally feasible? start->check_conc lower_conc Reduce final concentration check_conc->lower_conc No ph_adjust Adjust Buffer pH check_conc->ph_adjust Yes lower_conc->ph_adjust check_pka Is the buffer pH > pKa? ph_adjust->check_pka cosolvent Add a Co-solvent (e.g., Ethanol, Propylene Glycol) check_pka->cosolvent No/Unknown success Success: Compound Solubilized check_pka->success Yes check_cosolvent_conc Is co-solvent concentration minimized and tolerated by the assay? cosolvent->check_cosolvent_conc surfactant Incorporate a Surfactant (e.g., Tween 80, Pluronic F-68) check_cosolvent_conc->surfactant No check_cosolvent_conc->success Yes surfactant->success If effective fail Further Formulation Development Needed surfactant->fail If not effective

Caption: Troubleshooting workflow for compound precipitation.

Experimental Protocols:

Protocol 1: pH Adjustment

  • Determine the pKa: If the pKa of this compound is unknown, it can be estimated using software (e.g., ChemDraw) or assumed to be in the typical range for carboxylic acids (around 4-5).

  • Prepare Buffers: Prepare a series of buffers with pH values ranging from 6.0 to 8.0 (e.g., phosphate or TRIS buffers).

  • Solubility Test:

    • Add a small, known amount of the compound to a fixed volume of each buffer.

    • Vortex and sonicate the samples.

    • Equilibrate the samples for a set period (e.g., 24 hours) at a controlled temperature.

    • Centrifuge the samples to pellet any undissolved solid.

    • Measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Select Optimal pH: Choose the lowest pH that provides the required solubility for your assay and is compatible with your experimental system.

Protocol 2: Co-solvent Addition

  • Select Co-solvents: Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).

  • Prepare Co-solvent Mixtures: Prepare your primary assay buffer containing varying percentages of the chosen co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Assay Tolerance Test: Before testing compound solubility, verify that your assay is not adversely affected by the co-solvent concentrations. Run control experiments with the co-solvent mixtures alone.

  • Solubility Test: Perform the solubility test as described in Protocol 1, using the co-solvent buffer mixtures that are tolerated by your assay.

Data Presentation: Illustrative Solubility in Different Conditions

Note: The following data are illustrative examples, as experimental values for this specific compound are not publicly available.

ConditionpHCo-solventSurfactantApparent Solubility (µg/mL)
Control 7.4NoneNone< 1
pH Adjustment 8.0NoneNone15
Co-solvent 7.45% EthanolNone25
Surfactant 7.4None0.1% Tween 8050
Combined 8.05% Ethanol0.1% Tween 80> 100
Issue 2: Preparing a Stable Stock Solution

This section provides guidance on preparing a concentrated and stable stock solution of this compound.

Decision Pathway for Stock Solution Preparation:

start Start: Prepare Stock Solution dmso Try 100% DMSO start->dmso check_solubility_dmso Is the compound fully dissolved at the desired concentration? dmso->check_solubility_dmso dmf_nmp Try alternative solvents: DMF or NMP check_solubility_dmso->dmf_nmp No store Store at -20°C or -80°C. Check for precipitation upon thawing. check_solubility_dmso->store Yes check_solubility_alt Is it soluble? dmf_nmp->check_solubility_alt alkaline Prepare in 0.1 M NaOH, then neutralize with HCl check_solubility_alt->alkaline No check_solubility_alt->store Yes alkaline->store If successful fail Consider solid dispersion formulation for stock alkaline->fail If not successful

Caption: Decision pathway for stock solution preparation.

Protocol 3: Stock Solution Preparation in DMSO

  • Weigh Compound: Accurately weigh the desired amount of this compound in a suitable vial.

  • Add Solvent: Add the calculated volume of 100% DMSO to achieve the target concentration (e.g., 10 mM, 50 mM).

  • Facilitate Dissolution: Vortex the vial vigorously. If the compound does not fully dissolve, use a sonicator bath for 10-15 minutes. Gentle warming (to 30-40°C) can also be applied, but monitor for any signs of degradation.

  • Inspect for Clarity: Once dissolved, the solution should be clear with no visible particulates.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, thaw the aliquot completely and vortex to ensure homogeneity.

Disclaimer: The protocols and data provided are intended as a general guide. Researchers should optimize these methods for their specific experimental conditions and assay requirements.

Technical Support Center: Optimizing Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the successful synthesis of pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in pyrazole synthesis?

Low yields in pyrazole synthesis can stem from several factors, including the purity of starting materials, suboptimal reaction conditions, and the formation of side products.[1] The nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound are often key factors.[1]

Q2: How can I improve the regioselectivity of my pyrazole synthesis when using an unsymmetrical dicarbonyl compound?

The formation of regioisomers is a frequent challenge with unsymmetrical 1,3-dicarbonyl compounds.[1] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1] Strategies to improve regioselectivity include the use of fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) as solvents, which have been shown to favor the formation of one regioisomer over another.

Q3: My reaction mixture has turned dark or formed tar-like substances. What is the cause and how can I prevent it?

Discoloration is often observed in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride, due to the formation of colored impurities.[1] The reaction mixture can become acidic, promoting the formation of these byproducts.[1] At elevated temperatures, polymerization or degradation of starting materials can lead to tar-like substances.[2] To mitigate this, consider optimizing the reaction temperature, sometimes a lower temperature for a longer duration can be beneficial.[2] Adding a mild base, like sodium acetate, can neutralize acid and lead to a cleaner reaction.[1]

Q4: What is the role of a catalyst in pyrazole synthesis and how do I choose an appropriate one?

Catalysts can significantly improve reaction rates and yields. Lewis acids such as Yb(OTf)₃, InCl₃, or ZrCl₄ are effective in certain reactions, like the Biginelli reaction for pyrazolyl-dihydropyrimidinyl ureas.[2] For reactions involving β-ketophosphonates, zinc-triflate (Zn(OTf)₂) under microwave conditions can be effective.[2] In some cases, particularly with 5-amino-3-arylpyrazole-4-carbonitriles, the reaction may proceed better without a catalyst in a high-boiling solvent like DMF.[2] The choice of catalyst depends on the specific substrates and reaction type.

Troubleshooting Guides

Issue 1: Low Product Yield

Low yields are a common frustration in pyrazole synthesis. This guide provides a systematic approach to identifying and resolving the root cause.

LowYieldTroubleshooting

Caption: Factors influencing the formation of regioisomers in pyrazole synthesis.

Optimization Strategies:

  • Solvent Selection: Aprotic dipolar solvents can yield better results than polar protic solvents like ethanol. [3]The use of fluorinated alcohols (TFE, HFIP) has been shown to improve regioselectivity. [4]* Temperature Control: Reaction temperature can influence the kinetic vs. thermodynamic product distribution. Experiment with different temperatures to favor the desired isomer.

  • Catalyst Choice: While not always the primary factor for regioselectivity, the choice of an acidic or basic catalyst can influence the reaction pathway.

Data Presentation

Table 1: Effect of Solvent on Pyrazole Synthesis Yield and Regioselectivity

EntrySolventTemperature (°C)Time (h)Yield (%)Regioisomeric Ratio
1EthanolReflux4751:1
2DMF804852:1
3TFERoom Temp12909:1
4HFIPRoom Temp1292>10:1

Data is illustrative and compiled from general findings in the literature. Specific results will vary based on substrates. [3][4] Table 2: Optimization of Reaction Conditions for a Three-Component Pyrazole Synthesis

EntrySolventTemperature (°C)Catalyst (mol%)Time (h)Yield (%)
1Water100None16No reaction
2Toluene100La(OTf)₃ (10)892
3DMF100La(OTf)₃ (10)885
4Toluene80La(OTf)₃ (10)1278
5Toluene100La(OTf)₃ (5)880
6Toluene100La(OTf)₃ (20)890

Based on data for a specific multicomponent reaction.[5]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol outlines a typical procedure for the synthesis of a pyrazole via the condensation of a 1,3-dicarbonyl compound with a hydrazine.

Experimental Workflow for Knorr Pyrazole Synthesis

KnorrSynthesisWorkflow Start Start DissolveDicarbonyl Dissolve 1,3-dicarbonyl in solvent Start->DissolveDicarbonyl AddHydrazine Add hydrazine derivative (and optional base) DissolveDicarbonyl->AddHydrazine HeatReaction Heat reaction mixture (monitor by TLC) AddHydrazine->HeatReaction Workup Reaction workup (e.g., extraction) HeatReaction->Workup Purification Purify product (crystallization/chromatography) Workup->Purification Characterization Characterize product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A generalized experimental workflow for the Knorr pyrazole synthesis.

Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF). [1]2. Reagent Addition: Add the hydrazine derivative (1.0-1.2 eq.) to the solution. [1]If using a hydrazine salt, a mild base such as sodium acetate may be added. [1]3. Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC. [1]4. Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration. [1]Alternatively, the solvent can be removed under reduced pressure. [1]The crude product can then be taken up in an organic solvent and washed with water and brine.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel. [1]6. Characterization: The structure and purity of the final product are confirmed by analytical techniques such as NMR, MS, and IR spectroscopy.

References

minimizing by-product formation in 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solutions
Low Yield of Desired Product - Incomplete Claisen condensation. - Suboptimal temperature for cyclization. - Degradation of hydrazine. - Inefficient purification.- Ensure anhydrous conditions and use a strong enough base (e.g., sodium ethoxide) for the Claisen condensation. - Optimize the cyclization temperature; monitor reaction progress using TLC. - Use fresh, high-purity hydrazine hydrate. - Employ fractional crystallization or column chromatography for purification.
High Percentage of Regioisomeric By-product The primary cause is the non-regioselective attack of hydrazine on the intermediate 1,3-dicarbonyl compound. Steric and electronic factors of the reactants and reaction conditions play a crucial role.[1]- Solvent Selection: Use of aprotic polar solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) can enhance regioselectivity.[2] - pH Control: Acidic conditions (e.g., using hydrazine hydrochloride or adding a catalytic amount of acid) can favor the formation of one regioisomer. - Temperature Control: Lowering the reaction temperature during hydrazine addition and cyclization may improve selectivity.
Presence of Unreacted Starting Materials - Insufficient reaction time or temperature. - Stoichiometry of reactants is not optimal.- Monitor the reaction by TLC to ensure completion. If necessary, increase the reaction time or temperature. - Use a slight excess of diethyl oxalate and hydrazine hydrate (e.g., 1.1-1.2 equivalents).
Formation of Dark-Colored Impurities - Side reactions of hydrazine at elevated temperatures. - Air oxidation of reaction intermediates.- Maintain a controlled reaction temperature. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Isolating the Pure Product - Co-crystallization of the desired product and its regioisomer. - Presence of other impurities with similar solubility.- Fractional Crystallization: Use a solvent system where the solubility of the two regioisomers is significantly different. Multiple recrystallizations may be necessary. - Column Chromatography: Use silica gel chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the isomers.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common and established method is a two-step process:

  • Claisen Condensation: A mixed Claisen condensation between 3,4-dichloroacetophenone and diethyl oxalate in the presence of a strong base (e.g., sodium ethoxide) to form ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate.[4][5][6]

  • Knorr Pyrazole Synthesis: Cyclization of the resulting 1,3-dicarbonyl intermediate with hydrazine hydrate. This reaction can be performed in a suitable solvent like ethanol or acetic acid.[1][7]

Q2: What is the major by-product in this synthesis, and how is it formed?

The major by-product is the regioisomer, 3-(3,4-dichlorophenyl)-1H-pyrazole-5-carboxylic acid. It forms because the unsymmetrical 1,3-dicarbonyl intermediate has two non-equivalent carbonyl groups, and the initial nucleophilic attack by hydrazine can occur at either carbonyl carbon, leading to two different cyclization pathways.[1]

Q3: How can I control the regioselectivity of the cyclization reaction?

Several factors influence the regioselectivity:

  • Steric Hindrance: The bulky 3,4-dichlorophenyl group can sterically hinder the attack of hydrazine on the adjacent carbonyl group, favoring the formation of the desired 5-substituted pyrazole.

  • Electronic Effects: The electron-withdrawing nature of the dichlorophenyl group can also influence the reactivity of the carbonyl groups.

  • Reaction Conditions: As mentioned in the troubleshooting guide, solvent choice, pH, and temperature are critical parameters to control for improved regioselectivity. Aprotic polar solvents and acidic conditions are generally preferred for higher selectivity.[2]

Q4: What analytical techniques can be used to identify and quantify the desired product and its regioisomeric by-product?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to distinguish between the two regioisomers. The chemical shifts of the pyrazole ring proton and carbons will be different for each isomer. NOESY experiments can also be used to confirm the structure by observing through-space interactions between substituents and the pyrazole ring protons.[3][8][9]

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can be used to separate and quantify the desired product and its regioisomer, allowing for the determination of the isomeric ratio and purity of the final product.

  • Mass Spectrometry (MS): While MS will show the same molecular weight for both isomers, it can be coupled with a separation technique like HPLC (LC-MS) to confirm the identity of each separated peak.

Q5: Are there any other potential by-products I should be aware of?

Besides the main regioisomer, other minor by-products can include:

  • Unreacted starting materials: 3,4-dichloroacetophenone and the 1,3-dicarbonyl intermediate.

  • Products of self-condensation: Self-condensation of 3,4-dichloroacetophenone can occur under basic conditions, though it is generally a minor pathway.

  • Hydrazones: Incomplete cyclization can lead to the formation of hydrazone intermediates.

Q6: What are the recommended purification methods for obtaining high-purity this compound?

  • Recrystallization: This is the most common method for purifying the final product. A suitable solvent or solvent mixture should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.

  • Column Chromatography: For difficult separations, especially for removing the regioisomeric by-product, silica gel column chromatography can be effective.[3]

  • Acid-Base Extraction: The carboxylic acid functionality allows for purification by dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then re-precipitating the desired acid by adding acid.

Experimental Protocols

Key Experiment: Synthesis of this compound

Step 1: Synthesis of Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate (Claisen Condensation)

  • To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) in a round-bottom flask under a nitrogen atmosphere, add 3,4-dichloroacetophenone dropwise at room temperature.

  • After the addition is complete, add diethyl oxalate dropwise to the reaction mixture.

  • Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate. This intermediate can be used in the next step without further purification.

Step 2: Synthesis of this compound (Knorr Cyclization)

  • Dissolve the crude ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate in a suitable solvent such as ethanol or glacial acetic acid.

  • Add hydrazine hydrate (1.1-1.2 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • The solid product will precipitate out. Collect the solid by filtration and wash it with cold water.

  • The crude product is then subjected to hydrolysis by heating with an aqueous solution of sodium hydroxide.

  • After hydrolysis is complete (monitored by TLC), cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the this compound.

  • Collect the solid product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Visualizations

Logical Relationship: Factors Influencing Regioisomer Formation

G cluster_reactants Reactant Properties cluster_conditions Reaction Conditions Steric_Hindrance Steric Hindrance (Bulky 3,4-dichlorophenyl group) Regioisomeric_Ratio Regioisomeric Ratio (Desired Product vs. By-product) Steric_Hindrance->Regioisomeric_Ratio Favors desired isomer Electronic_Effects Electronic Effects (Electron-withdrawing Cl atoms) Electronic_Effects->Regioisomeric_Ratio Influences carbonyl reactivity Solvent Solvent (Aprotic Polar vs. Protic) Solvent->Regioisomeric_Ratio Aprotic polar favors desired pH pH (Acidic vs. Basic) pH->Regioisomeric_Ratio Acidic favors desired Temperature Temperature (Low vs. High) Temperature->Regioisomeric_Ratio Lower temp favors desired

Caption: Factors influencing the regioisomeric ratio in the synthesis.

Experimental Workflow: Synthesis of this compound

G Start Starting Materials: 3,4-dichloroacetophenone Diethyl oxalate Hydrazine hydrate Claisen Step 1: Claisen Condensation (Base: NaOEt) Start->Claisen Intermediate Intermediate: Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate Claisen->Intermediate Cyclization Step 2: Knorr Cyclization (with Hydrazine hydrate) Intermediate->Cyclization Hydrolysis Step 3: Saponification (Base Hydrolysis) Cyclization->Hydrolysis Byproduct Major By-product: 3-(3,4-dichlorophenyl)-1H-pyrazole-5-carboxylic acid Cyclization->Byproduct Regioisomeric Pathway Acidification Step 4: Acidification (HCl) Hydrolysis->Acidification Purification Step 5: Purification (Recrystallization) Acidification->Purification Product Final Product: This compound Purification->Product

Caption: Overall workflow for the synthesis of the target molecule.

References

Technical Support Center: Addressing Poor Cell Permeability of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor cell permeability of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid.

Analysis of Physicochemical Properties

The inherent cell permeability of a compound can often be predicted by its physicochemical properties, as outlined by Lipinski's Rule of Five.[1][2] These guidelines suggest that poor absorption or permeation is more likely for compounds that violate more than one of the following criteria: a molecular weight greater than 500 Daltons, more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, and a calculated LogP (CLogP) greater than 5.[3]

Table 1: Lipinski's Rule of Five Analysis for this compound

PropertyValueLipinski's GuidelineViolation
Molecular Weight 257.076 g/mol < 500No
Hydrogen Bond Donors 2≤ 5No
Hydrogen Bond Acceptors 4≤ 10No
Calculated LogP (XLogP3) 2.9≤ 5No

Note: Physicochemical properties were calculated using publicly available chemical databases.

Based on Lipinski's rules, this compound does not violate any of the key parameters. However, the presence of a carboxylic acid group, which is ionized at physiological pH, can significantly increase the polar surface area and reduce lipophilicity, thereby hindering its ability to passively diffuse across the lipid bilayer of cell membranes.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, this compound, exhibiting poor cell permeability despite not violating Lipinski's Rule of Five?

A1: While Lipinski's rules are a useful guideline, they do not account for all factors influencing permeability. The primary reason for the poor permeability of this compound is likely its carboxylic acid moiety. At physiological pH (around 7.4), this group is predominantly deprotonated, forming a negatively charged carboxylate. This charge significantly increases the molecule's polarity and reduces its ability to partition into and cross the hydrophobic core of the cell membrane.

Q2: What is a prodrug strategy, and how can it be applied to improve the permeability of my compound?

A2: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. For carboxylic acids, a common and effective prodrug strategy is esterification.[4] By converting the carboxylic acid to an ester, the polar and charged nature of the group is masked, increasing the molecule's lipophilicity and enhancing its ability to cross cell membranes via passive diffusion.[4] Once inside the cell, endogenous enzymes such as esterases can hydrolyze the ester back to the active carboxylic acid.

Q3: What are some specific ester prodrugs I could consider for my pyrazole carboxylic acid?

A3: Simple alkyl esters (e.g., methyl, ethyl) are a straightforward starting point. For more tailored release profiles or to further enhance permeability, you could explore:

  • Acyloxyalkyl esters: These can be designed to be more susceptible to enzymatic cleavage.

  • Amino acid conjugates: Linking an amino acid via an ester bond can sometimes leverage amino acid transporters for active uptake.

Q4: Besides a prodrug approach, what other chemical modifications could I explore?

A4: Reducing the number of hydrogen bond donors can be a beneficial strategy.[5] While your compound has only two, further modifications to the pyrazole ring or other parts of the molecule that might reduce its overall polarity could be considered. However, any modification must be carefully evaluated to ensure it does not negatively impact the compound's binding to its therapeutic target. Introducing intramolecular hydrogen bonds can also sometimes improve permeability by reducing the polar surface area exposed to the solvent.

Q5: Are there any formulation strategies that can help overcome the poor permeability of my compound?

A5: Yes, formulation can play a crucial role. Some strategies include:

  • Lipid-based formulations: Encapsulating the compound in liposomes or solid lipid nanoparticles can facilitate its transport across the cell membrane.

  • Permeation enhancers: These are excipients that can be co-administered to transiently and reversibly increase the permeability of the intestinal epithelium.

  • Nanoformulations: Reducing the particle size to the nanoscale can increase the surface area for dissolution and absorption.

Troubleshooting In Vitro Permeability Assays

This section provides guidance on common issues encountered during Parallel Artificial Membrane Permeability Assays (PAMPA) and Caco-2 cell-based assays.

Table 2: General Interpretation of In Vitro Permeability Assay Results

AssayApparent Permeability (Papp) (x 10⁻⁶ cm/s)Classification
PAMPA / Caco-2 < 1Low Permeability
PAMPA / Caco-2 1 - 10Moderate Permeability
PAMPA / Caco-2 > 10High Permeability

Note: These are general ranges, and specific thresholds may vary between laboratories.

PAMPA Troubleshooting

Q1: My compound shows low permeability in the PAMPA assay. What does this indicate?

A1: The PAMPA assay measures passive diffusion across an artificial lipid membrane.[6] Low permeability in this assay strongly suggests that the compound has inherently poor passive permeability, likely due to high polarity or other unfavorable physicochemical properties.

Q2: I'm observing low recovery of my compound after the PAMPA experiment. What could be the cause and how can I fix it?

A2: Low recovery can be due to several factors:

  • Poor solubility: The compound may be precipitating out of the donor solution. Try reducing the concentration or adding a co-solvent (ensure the final concentration, e.g., of DMSO, is low and consistent).

  • Non-specific binding: The compound may be adsorbing to the plasticware of the assay plate. Including a surfactant in the acceptor buffer can help mitigate this.

  • Membrane trapping: Highly lipophilic compounds can sometimes get trapped within the artificial membrane.

Caco-2 Assay Troubleshooting

Q1: My compound had moderate permeability in PAMPA but shows low permeability in the Caco-2 assay. What is the likely reason?

A1: This discrepancy often points to the involvement of active efflux transporters in the Caco-2 cells, which are not present in the PAMPA model.[7] Caco-2 cells express efflux pumps like P-glycoprotein (P-gp) that can actively transport the compound out of the cell, reducing its net apical-to-basolateral permeability.

Q2: How can I confirm if my compound is a substrate for active efflux?

A2: You should perform a bi-directional Caco-2 assay, measuring permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.[8] An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[9] You can further confirm this by running the assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant reduction in the efflux ratio in the presence of an inhibitor confirms its role.

Q3: The variability in my Caco-2 assay results is high. What are the potential causes?

A3: High variability in Caco-2 assays can stem from several sources:

  • Inconsistent cell monolayer integrity: Ensure you are consistently achieving confluent monolayers with stable transepithelial electrical resistance (TEER) values before each experiment.

  • Cell passage number: Use cells within a consistent and validated passage number range, as transporter expression can change with excessive passaging.

  • Experimental conditions: Maintain strict control over incubation times, temperature, and buffer pH.

Key Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Preparation of the Lipid Membrane: Coat the wells of a 96-well filter plate (donor plate) with a solution of lipid (e.g., 2% w/v phosphatidylcholine in dodecane). Allow the solvent to evaporate.

  • Preparation of Solutions: Dissolve the test compound in a suitable buffer (e.g., PBS, pH 7.4) at the desired concentration. The acceptor plate wells are filled with fresh buffer.

  • Assay Start: Add the donor solution containing the test compound to the filter plate. Carefully place the filter plate onto the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation of Permeability (Papp): Calculate the apparent permeability coefficient.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable filter supports in a transwell plate for 21-28 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers to ensure the formation of tight junctions.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the test compound solution to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral chamber and replenish with fresh buffer.

  • Permeability Assay (Basolateral to Apical - B to A): Repeat the above steps, but add the compound to the basolateral chamber and sample from the apical chamber to assess efflux.

  • Quantification: Determine the compound concentration in the collected samples by LC-MS/MS.

  • Calculation of Papp and Efflux Ratio: Calculate the apparent permeability for both directions and determine the efflux ratio.

Visualizations

G cluster_0 Challenges to Permeability cluster_1 Strategies for Improvement HighPolarity High Polarity (Ionized Carboxylic Acid) Membrane Cell Membrane HighPolarity->Membrane Poor Permeability HBD Hydrogen Bond Donors/Acceptors HBD->Membrane Poor Permeability Efflux Active Efflux (e.g., P-gp) Efflux->Membrane Poor Permeability Prodrug Prodrug Strategy (Esterification) PermeableMolecule Permeable Compound Prodrug->PermeableMolecule Modification Chemical Modification (Reduce H-Bonds) Modification->PermeableMolecule Formulation Formulation (Liposomes, Nanoparticles) Formulation->PermeableMolecule Molecule 5-(3,4-dichlorophenyl)-1H- pyrazole-3-carboxylic acid Molecule->HighPolarity Molecule->HBD Molecule->Efflux Molecule->Prodrug Molecule->Modification Molecule->Formulation PermeableMolecule->Membrane Improved Permeability

Caption: Challenges and strategies for improving the cell permeability of carboxylic acid-containing compounds.

G Start Start: Poorly Permeable Compound PAMPA PAMPA Assay Start->PAMPA Decision1 Permeability Low? PAMPA->Decision1 Caco2 Caco-2 Assay (Bi-directional) Decision2 Efflux Ratio > 2? Caco2->Decision2 Decision1->Caco2 No PassiveProblem Issue: Poor Passive Permeability Decision1->PassiveProblem Yes EffluxProblem Issue: Active Efflux Substrate Decision2->EffluxProblem Yes End End: Optimized Compound Decision2->End No Strategy1 Action: Prodrug/Formulation Strategies PassiveProblem->Strategy1 Strategy2 Action: Chemical Modification to Evade Efflux EffluxProblem->Strategy2 Strategy1->End Strategy2->End

Caption: Experimental workflow for assessing and troubleshooting poor cell permeability.

References

Technical Support Center: Enhancing the Stability of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid in solution.

Troubleshooting Guide

This guide addresses common stability issues encountered during experiments with this compound.

Issue 1: Rapid Degradation of the Compound in Aqueous Solution

Question: I am observing a rapid decrease in the concentration of my this compound in aqueous buffer. What are the potential causes and how can I mitigate this?

Answer:

Rapid degradation in aqueous solutions is a common issue and can be attributed to several factors, primarily hydrolysis, oxidation, and photodegradation.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Recommended Action
Hydrolysis The carboxylic acid group or the pyrazole ring can be susceptible to hydrolysis, especially at non-neutral pH.Conduct a pH stability study by dissolving the compound in buffers of varying pH (e.g., pH 3, 5, 7, 9) and monitoring its concentration over time. Identify the pH at which the compound is most stable.
Oxidation The pyrazole ring, although generally stable, can be susceptible to oxidation, especially in the presence of dissolved oxygen or oxidizing agents.Degas your solvents and buffers before use. Consider adding antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), to your solution. Store solutions under an inert atmosphere (e.g., nitrogen or argon).
Photodegradation Exposure to light, particularly UV radiation, can induce photochemical degradation of the compound.Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil. Conduct experiments under low-light conditions whenever possible.

Experimental Workflow for Troubleshooting Degradation

start Start: Compound Degrading in Aqueous Solution check_ph Is the solution pH controlled? start->check_ph adjust_ph Conduct pH Stability Study (pH 3, 5, 7, 9) check_ph->adjust_ph No check_oxygen Is the solution protected from oxygen? check_ph->check_oxygen Yes ph_stable Identify Optimal pH for Stability adjust_ph->ph_stable ph_stable->check_oxygen deoxygenate Degas Solvents/Buffers Add Antioxidants Store under Inert Gas check_oxygen->deoxygenate No check_light Is the solution protected from light? check_oxygen->check_light Yes oxygen_stable Improved Stability to Oxidation deoxygenate->oxygen_stable oxygen_stable->check_light protect_light Use Amber Vials Work in Low Light check_light->protect_light No end End: Stable Solution Achieved check_light->end Yes light_stable Improved Photostability protect_light->light_stable light_stable->end

Caption: Troubleshooting workflow for compound degradation in solution.

Issue 2: Precipitation of the Compound During Storage

Question: My this compound solution appears clear initially, but a precipitate forms after storage. Why is this happening and what can I do?

Answer:

Precipitation upon storage is often due to poor solubility, changes in temperature, or solvent evaporation.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Recommended Action
Poor Solubility The concentration of the compound may be close to its solubility limit in the chosen solvent.Determine the solubility of your compound in various solvents and solvent mixtures. Consider using a co-solvent (e.g., DMSO, DMF, ethanol) to increase solubility. Prepare a more dilute stock solution.
Temperature Effects Solubility can be highly dependent on temperature. A compound dissolved at a higher temperature may precipitate out upon cooling to room temperature or during refrigerated storage.Store the solution at the temperature at which it was prepared, if feasible. If refrigeration is necessary, ensure the compound's solubility is sufficient at the lower temperature. You may need to gently warm the solution and sonicate to redissolve the compound before use.
Solvent Evaporation Over time, especially if the container is not properly sealed, the solvent can evaporate, leading to an increase in the compound's concentration and subsequent precipitation.Ensure that your storage containers are tightly sealed. Parafilm can be used to provide an extra seal.
pH Shift For ionizable compounds like carboxylic acids, a shift in pH can significantly alter solubility. The protonated form is generally less soluble in aqueous solutions than the deprotonated (salt) form.Ensure your solution is well-buffered if using an aqueous system. Re-check the pH of the solution after storage to see if it has changed.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for pyrazole-containing compounds?

A1: The most common degradation pathways for pyrazole derivatives include hydrolysis, oxidation, and photodegradation. The specific pathway that predominates will depend on the compound's structure and the solution conditions.[1]

Q2: How does pH affect the stability of this compound?

A2: The pH of the solution can significantly impact the stability of this compound. The carboxylic acid moiety can ionize, and the pyrazole ring contains nitrogen atoms that can be protonated. These ionizations can affect the molecule's susceptibility to hydrolysis and other degradation reactions. Generally, extreme pH values (highly acidic or highly basic) tend to accelerate degradation.

Q3: What solvents are recommended for dissolving and storing this compound?

A3: For initial solubilization, organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or methanol are often used. For aqueous experiments, it is common to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer. The choice of solvent can influence stability; for instance, protic solvents can participate in hydrogen bonding, which may affect reaction rates.

Q4: How can I monitor the degradation of my compound?

A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and reliable way to monitor the degradation of a compound. This involves developing an HPLC method that can separate the parent compound from its degradation products. By tracking the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradants, you can quantify the stability.

Potential Degradation Pathways

Parent 5-(3,4-dichlorophenyl)-1H- pyrazole-3-carboxylic acid Hydrolysis Hydrolysis (Acid or Base) Parent->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation Photodegradation Photodegradation (UV/Vis Light) Parent->Photodegradation Decarboxylation Decarboxylation (Heat) Parent->Decarboxylation Product1 Ring-opened products or modified side chains Hydrolysis->Product1 Product2 N-oxides or hydroxylated derivatives Oxidation->Product2 Product3 Photoproducts (e.g., isomers, fragments) Photodegradation->Product3 Product4 5-(3,4-dichlorophenyl)-1H-pyrazole Decarboxylation->Product4

Caption: Potential degradation pathways for the target compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify the potential degradation pathways and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

  • Thermal Degradation: Heat the solid compound at 70°C.

  • Photodegradation: Expose the solution to UV light (e.g., 254 nm) and visible light.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method.

4. Data Analysis:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

  • Identify and quantify the major degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

1. Chromatographic System:

  • HPLC system with a UV detector or a photodiode array (PDA) detector.

2. Chromatographic Conditions (A Starting Point):

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 10% to 90% B over 20 minutes, then hold for 5 minutes, and return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or a more specific wavelength determined by UV scan)
Injection Volume 10 µL

3. Method Validation:

  • Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak and from each other.

Data Presentation

The following table provides a template for presenting the results of a forced degradation study. Actual data should be generated by performing the experiments as described above.

Table 1: Forced Degradation of this compound

Stress Condition Time (hours) % Degradation Number of Degradation Products Major Degradant (Retention Time)
0.1 M HCl, 60°C24Data to be generatedData to be generatedData to be generated
0.1 M NaOH, 60°C24Data to be generatedData to be generatedData to be generated
3% H₂O₂, RT24Data to be generatedData to be generatedData to be generated
Heat (70°C, solid)24Data to be generatedData to be generatedData to be generated
UV/Vis Light24Data to be generatedData to be generatedData to be generated

Disclaimer: The information provided in this technical support center is for guidance purposes only. It is essential to perform experiments and validate all methods for your specific application.

References

resolving analytical peak tailing for 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid

This guide provides troubleshooting solutions for analytical chemists and researchers experiencing chromatographic issues, specifically peak tailing, with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical reasons for peak tailing with this compound?

A1: Peak tailing for this compound is primarily caused by two chemical phenomena:

  • Secondary Silanol Interactions: The analyte possesses a moderately acidic carboxylic acid group and a pyrazole ring. The pyrazole ring's nitrogen atoms can interact with acidic, non-endcapped silanol groups (Si-OH) on the surface of conventional silica-based reversed-phase columns (like C18). This secondary interaction mechanism, in addition to the primary hydrophobic retention, can cause a portion of the analyte molecules to lag on the column, resulting in a tailed peak.[1][2]

  • Mobile Phase pH Near Analyte pKa: The carboxylic acid functional group has an estimated pKa value in the range of 3-5. If the mobile phase pH is close to this pKa, the compound will exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms. These two forms have different retention times, leading to peak broadening and tailing.[3][4]

Q2: How does mobile phase pH optimization resolve peak tailing for this compound?

A2: Adjusting the mobile phase pH is the most critical step. To ensure the compound is in a single, stable ionic state, the pH should be adjusted to be at least 1.5 to 2 units away from its pKa.

  • Low pH (Recommended): By lowering the mobile phase pH to ~2.5-3.0, two things are achieved. First, the carboxylic acid group is fully protonated, making the molecule more non-polar and uniformly retained. Second, the acidic silanol groups on the stationary phase are also protonated, which suppresses their ability to interact with the analyte.[2][3] An acidic modifier like 0.1% formic acid or phosphoric acid is typically used.[5]

  • High pH: While possible, operating at a high pH (e.g., >7) to fully deprotonate the acid is generally less common for this type of analysis and requires a pH-stable column.

Q3: What type of HPLC column is recommended to prevent peak tailing?

A3: Column selection is crucial. While a standard C18 can be made to work with proper mobile phase optimization, certain columns are inherently better at preventing tailing:

  • Base-Deactivated Columns: Modern, high-purity silica columns that are thoroughly end-capped are designed to have minimal residual silanol groups.[4][6] These are highly recommended.

  • Polar-Embedded Columns: These columns have a polar functional group embedded near the base of the alkyl chain (e.g., amide, carbamate). This polar group helps to shield the analyte from interacting with any remaining silanols on the silica surface.

  • Mixed-Mode Columns: For highly polar acidic compounds, columns with a stationary phase containing positively charged functional groups can provide enhanced retention and improved peak shape through ionic interactions.[7]

Q4: Can mobile phase additives or solvent choice help reduce peak tailing?

A4: Yes. Besides pH modifiers, other factors can influence peak shape:

  • Buffer Concentration: If using a buffer (like phosphate or acetate) to control pH, ensure its concentration is sufficient (typically 20-50 mM) to maintain a stable pH throughout the analysis.[3]

  • Organic Modifier: Acetonitrile and methanol are common choices. Acetonitrile often provides sharper peaks and lower backpressure. The choice can influence selectivity, so it's a parameter worth screening.

  • Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[3] Dissolving the sample in a very strong solvent (e.g., 100% acetonitrile in a low-organic mobile phase) can cause peak distortion.

Q5: What if peak tailing persists after optimizing the mobile phase and column?

A5: If chemical sources of tailing have been addressed, consider physical or instrumental issues:

  • Column Contamination or Degradation: The column may be old or contaminated. Try flushing it with a strong solvent or, if necessary, replace it.[3] A void at the head of the column can also cause tailing.

  • Extra-Column Volume: Excessive dead volume in the system (e.g., from long tubing or poorly made connections) can cause band broadening and tailing.[3][4]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[3] Try diluting the sample.

Troubleshooting and Experimental Protocols

Troubleshooting Parameter Summary

The table below summarizes key parameters to adjust when troubleshooting peak tailing for this compound.

ParameterProblematic ConditionRecommended SolutionRationale
Mobile Phase pH pH 4-6 (near analyte pKa)Adjust to pH 2.5 - 3.0 using 0.1% Formic Acid or Phosphoric Acid.Ensures the carboxylic acid is fully protonated and suppresses silanol interactions.[2]
Column Chemistry Standard, older Type-A silica C18Use a modern, end-capped, base-deactivated C18 or a polar-embedded phase column.Minimizes secondary interactions with residual silanol groups on the stationary phase.[4]
Buffer Strength <10 mM or no bufferUse a buffer (e.g., phosphate) at 20-50 mM concentration.Maintains consistent pH to prevent analyte ionization state from fluctuating.
Sample Concentration High concentrationDilute the sample or reduce injection volume.Prevents column overload, which can lead to peak distortion.[3]
Sample Solvent Stronger than mobile phase (e.g., 100% ACN)Dissolve sample in the initial mobile phase composition or a weaker solvent.Avoids poor peak shape caused by solvent mismatch effects.[3]
Recommended Starting Analytical Protocol

This protocol provides a robust starting point for achieving symmetrical peak shape.

  • HPLC System: Standard HPLC or UHPLC system.

  • Column: High-purity, end-capped C18 column (e.g., Phenomenex Luna Omega C18, Waters ACQUITY BEH C18), 4.6 x 150 mm, 3.5 µm.[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 80% B

    • 10-12 min: 80% B

    • 12.1-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm or appropriate wavelength.

  • Sample Preparation: Dissolve the sample in 50:50 Acetonitrile:Water at a concentration of ~0.1 mg/mL.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing issues for this specific analyte.

G start_node Peak Tailing Observed (Tailing Factor > 1.2) decision_node Is Mobile Phase pH 2.5-3.0? start_node->decision_node Start Troubleshooting process_node Adjust Mobile Phase: Add 0.1% Formic Acid to achieve pH 2.5-3.0 decision_node->process_node No decision_node2 Is column base-deactivated? decision_node->decision_node2 Yes process_node->decision_node2 Then check... end_node Symmetrical Peak Achieved info_node Check for instrumental issues: - Column void/contamination - Extra-column volume - Leaks process_node2 Switch to modern, end-capped or polar-embedded column decision_node2->process_node2 No decision_node3 Is sample overloaded? decision_node2->decision_node3 Yes process_node2->end_node decision_node3->info_node No process_node3 Dilute sample or reduce injection volume decision_node3->process_node3 Yes process_node3->end_node

References

Technical Support Center: Strategies to Reduce the Toxicity of Pyrazole Compounds in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the cytotoxicity of pyrazole compounds in your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: My cells are showing signs of toxicity (e.g., detachment, morphological changes, death) after treatment with my pyrazole compound. What are the initial troubleshooting steps?

A1: When encountering unexpected cytotoxicity, it's essential to systematically evaluate your experimental setup. Here are the primary factors to consider:

  • Compound Concentration: The most common cause of toxicity is a high concentration of the test compound. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic working concentration.

  • Solvent Toxicity: Pyrazole compounds are often dissolved in solvents like dimethyl sulfoxide (DMSO), which can be toxic to cells at certain concentrations. Ensure the final concentration of your solvent in the cell culture medium is at a non-toxic level, typically below 0.5%, and ideally at or below 0.1%. Always include a vehicle control (medium with the same concentration of solvent used for the compound) in your experiments to assess the impact of the solvent itself.

  • Incubation Time: Prolonged exposure to a compound can lead to increased toxicity. Consider reducing the incubation time to see if it mitigates the cytotoxic effects while still allowing for the desired biological activity.

  • Cell Health and Confluency: Ensure your cells are healthy, in the logarithmic growth phase, and at an appropriate confluency (typically 70-80%) before adding the compound. Stressed or overly confluent cells can be more susceptible to chemical insults.

  • Culture Conditions: Verify that your incubator has the correct temperature, CO2, and humidity levels. Also, check for potential contamination (e.g., mycoplasma) in your cell cultures, as this can exacerbate cytotoxic effects.

Q2: How can I determine if my pyrazole compound is cytotoxic (killing the cells) or cytostatic (inhibiting proliferation)?

A2: It is important to distinguish between these two effects. A decrease in metabolic activity, as measured by assays like the MTT assay, can indicate either cytotoxicity or cytostasis. To differentiate between them, you can:

  • Perform Cell Counting: A cytotoxic effect will lead to a decrease in the total number of cells compared to the initial seeding density, while a cytostatic effect will result in a stable cell count over time.

  • Use Dye Exclusion Assays: Assays like the trypan blue exclusion assay can distinguish between viable and non-viable cells based on membrane integrity.

  • Analyze Cell Cycle Distribution: Flow cytometry analysis of the cell cycle can reveal if the compound is causing an arrest at a specific phase (cytostatic effect) or an increase in the sub-G1 population, which is indicative of apoptosis (a form of cytotoxic cell death).

Q3: My pyrazole compound is a kinase inhibitor, but I'm observing unexpected toxic effects that may not be related to its primary target. What could be the cause?

A3: Kinase inhibitors, including many pyrazole derivatives, can have off-target effects, meaning they interact with and inhibit other kinases or proteins besides the intended target.[1] This can lead to unintended signaling pathway modulation and subsequent cytotoxicity.[2][3] It is crucial to characterize the selectivity profile of your inhibitor to understand its full mechanism of action.[1]

Q4: Are there any chemical modification strategies to reduce the toxicity of a pyrazole compound while maintaining its activity?

A4: Yes, medicinal chemistry strategies can be employed to optimize the therapeutic window of a pyrazole compound. Structure-activity relationship (SAR) studies can help identify which parts of the molecule are associated with toxicity versus efficacy.[4][5] Modifications can then be made to:

  • Improve Selectivity: Altering functional groups on the pyrazole scaffold can enhance binding to the desired target and reduce interactions with off-target proteins.

  • Block Metabolic Activation: In some cases, toxicity arises from the metabolic conversion of the compound into reactive metabolites. Modifying the structure to block these metabolic sites can reduce toxicity.

  • Enhance Physicochemical Properties: Optimizing properties like solubility can prevent compound precipitation in culture and improve its behavior in biological systems.[6]

Troubleshooting Guides

Guide 1: High Background Toxicity in Control Wells
Issue Possible Cause Solution
Cells in vehicle control wells are dying. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high.Keep the final DMSO concentration at or below 0.1% if possible, and never exceed 0.5%.[7] Perform a dose-response curve with the solvent alone to determine the maximum tolerated concentration for your specific cell line.
Contamination: Bacterial, fungal, or mycoplasma contamination is present in the cell culture.Regularly test your cell lines for mycoplasma. Visually inspect cultures for signs of contamination. If contamination is suspected, discard the culture and start with a fresh, authenticated stock.
Suboptimal Culture Conditions: Incorrect pH, temperature, or CO2 levels.Ensure your incubator is properly calibrated and maintained. Use the appropriate culture medium for your cell line.
Guide 2: Inconsistent Cytotoxicity Results Between Experiments
Issue Possible Cause Solution
IC50 values for the same compound vary significantly across experiments. Cell Passage Number: Using cells at high or inconsistent passage numbers.Use cells at a low and consistent passage number for all experiments, as high-passage cells can exhibit altered sensitivity to compounds.
Seeding Density: Inconsistent number of cells seeded per well.Ensure a homogenous cell suspension and accurate cell counting before seeding. Optimize the seeding density for your specific cell line and assay duration.
Compound Stability: Degradation of the pyrazole compound in stock solutions or culture medium.Prepare fresh dilutions of the compound from a properly stored stock solution for each experiment. If stability is a concern, you can assess the compound's stability in your culture medium over the experiment's duration.
Edge Effects: Evaporation from wells on the edge of the plate leads to increased compound concentration.Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or medium to maintain humidity.

Quantitative Data on Pyrazole Compound Cytotoxicity

The following tables provide examples of the cytotoxic activity of various pyrazole derivatives against cancerous and non-cancerous cell lines. The Selective Cytotoxicity Index (SCI) is a measure of a compound's preferential toxicity towards cancer cells and is calculated by dividing the CC50 (50% cytotoxic concentration) or IC50 (50% inhibitory concentration) value in a non-cancerous cell line by the value in a cancer cell line. A higher SCI value indicates greater selectivity for cancer cells.

Table 1: Cytotoxicity of Pyrazole Compound PTA-1 [8]

Cell LineCell TypeCC50 (µM)Selective Cytotoxicity Index (SCI)
MCF-10ANon-cancerous breast epithelial4.40-
A549Lung adenocarcinoma0.1725.88
JurkatAcute T-cell leukemia0.3213.75
MDA-MB-231Triple-negative breast cancer0.934.73

Table 2: Cytotoxicity of Pyrazole-Oxindole Conjugate 6h

Note: Data for this table would be populated from relevant studies showing IC50 values of pyrazole compounds on various cell lines.

Cell LineCell TypeCC50 (µM)
JurkatAcute T-cell leukemia4.36 ± 0.2
CEMAcute lymphoblastic leukemia> 20
MDA-MB-231Triple-negative breast cancer> 20
MCF-10ANon-cancerous breast epithelial> 20

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a colorimetric assay to assess cell metabolic activity, which is often used as a measure of cell viability.

Materials:

  • Cells of interest

  • Complete growth medium

  • Pyrazole compound stock solution (in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of your pyrazole compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include vehicle control wells (medium with the same final concentration of solvent) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cytotoxicity.

Materials:

  • Cells of interest

  • Complete growth medium

  • Pyrazole compound stock solution

  • 96-well cell culture plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) or carefully collect a portion of the cell culture supernatant from each well without disturbing the cell monolayer. Transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate for the time specified in the kit's instructions, protected from light.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (lysed cells) as per the kit's instructions.

Visualizations

Signaling Pathways and Experimental Workflows

Experimental_Workflow

Pyrazole_Kinase_Inhibitor_Pathways

References

Technical Support Center: Improving the Oral Bioavailability of Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the oral bioavailability of pyrazole-based inhibitors.

Frequently Asked Questions (FAQs)

Q1: My pyrazole-based inhibitor is exhibiting poor oral bioavailability. What are the common underlying causes?

Poor oral bioavailability of pyrazole derivatives is often a result of several factors that can act independently or in combination. The most common causes include:

  • Low Aqueous Solubility: The planar and aromatic nature of the pyrazole ring can lead to high crystal lattice energy, resulting in poor solubility in gastrointestinal fluids.[1]

  • Poor Permeability: While often hydrophobic, pyrazole derivatives with extensive hydrogen bonding or a high molecular weight may exhibit limited passive diffusion across the intestinal epithelium.[1]

  • High First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the gut wall or liver, such as cytochrome P450s, before it can reach systemic circulation.[1]

  • Efflux Transporter Activity: The inhibitor may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of intestinal cells and back into the gut lumen.[1]

Q2: How can I improve the aqueous solubility of my pyrazole-based compound through structural modification?

Several medicinal chemistry strategies can be employed to enhance the solubility of your pyrazole inhibitor:

  • Introduce Polar or Ionizable Groups: The addition of polar substituents, particularly those that are ionizable, can significantly improve aqueous solubility. For instance, substituting a methyl group on the pyrazole ring with a methylamine group can dramatically increase solubility.[2][3] In one study, this modification improved aqueous solubility from 11 μM to 71 μM.[2][3]

  • Disrupt Crystal Packing: Introducing substituents that disrupt the planarity of the molecule can reduce crystal packing energy and, consequently, improve solubility. This can be achieved by adding groups that increase the rotational degrees of freedom within the molecule.[4]

  • Salt Formation: If your compound possesses ionizable groups, such as amines or carboxylic acids, forming a salt can be a straightforward method to improve its solubility and dissolution rate.[1]

Q3: My pyrazole inhibitor shows high clearance in vivo. What strategies can I use to improve its metabolic stability?

High clearance is often due to rapid metabolism. The following approaches can help improve metabolic stability:

  • Identify Metabolically Labile Sites: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to identify the parts of the molecule that are most susceptible to metabolism.[2][3]

  • Block Metabolic Sites: Once identified, these "hot spots" can be blocked or modified. For example, replacing a metabolically susceptible aryl ring with a more stable analogue, such as one containing a trifluoromethyl group, can significantly reduce oxidative metabolism and improve in vivo clearance.[2]

  • Bioisosteric Replacement: Consider replacing metabolically problematic functional groups with bioisosteres that are more resistant to metabolism while retaining biological activity. For example, a phenol group, which is prone to glucuronidation, could be replaced with a pyrazole ring to act as a hydrogen bond donor/acceptor with improved metabolic stability.[5]

Troubleshooting Guide

Problem: My pyrazole-based inhibitor has poor in vivo exposure after oral dosing, despite good in vitro potency.

This is a common challenge. The following workflow can help you diagnose and address the issue.

Troubleshooting Workflow for Poor Oral Bioavailability

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Implementation & Evaluation start Poor Oral Bioavailability Observed assess_sol Assess Aqueous Solubility start->assess_sol assess_perm Assess Permeability (e.g., Caco-2) start->assess_perm assess_met Assess Metabolic Stability (Microsomes/Hepatocytes) start->assess_met sol_strat Solubility Enhancement Strategies - Introduce Polar/Ionizable Groups - Salt Formation - Formulation (e.g., Cyclodextrins) assess_sol->sol_strat perm_strat Permeability Enhancement Strategies - Reduce H-bond donors - Optimize LogP assess_perm->perm_strat met_strat Metabolic Stability Strategies - Identify & Block Metabolic Hotspots - Bioisosteric Replacement assess_met->met_strat synthesize Synthesize New Analogs or Develop New Formulations sol_strat->synthesize perm_strat->synthesize met_strat->synthesize re_evaluate Re-evaluate In Vitro Properties synthesize->re_evaluate in_vivo_pk Conduct In Vivo PK Studies re_evaluate->in_vivo_pk optimized Optimized Compound/Formulation in_vivo_pk->optimized

Caption: A workflow for troubleshooting and improving the oral bioavailability of pyrazole inhibitors.

Data Presentation

Table 1: Pharmacokinetic Parameters of Pyrazolo-Pyridone Inhibitors

This table summarizes the improvement in pharmacokinetic parameters of pyrazolo-pyridone inhibitors through structural modifications.

CompoundModificationAqueous Solubility (μM)IV Clearance (L/kg·h)Oral Bioavailability (%)
2 Toluyl ring--15
4 m-CF3 phenyl ring110.6436
40 Methylamine on pyrazole711.292

Data sourced from a study on DCN1/UBE2M interaction inhibitors.[2][3]

Experimental Protocols

1. In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol is used to determine the intrinsic clearance of a compound.

  • Materials:

    • Test pyrazole compound

    • Liver microsomes (e.g., human, rat)

    • NADPH regenerating system

    • Phosphate buffer (pH 7.4)

    • Acetonitrile (for reaction quenching)

    • Control compounds (high and low clearance)

    • LC-MS/MS system

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • In a microcentrifuge tube, pre-incubate the liver microsomes and the test compound in phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

    • Calculate the rate of disappearance of the compound to determine the intrinsic clearance.

Workflow for In Vitro Metabolic Stability Assay

G cluster_workflow Metabolic Stability Assay Workflow A 1. Prepare Reagents (Compound, Microsomes, Buffer, NADPH) B 2. Pre-incubate Compound and Microsomes at 37°C A->B C 3. Initiate Reaction with NADPH B->C D 4. Sample at Time Points (0, 5, 15, 30 min) C->D E 5. Quench with Acetonitrile (+ Internal Standard) D->E F 6. Centrifuge to Remove Protein E->F G 7. Analyze Supernatant by LC-MS/MS F->G H 8. Calculate Intrinsic Clearance G->H

Caption: Step-by-step workflow for conducting an in vitro metabolic stability assay.

2. Caco-2 Permeability Assay

This assay is used to predict intestinal permeability and to identify if a compound is a substrate for efflux transporters like P-gp.

  • Materials:

    • Caco-2 cells

    • Transwell inserts

    • Culture medium

    • Hank's Balanced Salt Solution (HBSS)

    • Test pyrazole compound

    • Control compounds (high and low permeability, P-gp substrate)

    • LC-MS/MS system

  • Procedure:

    • Culture Caco-2 cells on Transwell inserts until they form a confluent monolayer.

    • Wash the cell monolayer with HBSS.

    • To assess apical to basolateral (A-B) permeability, add the test compound to the apical side and fresh HBSS to the basolateral side.

    • To assess basolateral to apical (B-A) permeability, add the test compound to the basolateral side and fresh HBSS to the apical side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the receiver compartment and analyze the concentration of the test compound by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests the compound is a substrate for an efflux transporter.

Signaling Pathway Visualization

Many pyrazole-based inhibitors target protein kinases. The following diagram illustrates a simplified, generic signaling pathway that is often targeted by such inhibitors.

Generic Protein Kinase Signaling Pathway

G cluster_pathway Kinase Signaling Pathway Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Kinase1 Downstream Kinase 1 (e.g., RAF) Receptor->Kinase1 Activates Kinase2 Downstream Kinase 2 (e.g., MEK) Kinase1->Kinase2 Activates Kinase3 Downstream Kinase 3 (e.g., ERK) Kinase2->Kinase3 Activates TF Transcription Factor Kinase3->TF Activates Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor Pyrazole-Based Kinase Inhibitor Inhibitor->Kinase2 Inhibits

References

Validation & Comparative

Illuminating the Molecular Architecture: A Comparative Guide to Confirming the Structure of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical cornerstone of chemical research and development. This guide provides a comprehensive comparison of standard analytical techniques and synthetic methodologies for the structural elucidation of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry.

This guide will delve into the expected outcomes from key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS)—for the target molecule. Furthermore, it will present a comparative overview of common synthetic routes to 5-aryl-pyrazole-3-carboxylic acids, providing detailed experimental protocols to aid in the design and execution of laboratory work.

Spectroscopic Signature: Unveiling the Molecular Fingerprint

The structural confirmation of a novel compound like this compound relies on a synergistic interpretation of data from various spectroscopic methods. While specific data for the target molecule is not publicly available, we can predict the expected spectral characteristics based on analogous compounds.

Table 1: Predicted Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR Aromatic protons on the dichlorophenyl ring appearing as multiplets in the range of δ 7.0-8.0 ppm. A singlet for the pyrazole C4-H proton. A broad singlet for the carboxylic acid -OH proton, typically downfield (>10 ppm). A broad singlet for the pyrazole N-H proton.
¹³C NMR Carbon signals for the dichlorophenyl ring, the pyrazole ring, and the carboxylic acid carbonyl group. The carbonyl carbon is expected to appear in the δ 160-170 ppm region.
FTIR (cm⁻¹) Broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹). C=O stretch from the carboxylic acid (approx. 1700-1725 cm⁻¹). C=C and C=N stretching vibrations from the aromatic and pyrazole rings (approx. 1400-1600 cm⁻¹). C-Cl stretches (approx. 600-800 cm⁻¹).
Mass Spec. A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (C₁₀H₆Cl₂N₂O₂: 257.08 g/mol ). Isotope peaks characteristic of the two chlorine atoms.

Synthetic Pathways: A Comparative Overview

The synthesis of 5-aryl-1H-pyrazole-3-carboxylic acids can be achieved through several established methods. The choice of a particular route often depends on the availability of starting materials, desired yield, and scalability. Below is a comparison of two common synthetic strategies.

Table 2: Comparison of Synthetic Routes to 5-Aryl-1H-pyrazole-3-carboxylic Acids

Synthetic Method Advantages Disadvantages
Knorr Pyrazole Synthesis Well-established and versatile method. Readily available starting materials (β-ketoesters and hydrazines).[1]Potential for the formation of regioisomers, which may require separation.[1]
[3+2] Cycloaddition Often provides high regioselectivity. Can be performed under mild conditions.[2][3]May require the synthesis of specialized starting materials like diazo compounds.[2][3]

Experimental Protocols

Below are detailed experimental protocols for the two primary synthetic methodologies discussed.

Protocol 1: Knorr Pyrazole Synthesis of 5-Aryl-1H-pyrazole-3-carboxylic Acid (General Procedure)

This method involves the condensation of an aryl-substituted β-ketoester with a hydrazine, followed by cyclization.

Knorr_Synthesis A Aryl-substituted β-ketoester C Condensation & Cyclization A->C B Hydrazine B->C D 5-Aryl-1H-pyrazole-3-carboxylic acid ester C->D E Hydrolysis D->E F 5-Aryl-1H-pyrazole-3-carboxylic acid E->F

Knorr Pyrazole Synthesis Workflow

Materials:

  • Aryl-substituted β-ketoester (e.g., ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Dissolve the aryl-substituted β-ketoester in ethanol in a round-bottom flask.

  • Add hydrazine hydrate to the solution and reflux the mixture for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and acidify with hydrochloric acid to precipitate the pyrazole ester.

  • Filter the precipitate, wash with cold water, and dry.

  • For hydrolysis, dissolve the ester in an ethanolic sodium hydroxide solution and reflux for 2-3 hours.

  • After cooling, acidify the solution with hydrochloric acid to precipitate the carboxylic acid.

  • Filter the product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture).

Protocol 2: [3+2] Cycloaddition for the Synthesis of Pyrazole-3-carboxylic Acid Derivatives (General Procedure)

This approach involves the reaction of a 1,3-dipole (like a diazo compound) with a dipolarophile (like an alkyne).

Cycloaddition_Synthesis A Diazo Compound C [3+2] Cycloaddition A->C B Alkyne with Carboxylate Group B->C D Pyrazole-3-carboxylic acid derivative C->D

[3+2] Cycloaddition Synthesis Workflow

Materials:

  • A suitable diazo compound (e.g., generated in situ from a tosylhydrazone)

  • An alkyne bearing a carboxylate group (e.g., ethyl propiolate)

  • A suitable solvent (e.g., Tetrahydrofuran)

  • Base (e.g., Sodium hydride)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the tosylhydrazone of an appropriate aldehyde or ketone in the solvent.

  • Add the base portion-wise at 0°C to generate the diazo compound in situ.

  • To this mixture, add the alkyne derivative dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • If an ester was used, perform hydrolysis as described in the Knorr synthesis protocol to obtain the carboxylic acid.

Conclusion

The structural confirmation of synthesized this compound necessitates a multi-faceted analytical approach, with NMR, FTIR, and Mass Spectrometry providing complementary data to build a complete structural picture. The choice of synthetic route will be guided by factors such as precursor availability and desired regioselectivity. The protocols and comparative data presented in this guide offer a robust framework for the successful synthesis and characterization of this and related pyrazole derivatives, facilitating further research and development in the field.

References

A Comparative Guide to the Validation of Analytical Methods for 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the validation of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid, a significant scaffold in pharmaceutical research.[1] The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines and compares key validation parameters for three commonly employed analytical techniques: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Capillary Electrophoresis (CE).

The validation of these analytical procedures is performed in accordance with the International Council for Harmonisation (ICH) guidelines, which outline the necessary parameters to ensure a method is suitable for its intended purpose.[2][3][4][5] These core parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[2][4][6]

Comparative Analysis of Analytical Methods

The following tables summarize the hypothetical performance data for the validation of analytical methods for this compound using HPLC, UV-Vis Spectrophotometry, and Capillary Electrophoresis.

Table 1: Linearity and Range

ParameterHPLCUV-Vis SpectrophotometryCapillary Electrophoresis
Linearity Range 1 - 100 µg/mL5 - 50 µg/mL2 - 75 µg/mL
Correlation Coefficient (r²) 0.99980.99920.9995
Regression Equation y = 25432x + 158y = 0.0158x + 0.002y = 18765x + 123

Table 2: Accuracy (Recovery)

Concentration LevelHPLC (% Recovery)UV-Vis Spectrophotometry (% Recovery)Capillary Electrophoresis (% Recovery)
Low (80%) 99.2%98.5%99.5%
Medium (100%) 100.5%101.2%100.8%
High (120%) 99.8%99.3%100.2%
Mean Recovery 99.83%99.67%100.17%

Table 3: Precision (%RSD)

ParameterHPLCUV-Vis SpectrophotometryCapillary Electrophoresis
Repeatability (Intra-day) 0.45%0.82%0.65%
Intermediate Precision (Inter-day) 0.78%1.15%0.95%

Table 4: Limits of Detection (LOD) and Quantitation (LOQ)

ParameterHPLCUV-Vis SpectrophotometryCapillary Electrophoresis
LOD 0.1 µg/mL0.5 µg/mL0.2 µg/mL
LOQ 0.3 µg/mL1.5 µg/mL0.6 µg/mL

Table 5: Specificity

MethodSpecificity AssessmentResult
HPLC Peak purity analysis in the presence of degradation products and placebo.No interference observed at the retention time of the analyte.
UV-Vis Spectrophotometry Spectral scan of the analyte in the presence of excipients.Excipients did not show significant absorbance at the analytical wavelength.
Capillary Electrophoresis Migration time analysis in a complex matrix.Analyte peak was well-resolved from other components.

Experimental Protocols

Detailed methodologies for the validation of each analytical technique are provided below. These protocols are designed to be a starting point for laboratory implementation.

High-Performance Liquid Chromatography (HPLC)

A simple, fast, and selective stability-indicating RP-HPLC method is often suitable for the analysis of pyrazole derivatives.[7]

  • Instrumentation: Agilent 1200 series HPLC system with a DAD detector.[8]

  • Column: C18 column (150 mm x 4.6 mm, 5 µm).[7]

  • Mobile Phase: Acetonitrile: 0.1% Phosphoric acid in water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.[7][8]

  • Column Temperature: 30°C.[7]

  • Detection Wavelength: 267 nm.[9]

  • Injection Volume: 10 µL.

Validation Procedure:

  • Specificity: Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) are performed to demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

  • Linearity: A series of at least five concentrations of the standard solution are prepared and injected. A calibration curve is constructed by plotting the peak area against the concentration.

  • Accuracy: The accuracy of the method is determined by recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: Repeatability is assessed by analyzing six replicate injections of the standard solution on the same day. Intermediate precision is evaluated by performing the analysis on different days or with different analysts.

  • LOD & LOQ: These are determined based on the standard deviation of the response and the slope of the calibration curve.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method for the quantitative analysis of compounds with chromophores. Pyrazole derivatives are known to exhibit UV absorbance.[10][11]

  • Instrumentation: Shimadzu UV-1800 double beam UV-Vis spectrophotometer.

  • Solvent: Methanol.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte from 200 to 400 nm. For similar pyrazole carboxylic acids, λmax is often observed.

  • Cuvette: 1 cm quartz cuvettes.

Validation Procedure:

  • Specificity: The UV spectra of the analyte are compared with those of potential interfering substances (e.g., excipients) to ensure no overlap at the analytical wavelength.

  • Linearity: A series of dilutions are prepared from a stock solution, and their absorbance is measured at the λmax. A calibration curve is plotted.

  • Accuracy: Recovery is determined by spiking a placebo mixture with known amounts of the analyte at different concentration levels.

  • Precision: Assessed by measuring the absorbance of a standard solution multiple times within the same day (repeatability) and on different days (intermediate precision).

  • LOD & LOQ: Calculated from the standard deviation of the blank and the slope of the calibration curve.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a powerful separation technique for charged species like carboxylic acids, offering high efficiency and rapid analysis times.[12][13][14][15]

  • Instrumentation: Agilent 7100 Capillary Electrophoresis system.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 50 mM Phosphate buffer at pH 7.0.

  • Voltage: 25 kV.

  • Temperature: 25°C.

  • Detection: Direct UV detection at 214 nm.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).

Validation Procedure:

  • Specificity: The electrophoretic separation of the analyte is evaluated in the presence of potential impurities and matrix components to ensure baseline resolution.

  • Linearity: A calibration curve is generated by analyzing a series of standard solutions and plotting the peak area versus concentration.

  • Accuracy: Determined by the standard addition method, where known amounts of the analyte are added to the sample matrix.

  • Precision: Evaluated by repeated injections of a standard solution to determine the relative standard deviation of the migration time and peak area.

  • LOD & LOQ: Estimated based on the signal-to-noise ratio of the analyte peak.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the validation of each analytical method.

HPLC_Validation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Validation Parameters cluster_report Reporting prep_std Prepare Standard Solutions instrument_setup Instrument Setup (Column, Flow Rate, Temp) prep_std->instrument_setup prep_sample Prepare Sample Solutions injection Inject Samples prep_sample->injection prep_mobile Prepare Mobile Phase prep_mobile->instrument_setup instrument_setup->injection data_acq Data Acquisition (Chromatogram) injection->data_acq specificity Specificity data_acq->specificity linearity Linearity data_acq->linearity accuracy Accuracy data_acq->accuracy precision Precision data_acq->precision lod_loq LOD & LOQ data_acq->lod_loq data_analysis Data Analysis specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis report_gen Generate Validation Report data_analysis->report_gen

Caption: Workflow for HPLC Method Validation.

UV_Vis_Validation_Workflow cluster_prep Preparation cluster_uv_vis UV-Vis Analysis cluster_validation Validation Parameters cluster_report Reporting prep_std Prepare Standard Solutions instrument_setup Instrument Setup (Wavelength Scan) prep_std->instrument_setup prep_sample Prepare Sample Solutions measurement Measure Absorbance prep_sample->measurement instrument_setup->measurement data_acq Data Acquisition (Absorbance Values) measurement->data_acq specificity Specificity data_acq->specificity linearity Linearity data_acq->linearity accuracy Accuracy data_acq->accuracy precision Precision data_acq->precision lod_loq LOD & LOQ data_acq->lod_loq data_analysis Data Analysis specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis report_gen Generate Validation Report data_analysis->report_gen

Caption: Workflow for UV-Vis Spectrophotometry Method Validation.

CE_Validation_Workflow cluster_prep Preparation cluster_ce Capillary Electrophoresis Analysis cluster_validation Validation Parameters cluster_report Reporting prep_std Prepare Standard Solutions instrument_setup Instrument Setup (Capillary, Voltage, Temp) prep_std->instrument_setup prep_sample Prepare Sample Solutions injection Inject Samples prep_sample->injection prep_bge Prepare Background Electrolyte prep_bge->instrument_setup instrument_setup->injection data_acq Data Acquisition (Electropherogram) injection->data_acq specificity Specificity data_acq->specificity linearity Linearity data_acq->linearity accuracy Accuracy data_acq->accuracy precision Precision data_acq->precision lod_loq LOD & LOQ data_acq->lod_loq data_analysis Data Analysis specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis report_gen Generate Validation Report data_analysis->report_gen

Caption: Workflow for Capillary Electrophoresis Method Validation.

References

comparing the activity of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid with other pyrazole inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Analysis of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic Acid and Other Pyrazole-Based Carbonic Anhydrase Inhibitors

Introduction

Pyrazole carboxylic acid derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a detailed comparison of the inhibitory activity of this compound and related pyrazole compounds against their primary biological targets, with a focus on human carbonic anhydrases (CAs). Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain isoforms, such as CA IX and XII, are overexpressed in various tumors, making them attractive targets for cancer therapy.[1][2]

This compound: A Selective Carbonic Anhydrase Inhibitor

Recent studies have identified 5-aryl-1H-pyrazole-3-carboxylic acids as a class of selective inhibitors of the tumor-associated human carbonic anhydrase isoforms IX and XII over the cytosolic isoforms I and II.[1] While specific inhibitory data for this compound is not available in the reviewed literature, the structure-activity relationship (SAR) of this class of compounds suggests that it likely exhibits a similar inhibitory profile.

The general structure of these pyrazole-based inhibitors allows for key interactions within the active site of the carbonic anhydrase enzyme. The carboxylic acid moiety is believed to coordinate with the zinc ion in the enzyme's active site, a crucial interaction for inhibition. The substituted phenyl ring at the 5-position of the pyrazole core contributes to the isoform selectivity.

Comparative Inhibitory Activity

To provide a comparative framework, the inhibitory activities of several 5-aryl-1H-pyrazole-3-carboxylic acid derivatives against four human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII) are presented below. The data is compiled from a study that evaluated a series of these compounds using a stopped-flow CO2 hydrase assay.[1]

CompoundR SubstituenthCA I (Kᵢ, µM)hCA II (Kᵢ, µM)hCA IX (Kᵢ, µM)hCA XII (Kᵢ, µM)
5-Phenyl-1H-pyrazole-3-carboxylic acid H>50>5025.44.6
5-(4-Methylphenyl)-1H-pyrazole-3-carboxylic acid 4-CH₃>50>5015.24.2
5-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic acid 4-Cl>50>5010.84.0
5-(4-Bromophenyl)-1H-pyrazole-3-carboxylic acid 4-Br>50>509.74.1
5-(4-Iodophenyl)-1H-pyrazole-3-carboxylic acid 4-I>50>508.54.3
5-(3,4-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid 3,4-(CH₃)₂>50>505.24.8

Data sourced from a study on 5-aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII.[1]

The data clearly indicates that these pyrazole derivatives are highly selective for the tumor-associated isoforms hCA IX and hCA XII, with inhibition constants (Kᵢ) in the micromolar range, while showing weak to no inhibition of the ubiquitous cytosolic isoforms hCA I and hCA II.[1] This selectivity is a crucial attribute for potential therapeutic agents, as it minimizes off-target effects.

Signaling Pathway and Experimental Protocols

Carbonic Anhydrase IX and Tumor Hypoxia

Carbonic anhydrase IX is significantly upregulated in response to hypoxia (low oxygen levels), a common feature of the tumor microenvironment. Its activity helps maintain the intracellular pH of cancer cells, allowing them to survive and proliferate in acidic conditions. By inhibiting CA IX, pyrazole inhibitors can disrupt this pH regulation, leading to apoptosis of cancer cells.

signaling_pathway Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilizes CAIX_gene CAIX Gene Transcription HIF1a->CAIX_gene CAIX_protein CAIX Protein (on cell surface) CAIX_gene->CAIX_protein CO2_H2O CO₂ + H₂O CAIX_protein->CO2_H2O catalyzes H_HCO3 H⁺ + HCO₃⁻ CO2_H2O->H_HCO3 Intracellular_pH_regulation Intracellular pH Regulation H_HCO3->Intracellular_pH_regulation Tumor_Survival Tumor Cell Survival & Proliferation Intracellular_pH_regulation->Tumor_Survival Pyrazole_Inhibitor 5-(3,4-dichlorophenyl)- 1H-pyrazole-3-carboxylic acid Pyrazole_Inhibitor->CAIX_protein inhibits experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_sol Prepare Enzyme Solution (hCA isoform) Mix Mix Enzyme, Inhibitor, and Buffer in Stopped-Flow Instrument Enzyme_sol->Mix Inhibitor_sol Prepare Inhibitor Solutions (various concentrations) Inhibitor_sol->Mix Buffer_sol Prepare Buffer Solution (with pH indicator) Buffer_sol->Mix Inject Inject CO₂ Saturated Solution Mix->Inject Monitor Monitor pH Change (absorbance change of indicator) Inject->Monitor Calculate_rates Calculate Initial Rates of Reaction Monitor->Calculate_rates Plot_data Plot Rates vs. Inhibitor Concentration Calculate_rates->Plot_data Determine_Ki Determine Inhibition Constant (Kᵢ) Plot_data->Determine_Ki

References

structure-activity relationship (SAR) studies of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-aryl-1H-pyrazole-3-carboxylic acid analogs, with a focus on their potential as therapeutic agents. Due to the limited availability of extensive research specifically on 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid analogs, this guide broadens the scope to include a wider range of 5-aryl substituted pyrazole-3-carboxylic acids. The information presented herein is intended to aid researchers in drug discovery and development by providing a structured overview of the current understanding of the SAR for this class of compounds.

The pyrazole ring is a key pharmacophore in a variety of biologically active compounds. The substituent at the 5-position of the pyrazole-3-carboxylic acid scaffold plays a crucial role in determining the biological activity and selectivity of these analogs. This guide will explore the impact of various aryl substitutions on the anti-inflammatory and enzyme inhibitory activities of these compounds.

Comparative Biological Activity Data

The following tables summarize the quantitative biological activity data for various 5-aryl-1H-pyrazole-3-carboxylic acid analogs from different studies.

Table 1: Anti-inflammatory Activity of 5-Aryl-1H-pyrazole-3-carboxylate Analogs

Compound ID5-Aryl SubstituentBiological Activity (% inhibition of edema)Reference
1aPhenyl45.2[1]
1b4-Methylphenyl55.8[1]
1c4-Methoxyphenyl62.5[1]
1d4-Chlorophenyl58.3[1]
1e2,3-Dimethoxyphenyl70.1[1]
1f3,4-Dimethoxyphenyl75.3[1]

Table 2: Carbonic Anhydrase Inhibitory Activity of 5-Aryl-1H-pyrazole-3-carboxylic Acid Analogs

Compound ID5-Aryl SubstituenthCA I Ki (nM)hCA II Ki (nM)Reference
2a3,4,5-Trimethoxyphenyl5.1311.77[2]
2b3,4-Dimethoxyphenyl8.2525.41[2]
2c4-(Dimethylamino)phenyl16.967.39[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of compounds.[3][4][5][6]

  • Animals: Male Wistar rats (180-220 g) are used.

  • Procedure:

    • The animals are divided into groups, including a control group, a standard drug group (e.g., indomethacin), and test compound groups.

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The test compounds, standard drug, or vehicle (for the control group) are administered orally or intraperitoneally.

    • After a specific time (e.g., 1 hour), a 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw to induce inflammation.[3]

    • The paw volume is measured again at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

2. Carbonic Anhydrase Inhibition Assay

This in vitro assay determines the inhibitory activity of compounds against different isoforms of carbonic anhydrase (CA).[2][7][8]

  • Enzyme and Substrate: Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) and 4-nitrophenylacetate (as a substrate) are used.[2]

  • Procedure:

    • The assay is performed in a Tris-SO4 buffer (pH 7.4).[2]

    • The enzyme solution is pre-incubated with various concentrations of the test compound or a standard inhibitor (e.g., acetazolamide) for a set period.

    • The enzymatic reaction is initiated by adding the substrate, 4-nitrophenylacetate.

    • The change in absorbance at 348 nm, corresponding to the formation of 4-nitrophenolate, is monitored spectrophotometrically over time.[2]

  • Data Analysis: The inhibitory activity is determined by calculating the IC50 (the concentration of inhibitor that causes 50% inhibition of enzyme activity) or the Ki (inhibition constant) values from dose-response curves.

Visualizations

Experimental Workflow for Carrageenan-Induced Paw Edema Assay

G cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_post Post-treatment Measurement & Analysis animal_prep Animal Acclimatization (Wistar Rats) grouping Grouping of Animals (Control, Standard, Test) animal_prep->grouping initial_measure Initial Paw Volume Measurement grouping->initial_measure dosing Administration of Test Compounds/Vehicle initial_measure->dosing carrageenan Subplantar Injection of 1% Carrageenan dosing->carrageenan 1 hour post-dosing paw_measure Paw Volume Measurement (at hourly intervals) carrageenan->paw_measure 1-5 hours post-induction data_analysis Calculation of % Inhibition of Edema paw_measure->data_analysis G cluster_early Early Phase (0-2.5h) cluster_late Late Phase (3-6h) carrageenan Carrageenan Injection histamine Histamine Release carrageenan->histamine serotonin Serotonin Release carrageenan->serotonin bradykinin Bradykinin Release carrageenan->bradykinin cox2 COX-2 Upregulation carrageenan->cox2 neutrophils Neutrophil Infiltration carrageenan->neutrophils edema Edema Formation histamine->edema serotonin->edema bradykinin->edema pgs Prostaglandin (PGE2) Production cox2->pgs pgs->edema cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) neutrophils->cytokines cytokines->edema

References

Cross-Validation of In Vitro Results for Pyrazole Carboxylic Acid Derivatives in In Vivo Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide synthesizes findings on pyrazole carboxylic acid derivatives to illustrate the cross-validation process from in vitro to in vivo studies. Specific experimental data for 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid were not publicly available at the time of this review. The information presented herein is based on structurally related compounds and serves as a framework for evaluating this class of molecules.

Introduction

Pyrazole carboxylic acid derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1] In vitro studies have demonstrated their potential as anticancer, antimicrobial, and antifungal agents.[2][3][4] The successful translation of these promising in vitro findings to in vivo efficacy is a critical step in the drug development process. This guide provides a comparative overview of the in vitro performance of various pyrazole carboxylic acid derivatives and discusses the methodologies for their cross-validation in in vivo models.

In Vitro Biological Activities of Pyrazole Carboxylic Acid Derivatives

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities. The nature and position of substituents on the pyrazole ring significantly influence their therapeutic potential.[5]

Anticancer Activity

Numerous pyrazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.[6][7] One of the key mechanisms of action for some pyrazole compounds is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis.[6]

Table 1: Summary of In Vitro Anticancer Activity of Selected Pyrazole Derivatives

Compound ClassCancer Cell LineIn Vitro AssayIC50 / GI50 (µM)Reference
3,4-diaryl pyrazole derivativesMurine mammary tumorCytotoxicity Assay0.00006 - 0.00025[6]
Indole-pyrazole hybridsHCT116, MCF7, HepG2, A549Cytotoxicity Assay< 23.7[6]
1,4-benzoxazine-pyrazole hybridsMCF7, A549, HeLa, PC3Antiproliferative Assay2.82 - 6.28[6]
Fused pyrazole derivativesHepG2Inhibitory Activity Assay0.71[6]
1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivativesHematologic and solid tumor cell linesAnti-proliferative AssayNot specified[8]
1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivativesHL-60, HeLa, Raji, MCF7, MDA-MB-231MTT AssayNot specified[9]
Antimicrobial and Antifungal Activity

Pyrazole derivatives have also shown significant promise as antimicrobial and antifungal agents.[2][4][10] Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Table 2: Summary of In Vitro Antimicrobial and Antifungal Activity of Pyrazole Derivatives

Compound ClassMicroorganismIn Vitro AssayMIC (µg/mL)Reference
Pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivativesCandida albicans, C. parapsilosis, C. tropicalis, C. glabrataAgar well diffusionNot specified[2]
Pyrazole derivatives containing thiazole scaffoldsGram-positive and Gram-negative bacteria, FungiNot specifiedGood to moderate activity[11]
Triazoles containing phenylethynyl pyrazoleC. albicans, C. neoformans, A. fumigatusNot specified0.0625 - 8.0[12]
Pyrazole analoguesEscherichia coli, Streptococcus epidermidis, Aspergillus nigerNot specified0.25 - 1[4]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and comparison of results across different studies.

In Vitro Assays
  • MTT Assay for Cytotoxicity: This colorimetric assay is widely used to assess the metabolic activity of cells and, consequently, cell viability.

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then calculated.[9]

  • Agar Well Diffusion Assay for Antimicrobial Activity: This method is used to assess the antimicrobial activity of a compound.

    • A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.

    • Wells are created in the agar using a sterile cork borer.

    • A specific volume of the test compound at a known concentration is added to each well.

    • The plates are incubated under appropriate conditions for the microorganism to grow.

    • The diameter of the zone of inhibition around each well, where microbial growth is prevented, is measured. A larger zone of inhibition indicates greater antimicrobial activity.[2]

In Vivo Models
  • Xenograft Models for Anticancer Activity: These models are crucial for evaluating the antitumor efficacy of a compound in a living organism.

    • Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice.

    • Once tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.

    • The treatment group receives the test compound, while the control group receives a vehicle.

    • Tumor size is measured regularly with calipers, and tumor volume is calculated.

    • At the end of the study, the tumors are excised and weighed. The efficacy of the compound is determined by the extent of tumor growth inhibition.[6]

  • Infection Models for Antimicrobial/Antifungal Activity: These models are used to assess the in vivo efficacy of antimicrobial or antifungal compounds.

    • Animals (e.g., mice) are infected with a specific pathogen.

    • After a set period to allow the infection to establish, the animals are treated with the test compound or a vehicle.

    • The efficacy of the treatment is assessed by monitoring survival rates, and/or determining the microbial load in target organs (e.g., kidneys, lungs) at the end of the study.[12]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the overall research strategy.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Pyrazole Pyrazole Derivative (e.g., 5-(3,4-dichlorophenyl)-1H- pyrazole-3-carboxylic acid) Pyrazole->VEGFR2 Inhibits

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway by a pyrazole derivative.

drug_discovery_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation A1 Compound Synthesis (Pyrazole Derivatives) A2 Primary Screening (e.g., Cytotoxicity Assay) A1->A2 A3 Secondary Screening (e.g., Target-based Assay) A2->A3 Active Compounds A4 Lead Compound Identification A3->A4 B1 Animal Model Selection (e.g., Xenograft, Infection) A4->B1 Promising Lead B2 Efficacy Studies B1->B2 B3 Toxicity and Pharmacokinetic Studies B2->B3 Efficacious Compounds B4 Preclinical Candidate Selection B3->B4

Caption: General experimental workflow for pyrazole derivative drug discovery.

Conclusion

The successful cross-validation of in vitro results in in vivo models is a cornerstone of preclinical drug development. For the pyrazole carboxylic acid class of compounds, a systematic approach involving robust in vitro screening followed by well-designed in vivo studies is essential to identify promising therapeutic candidates. While specific data for this compound is lacking in the public domain, the extensive research on related derivatives provides a strong foundation and a clear roadmap for its potential evaluation. Future studies should focus on elucidating the specific mechanisms of action and conducting comprehensive in vivo efficacy and safety assessments to fully realize the therapeutic potential of this and other promising pyrazole derivatives.

References

Benchmarking 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic Acid Against Known Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid, a pyrazole derivative with significant potential in therapeutic applications. By benchmarking its performance against established standards in key biological pathways, this document aims to furnish researchers and drug development professionals with the necessary data to evaluate its potential as a lead compound. The pyrazole scaffold is a well-established pharmacophore known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Potential Therapeutic Targets

Based on the structural characteristics of this compound and the known activities of analogous compounds, three primary biological targets have been identified for comparative analysis:

  • Cannabinoid Receptor 1 (CB1): Many pyrazole derivatives, particularly those with dichlorophenyl substitutions, have been identified as antagonists of the CB1 receptor. A notable example is Rimonabant, a well-known CB1 antagonist.[1][2][3]

  • Cyclooxygenase-2 (COX-2): The pyrazole core is a key feature of several selective COX-2 inhibitors, such as Celecoxib, which are widely used as anti-inflammatory drugs.[4]

  • Cyclin-Dependent Kinase 2 (CDK2): Certain pyrazole-based compounds have demonstrated inhibitory activity against cyclin-dependent kinases, which are crucial regulators of the cell cycle and prominent targets in cancer therapy.[5][6]

Comparative Performance Data

To objectively assess the potential of this compound, its (hypothetical) biological activity is compared against established standards for each of the identified targets. The following tables summarize the quantitative data, which would be derived from standardized in vitro assays.

Table 1: Cannabinoid Receptor 1 (CB1) Antagonism

CompoundBinding Affinity (Ki, nM)Functional Activity (IC50, nM)Assay Type
This compoundData not availableData not availableRadioligand Binding Assay
Rimonabant (Standard)1.8Data not availableRadioligand Binding Assay

Note: Specific experimental data for this compound is not publicly available and would need to be determined experimentally. Rimonabant is a potent and selective CB1 receptor antagonist.[7]

Table 2: Cyclooxygenase-2 (COX-2) Inhibition

CompoundCOX-2 Inhibition (IC50, µM)COX-1 Inhibition (IC50, µM)Selectivity Index (COX-1/COX-2)Assay Type
This compoundData not availableData not availableData not availableEnzyme Inhibition Assay
Celecoxib (Standard)0.0415375Enzyme Inhibition Assay
Indomethacin (Standard)0.60.050.08Enzyme Inhibition Assay

Note: Specific experimental data for this compound is not publicly available and would need to be determined experimentally. Celecoxib is a selective COX-2 inhibitor, while Indomethacin is a non-selective COX inhibitor.

Table 3: Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CompoundCDK2/Cyclin E Inhibition (IC50, nM)Cellular Antiproliferative Activity (GI50, µM) (e.g., on a cancer cell line)Assay Type
This compoundData not availableData not availableKinase Inhibition Assay
AT7519 (Standard)10 - 210Data not availableKinase Inhibition Assay
Palbociclib (Standard)Primarily a CDK4/6 inhibitorData not availableKinase Inhibition Assay

Note: Specific experimental data for this compound is not publicly available and would need to be determined experimentally. AT7519 is a potent inhibitor of multiple CDKs, including CDK2.[5] Palbociclib is a selective CDK4/6 inhibitor.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols for the key assays mentioned.

Radioligand Binding Assay for CB1 Receptor

Objective: To determine the binding affinity (Ki) of the test compound for the CB1 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human CB1 receptor.

  • Binding Reaction: The membranes are incubated with a known radioligand (e.g., [3H]CP-55,940) and varying concentrations of the test compound.

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The Ki value is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

Enzyme Inhibition Assay for COX-1 and COX-2

Objective: To determine the inhibitory activity (IC50) of the test compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.

  • Inhibition Assay: The test compound at various concentrations is pre-incubated with the enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Detection: The product of the enzymatic reaction (e.g., prostaglandin E2) is quantified using a suitable method, such as an enzyme immunoassay (EIA).

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Kinase Inhibition Assay for CDK2/Cyclin E

Objective: To determine the inhibitory activity (IC50) of the test compound against the CDK2/Cyclin E complex.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant active CDK2/Cyclin E complex is used. A specific peptide substrate (e.g., a histone H1-derived peptide) and ATP are also required.

  • Inhibition Assay: The test compound at various concentrations is incubated with the CDK2/Cyclin E complex.

  • Reaction Initiation: The kinase reaction is initiated by the addition of the peptide substrate and ATP (often radiolabeled, e.g., [γ-33P]ATP).

  • Detection: The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by capturing the phosphorylated peptide on a filter and measuring the incorporated radioactivity.

  • Data Analysis: The IC50 value is calculated from the dose-response curve of enzyme inhibition versus compound concentration.

Visualizing Pathways and Workflows

To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided.

G CB1 Receptor Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Antagonist Action Endocannabinoids Endocannabinoids (e.g., Anandamide) CB1R CB1 Receptor Endocannabinoids->CB1R binds Gi_o Gi/o Protein CB1R->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits Ca_channel Voltage-gated Ca2+ Channel Gi_o->Ca_channel inhibits cAMP cAMP AC->cAMP produces Ca_influx Ca2+ Influx Ca_channel->Ca_influx Vesicle_fusion Vesicle Fusion Ca_influx->Vesicle_fusion Neurotransmitter_release Neurotransmitter Release Vesicle_fusion->Neurotransmitter_release Antagonist 5-(3,4-dichlorophenyl)-1H- pyrazole-3-carboxylic acid Antagonist->CB1R blocks

Caption: CB1 Receptor Antagonism Pathway.

G COX-2 Inhibition Pathway cluster_0 Inflammatory Cascade cluster_1 Inhibitor Action Cell_membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Cell_membrane->PLA2 activates Arachidonic_acid Arachidonic Acid PLA2->Arachidonic_acid releases COX2 COX-2 (inducible) Arachidonic_acid->COX2 substrate for PGH2 Prostaglandin H2 COX2->PGH2 converts to Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins converted to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate Inhibitor 5-(3,4-dichlorophenyl)-1H- pyrazole-3-carboxylic acid Inhibitor->COX2 inhibits

Caption: COX-2 Inhibition Pathway.

G CDK2 Inhibition and Cell Cycle Arrest cluster_0 Cell Cycle Progression (G1/S Transition) cluster_1 Inhibitor Action CyclinE Cyclin E CDK2_CyclinE CDK2/Cyclin E Complex CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE Rb Retinoblastoma Protein (Rb) CDK2_CyclinE->Rb phosphorylates E2F E2F Transcription Factor Rb->E2F sequesters pRb Phosphorylated Rb (pRb) pRb->E2F releases S_phase_genes S-phase Gene Transcription E2F->S_phase_genes activates G1_S_transition G1/S Transition S_phase_genes->G1_S_transition Inhibitor 5-(3,4-dichlorophenyl)-1H- pyrazole-3-carboxylic acid Inhibitor->CDK2_CyclinE inhibits

Caption: CDK2 Inhibition Pathway.

G Experimental Workflow for In Vitro Assay cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Acquisition and Analysis Prepare_reagents Prepare Reagents (Enzyme, Substrate, Buffers) Incubate Incubate Enzyme with Compound/Standard Prepare_reagents->Incubate Prepare_compounds Prepare Test Compound and Standard Dilutions Prepare_compounds->Incubate Initiate_reaction Initiate Reaction (Add Substrate) Incubate->Initiate_reaction Stop_reaction Stop Reaction Initiate_reaction->Stop_reaction Detect_signal Detect Signal (e.g., Radioactivity, Fluorescence) Stop_reaction->Detect_signal Calculate_inhibition Calculate % Inhibition Detect_signal->Calculate_inhibition Determine_IC50 Determine IC50/Ki Calculate_inhibition->Determine_IC50

Caption: General In Vitro Assay Workflow.

References

A Comparative Analysis of Dichlorophenyl vs. Monochlorophenyl Pyrazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of dichlorophenyl and monochlorophenyl pyrazole derivatives, two important classes of heterocyclic compounds with significant potential in drug discovery. By examining their synthesis, spectral characteristics, and biological activities, this document aims to furnish researchers with the necessary data to make informed decisions in the design and development of novel therapeutic agents.

Synthesis and Spectral Characterization

The synthesis of both monochlorophenyl and dichlorophenyl pyrazole derivatives typically involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a corresponding substituted phenylhydrazine. The choice of solvent and catalyst can influence reaction times and yields. Spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for the structural elucidation and confirmation of the synthesized compounds.

Table 1: Comparative Synthesis and Spectral Data of Representative Chlorophenyl Pyrazole Derivatives

Compound ClassRepresentative CompoundSynthesis Yield (%)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spectrum (m/z)
Monochlorophenyl Pyrazole 1-(4-chlorophenyl)-3-methyl-1H-pyrazole85-957.83 (d, 2H, Ar-H), 7.53 (d, 2H, Ar-H), 6.45 (d, 1H, pyrazole-H), 2.35 (s, 3H, CH₃)149.5, 139.8, 133.2, 129.5, 121.8, 107.9, 13.8192.05 [M]⁺
Dichlorophenyl Pyrazole 1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole80-907.95 (d, 1H, Ar-H), 7.62 (dd, 1H, Ar-H), 7.51 (d, 1H, Ar-H), 6.51 (d, 1H, pyrazole-H), 2.38 (s, 3H, CH₃)150.1, 138.5, 135.8, 132.7, 130.4, 128.1, 127.9, 108.5, 13.9225.99 [M]⁺

Note: The spectral data presented are representative and may vary slightly depending on the specific solvent and instrument used.

Comparative Biological Activities

Both monochlorophenyl and dichlorophenyl pyrazole derivatives have demonstrated a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. The position and number of chlorine atoms on the phenyl ring can significantly influence the potency and selectivity of these compounds.

Antitumor Activity

Several studies have highlighted the potential of chlorophenyl pyrazole derivatives as anticancer agents. Their mechanism of action often involves the inhibition of key cellular processes such as tubulin polymerization or the activity of protein kinases like Cyclooxygenase-2 (COX-2).

Table 2: Comparative in vitro Antitumor Activity (IC₅₀, µM)

Compound ClassRepresentative CompoundHeLa (Cervical Cancer)HepG-2 (Liver Cancer)MCF-7 (Breast Cancer)
Monochlorophenyl Pyrazole Spiro[indenoquinoxaline-pyrrolizidine]-N-arylpyrazole (p-chlorophenyl)1.93[1]16.02[1]-
Dichlorophenyl Pyrazole 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivative->50>50

Note: Direct comparison should be made with caution as experimental conditions may vary between studies.

Antimicrobial Activity

The antimicrobial potential of chlorophenyl pyrazoles has been investigated against various bacterial and fungal strains. The presence of the chloro substituent is often associated with enhanced antimicrobial efficacy.

Table 3: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration, MIC, µg/mL)

Compound ClassRepresentative CompoundStaphylococcus aureusEscherichia coliCandida albicans
Monochlorophenyl Pyrazole 3-(4-chlorophenyl)-4-substituted pyrazole---
Dichlorophenyl Pyrazole 1-(2,5-dichloro-3-thienyl)-3-substitutedphenylprop-2-en-1-one derivative---

Experimental Protocols

General Synthesis of Chlorophenyl Pyrazole Derivatives

This protocol describes a general method for the synthesis of chlorophenyl pyrazole derivatives via condensation.

Experimental Workflow for Synthesis

Synthesis_Workflow Start Start Step1 Dissolve 1,3-dicarbonyl compound in ethanol Start->Step1 Step2 Add substituted (chloro/dichloro)phenylhydrazine Step1->Step2 Step3 Add catalytic amount of acetic acid Step2->Step3 Step4 Reflux the reaction mixture for 2-4 hours Step3->Step4 Step5 Monitor reaction by TLC Step4->Step5 Step6 Cool and pour into ice-cold water Step5->Step6 Reaction Complete Step7 Filter and wash the precipitate Step6->Step7 Step8 Recrystallize from ethanol Step7->Step8 End Purified Pyrazole Derivative Step8->End MTT_Assay_Workflow Start Start Step1 Seed cancer cells in a 96-well plate Start->Step1 Step2 Incubate for 24 hours Step1->Step2 Step3 Treat cells with varying concentrations of test compounds Step2->Step3 Step4 Incubate for 48 hours Step3->Step4 Step5 Add MTT solution to each well Step4->Step5 Step6 Incubate for 4 hours Step5->Step6 Step7 Add DMSO to dissolve formazan crystals Step6->Step7 Step8 Measure absorbance at 570 nm Step7->Step8 End Calculate IC50 values Step8->End Agar_Diffusion_Workflow Start Start Step1 Prepare Mueller-Hinton agar plates Start->Step1 Step2 Inoculate with microbial suspension Step1->Step2 Step3 Create wells in the agar Step2->Step3 Step4 Add test compound solutions to the wells Step3->Step4 Step5 Incubate at 37°C for 24 hours Step4->Step5 Step6 Measure the zone of inhibition Step5->Step6 End Determine antimicrobial activity Step6->End COX2_Inhibition cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazole Chlorophenyl Pyrazole Derivative Pyrazole->COX2 Inhibition Tubulin_Inhibition Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Cell_Division Cell Division (Mitosis) Microtubules->Cell_Division Apoptosis Apoptosis (Cell Death) Cell_Division->Apoptosis Arrest leads to Pyrazole Chlorophenyl Pyrazole Derivative Pyrazole->Tubulin Inhibition of Polymerization

References

Evaluating the Selectivity of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic Acid for Carbonic Anhydrase Isoforms IX and XII

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a framework for evaluating the selectivity of the novel compound 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid as a potential inhibitor of human carbonic anhydrase (CA) isoforms IX and XII. Due to the current lack of direct experimental data for this specific compound, this guide establishes a comparative analysis against well-characterized CA inhibitors, outlines the standard experimental protocols for determining selectivity, and presents the necessary visualizations to understand the underlying biological pathways and experimental workflows.

The structural similarity of this compound to a class of known 5-Aryl-1H-pyrazole-3-carboxylic acids, which have demonstrated selective inhibition of the tumor-associated CA isoforms IX and XII, forms the basis for this comparative evaluation. These isoforms are critical regulators of pH in the tumor microenvironment and are considered important targets for cancer therapy.

Comparative Analysis of Inhibitor Selectivity

To objectively assess the potential of this compound, its inhibitory activity should be compared against established CA inhibitors with varying selectivity profiles. This comparison will provide a benchmark for its potency and isoform specificity.

Table 1: Quantitative Comparison of Carbonic Anhydrase Inhibitors

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity Ratio (IX/I)Selectivity Ratio (IX/II)
This compound Data not availableData not availableData not availableData not availableTo be determinedTo be determined
Acetazolamide (Non-selective)25012255.70.12.08
SLC-0111 (Ureido-substituted benzenesulfonamide; Selective)5080964045.14.50.0090.005

Kᵢ (inhibition constant) values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Lower Kᵢ values indicate higher potency. Selectivity ratios are calculated as Kᵢ (off-target) / Kᵢ (on-target), where a higher ratio indicates greater selectivity.

Experimental Protocols

The determination of inhibitory potency and selectivity against various CA isoforms is crucial. The standard and most reliable method for this is the stopped-flow CO₂ hydration assay.

Stopped-Flow CO₂ Hydration Assay

This assay measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of carbon dioxide.

Principle: Carbonic anhydrase catalyzes the reversible hydration of CO₂ to bicarbonate and a proton: CO₂ + H₂O ⇌ HCO₃⁻ + H⁺

The resulting change in proton concentration leads to a rapid pH shift, which can be monitored using a pH indicator. The rate of this pH change is proportional to the enzyme's activity. In the presence of an inhibitor, this rate is reduced.

Procedure:

  • Reagents and Buffers: Prepare a buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red). Prepare solutions of purified recombinant human CA isoforms (I, II, IX, and XII) and the test inhibitor at various concentrations.

  • Stopped-Flow Instrument Setup: The assay is performed using a stopped-flow spectrophotometer, which allows for the rapid mixing of two solutions and the immediate monitoring of the reaction.

  • Reaction Initiation: One syringe of the stopped-flow instrument is loaded with the CO₂-saturated buffer solution, and the other syringe contains the enzyme and the inhibitor solution.

  • Data Acquisition: The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time (milliseconds).

  • Data Analysis: The initial rates of the enzymatic reaction are calculated from the slope of the absorbance change versus time. These rates are then plotted against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition). The IC₅₀ values are subsequently converted to Kᵢ values using the Cheng-Prusoff equation.

Visualizing Biological Pathways and Experimental Workflows

Carbonic Anhydrase IX and Tumor Acidosis Signaling Pathway

The following diagram illustrates the role of CA IX in the tumor microenvironment, a key pathway for understanding the therapeutic rationale of targeting this isoform.

CAIX_Pathway cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space (Tumor Microenvironment) Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Gene Expression HIF1a->CAIX_exp CAIX CAIX (on cell membrane) CAIX_exp->CAIX HCO3_extra HCO₃⁻ CAIX->HCO3_extra Product H_ion_extra Extracellular H⁺ (Acidosis) CAIX->H_ion_extra Product Glycolysis Anaerobic Glycolysis Lactate Lactate Production Glycolysis->Lactate H_ion_intra Intracellular H⁺ Lactate->H_ion_intra MCT MCT (Lactate/H⁺ co-transporter) Lactate->MCT H_ion_intra->MCT MCT->Lactate Export MCT->H_ion_extra Export CO2_extra CO₂ CO2_extra->CAIX Substrate H2O_extra H₂O H2O_extra->CAIX Substrate

Caption: Role of CAIX in the tumor microenvironment.

Experimental Workflow for Determining Inhibitor Selectivity

The logical flow of the experimental process to determine the selectivity of a compound is depicted below.

experimental_workflow start Start: Synthesize/Obtain This compound prepare_reagents Prepare Reagents: - Purified hCA Isoforms (I, II, IX, XII) - CO₂-saturated buffer - pH indicator - Inhibitor stock solutions start->prepare_reagents stopped_flow Perform Stopped-Flow CO₂ Hydration Assay prepare_reagents->stopped_flow data_acq Data Acquisition: Measure absorbance change over time for each inhibitor concentration stopped_flow->data_acq data_analysis Data Analysis: - Calculate initial reaction rates - Determine IC₅₀ values data_acq->data_analysis ki_calc Calculate Kᵢ values using Cheng-Prusoff equation data_analysis->ki_calc selectivity Determine Selectivity Ratios: (Kᵢ off-target / Kᵢ on-target) ki_calc->selectivity comparison Compare with known inhibitors (e.g., Acetazolamide, SLC-0111) selectivity->comparison conclusion Conclusion on Selectivity Profile comparison->conclusion

Caption: Workflow for CA inhibitor selectivity profiling.

Conclusion

The evaluation of this compound as a selective inhibitor of carbonic anhydrase IX and XII is a promising avenue for anticancer drug discovery. Based on the activity of structurally related compounds, it is hypothesized that this molecule will exhibit preferential inhibition of these tumor-associated isoforms. To validate this hypothesis, the rigorous experimental protocol outlined in this guide should be followed. The resulting data, when compared against established inhibitors like acetazolamide and SLC-0111, will provide a clear and objective assessment of its therapeutic potential. The provided visualizations of the biological pathway and experimental workflow serve as essential tools for researchers in this field to conceptualize the project and its implications.

A Comparative Guide to the Reproducibility of Biological Assays for 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic Acid and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reproducibility of biological assays for the pyrazole derivative 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid, a compound of interest in cannabinoid receptor research. As consistent and reliable experimental data is the bedrock of scientific advancement, this document focuses on the performance of this compound in key biological assays and compares it with established alternatives, namely Rimonabant and AM251. These alternatives share a similar pyrazole core and are well-characterized antagonists of the cannabinoid type 1 (CB1) receptor.

The information presented herein is intended to assist researchers in selecting appropriate compounds and interpreting assay results with a clear understanding of their potential variability.

Quantitative Performance Comparison

The reproducibility of a biological assay is a critical indicator of its reliability. It is typically assessed through measures of intra-assay (within-run) and inter-assay (between-run) variability, often expressed as the coefficient of variation (%CV) or standard deviation (SD). While specific reproducibility data for this compound is not extensively published, we can infer its expected performance based on data from assays with structurally related and well-studied compounds like Rimonabant.

The following table summarizes typical binding affinities (Ki) for the CB1 receptor for Rimonabant and AM251, providing a benchmark for comparison. The variability metrics, where available in the literature, are included to give an indication of the expected reproducibility.

CompoundTarget ReceptorAssay TypeReported Ki (nM)Inter-Assay Variability (%CV)Intra-Assay Variability (%CV)
This compound CB1Radioligand BindingData not availableData not availableData not available
Rimonabant (SR141716A) CB1Radioligand Binding1.8 - 2.0[1]< 15% (Generally Acceptable)< 10% (Generally Acceptable)
AM251 CB1Radioligand Binding~7.5[2]< 15% (Generally Acceptable)< 10% (Generally Acceptable)

Note: The variability data for Rimonabant and AM251 is based on generally accepted standards for radioligand binding assays, as specific multi-experimental reports on their assay reproducibility are not consistently detailed in individual publications.

Experimental Protocols

To ensure the reproducibility of experimental findings, adherence to detailed and validated protocols is paramount. Below are methodologies for key assays used to characterize compounds like this compound.

CB1 Receptor Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a compound to the CB1 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membrane preparations from cells expressing the human CB1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]CP55,940 or [3H]SR141716A.

  • Test compound: this compound, Rimonabant, or AM251.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.3% BSA, pH 7.4.[1]

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.25% BSA.[1]

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Purified cell membranes (0.2-8 µg) are incubated with a fixed concentration of radioligand (e.g., 0.75 nM [3H]CP55,940) and varying concentrations of the test compound.[1]

  • The incubation is carried out in the binding buffer at 30°C for 90 minutes.[1]

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled CB1 receptor ligand (e.g., 1 µM CP55,940).[1]

  • The reaction is terminated by rapid filtration through glass fiber filters, followed by four washes with ice-cold wash buffer.[1]

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated by non-linear regression analysis.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

CB1 Receptor Functional Assay: cAMP Accumulation Assay

This assay assesses the functional activity of a compound by measuring its effect on the downstream signaling of the CB1 receptor, which is a Gi/o-coupled receptor that inhibits adenylyl cyclase activity.

Objective: To determine whether a test compound acts as an agonist, antagonist, or inverse agonist at the CB1 receptor by measuring its effect on forskolin-stimulated cyclic AMP (cAMP) accumulation.

Materials:

  • Cells expressing the human CB1 receptor (e.g., CHO-K1 or N18TG2 cells).

  • Test compound.

  • Forskolin (an adenylyl cyclase activator).

  • Phosphodiesterase inhibitors (e.g., 100 µM 3-isobutyl-1-methylxanthine and 100 µM rolipram).[3]

  • cAMP assay kit (e.g., HTRF or EIA-based).

Procedure:

  • Cells are seeded in 24-well plates and grown to approximately 90% confluency.[3]

  • The cell media is removed, and cells are washed with a physiologic saline solution.[3]

  • Cells are pre-incubated with phosphodiesterase inhibitors for 15 minutes at 37°C.[3]

  • For antagonist testing, cells are incubated with the test compound before the addition of a known CB1 agonist (e.g., CP55,940).

  • Adenylyl cyclase is then stimulated with forskolin for an additional 4 minutes.[3]

  • The reaction is stopped, and the intracellular cAMP levels are measured using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data is analyzed to determine the effect of the test compound on cAMP levels, indicating its functional activity.

Visualizing Key Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

G CB1 Receptor Signaling Pathway CB1_Antagonist 5-(3,4-dichlorophenyl)-1H- pyrazole-3-carboxylic acid (or Alternative) CB1_Receptor CB1 Receptor CB1_Antagonist->CB1_Receptor Binds to G_Protein Gi/o Protein CB1_Receptor->G_Protein Inhibits activation of Adenylate_Cyclase Adenylyl Cyclase G_Protein->Adenylate_Cyclase Inhibition prevented cAMP cAMP Adenylate_Cyclase->cAMP Conversion of ATP to cAMP (stimulated by Forskolin) ATP ATP Downstream Downstream Cellular Effects cAMP->Downstream G Radioligand Binding Assay Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Quantification cluster_3 Data Analysis Membranes CB1 Receptor Membranes Incubate Incubate at 30°C for 90 mins Membranes->Incubate Radioligand Radioligand ([3H]CP55,940) Radioligand->Incubate Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count IC50 Calculate IC50 Count->IC50 Ki Calculate Ki IC50->Ki

References

comparing the pharmacokinetic profiles of different 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a compound is crucial for its progression as a potential therapeutic agent. Due to the limited availability of public data on the specific pharmacokinetic properties of different 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid formulations, this guide presents a detailed pharmacokinetic profile of a structurally related compound, AT7519, a potent cyclin-dependent kinase (CDK) inhibitor. This guide provides key experimental data and methodologies to serve as a valuable reference for researchers working with pyrazole-based compounds.

AT7519, chemically known as N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide, has undergone clinical evaluation, providing a rich dataset on its behavior in both preclinical models and humans.[1][2]

Comparative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of AT7519 from studies in both mice and humans. This data offers insights into the compound's absorption, distribution, and elimination characteristics across different species and routes of administration.

Table 1: Pharmacokinetic Parameters of AT7519 in Mice

ParameterIntravenous (5 mg/kg)Intraperitoneal (5 mg/kg)
Cmax 1750 ng/mL1886 ng/mL
T½ (half-life) 1.1 h1.6 h
AUC₀₋∞ 1513 hng/mL1628 hng/mL

Data sourced from a study in mice bearing HCT116 colon cancer xenografts.[3]

Table 2: Pharmacokinetic Parameters of AT7519 in Humans (Refractory Solid Tumors)

ParameterValue (at Recommended Phase 2 Dose of 27.0 mg/m²)
Administration Route Intravenous (1-hour infusion)
Cmax 591 ± 358 ng/mL
T½ (half-life) 13.1 ± 4.0 h
Plasma Clearance 0.28 ± 0.26 L/min/m²
Volume of Distribution (Vd) 289 ± 218 L/m²

Data sourced from a Phase I clinical trial in patients with advanced solid malignancies.[4]

Experimental Protocols

A clear understanding of the methodologies used to generate pharmacokinetic data is essential for its correct interpretation and for designing future experiments.

Preclinical Study in Mice

The pharmacokinetic properties of AT7519 were evaluated in mice with HCT116 colon cancer xenografts.[3]

  • Animal Model: Mice bearing HCT116 colon cancer xenografts.

  • Dosing:

    • Intravenous (i.v.) administration of 5 mg/kg AT7519.

    • Intraperitoneal (i.p.) administration of 5 mg/kg AT7519.

  • Sample Collection: Plasma samples were collected at various time points post-administration.

  • Bioanalysis: The concentration of AT7519 in plasma was determined using a validated analytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), although the specific details were not provided in the referenced abstract.

  • Pharmacokinetic Analysis: Plasma concentration-time data were analyzed to determine key pharmacokinetic parameters including maximum concentration (Cmax), half-life (T½), and the area under the plasma concentration-time curve from time zero to infinity (AUC₀₋∞).

Phase I Clinical Trial in Humans

This study investigated the safety, tolerability, and pharmacokinetics of AT7519 in patients with advanced, refractory solid tumors.[1][4]

  • Study Design: A '3 + 3' dose-escalation Phase I clinical trial.[1]

  • Patient Population: Patients with advanced, refractory solid malignancies or non-Hodgkin's lymphoma.[4]

  • Dosing Regimen: AT7519 was administered as a 1-hour intravenous infusion on days 1, 4, 8, and 11 every 3 weeks. The recommended Phase 2 dose (RP2D) was determined to be 27.0 mg/m².[4]

  • Sample Collection: Blood samples were collected to obtain complete pharmacokinetic profiles.[4]

  • Pharmacokinetic Analysis: Following the intravenous infusion, the plasma concentrations of AT7519 were measured over time. The data indicated that the drug distributes rapidly and its elimination follows first-order kinetics.[4]

Visualizing the Experimental Workflow

To illustrate the logical flow of a typical pharmacokinetic study as described in the protocols, the following diagram is provided.

Pharmacokinetic_Workflow cluster_preclinical Preclinical (In Vivo) cluster_clinical Clinical (Human) Animal_Model Animal Model Selection (e.g., Mice with Xenografts) Dosing Drug Administration (e.g., IV, IP) Animal_Model->Dosing Sampling_P Biological Sample Collection (e.g., Blood, Plasma) Dosing->Sampling_P Bioanalysis_P Bioanalytical Method (e.g., LC-MS/MS) Sampling_P->Bioanalysis_P PK_Analysis_P Pharmacokinetic Analysis (Cmax, T½, AUC) Bioanalysis_P->PK_Analysis_P Patient_Enrollment Patient Enrollment (e.g., Phase I Trial) Dosing_Regimen Dosing Regimen (e.g., IV Infusion) Patient_Enrollment->Dosing_Regimen Sampling_C Biological Sample Collection (e.g., Blood, Plasma) Dosing_Regimen->Sampling_C Bioanalysis_C Bioanalytical Method (e.g., LC-MS/MS) Sampling_C->Bioanalysis_C PK_Analysis_C Pharmacokinetic Analysis (Cmax, T½, CL, Vd) Bioanalysis_C->PK_Analysis_C

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo efficacy of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid and related pyrazole-3-carboxylic acid derivatives across various therapeutic areas, including anti-inflammatory, anti-obesity, and anticancer applications. The data presented is compiled from multiple studies to offer a broad perspective on the structure-activity relationships and therapeutic potential of this class of compounds.

Data Presentation: Comparative In Vivo Efficacy

The following tables summarize the in vivo efficacy of various pyrazole-3-carboxylic acid derivatives. It is important to note that the data is collated from different studies, and direct comparison should be made with caution due to variations in experimental models and protocols.

Table 1: Anti-Inflammatory Activity of Pyrazole-3-Carboxylic Acid Derivatives in the Carrageenan-Induced Paw Edema Model

Compound IDSubstitution PatternAnimal ModelDose% Inhibition of EdemaReference Compound% Inhibition by Reference
1 5-(3,4-dichlorophenyl)Rat20 mg/kgData Not AvailableIndomethacin75%
2 5-(4-chlorophenyl)Rat20 mg/kg68%Indomethacin75%
3 5-(4-methoxyphenyl)Rat20 mg/kg62%Indomethacin75%
4 5-(4-nitrophenyl)Rat20 mg/kg55%Indomethacin75%
5 1-phenyl-5-(4-chlorophenyl)Rat100 mg/kg45%Diclofenac86.72%[1]

Table 2: Anti-Obesity Activity of Pyrazole-3-Carboxamide Derivatives as CB1 Receptor Antagonists

Compound IDSubstitution PatternAnimal ModelDose% Body Weight ReductionReference Compound% Reduction by Reference
6 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-N-(piperidin-1-yl) (Rimonabant)Mouse (DIO)10 mg/kg/day~15%Vehicle-
7 (-)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4,5-dihydro-N-morpholinylMouse (DIO)10 mg/kgSignificantRimonabantComparable
8 5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)Not specifiedNot specifiedPotent CB1 antagonistRimonabantMore potent in vitro

Table 3: Antitumor Activity of Pyrazole-3-Carboxylic Acid Derivatives in Xenograft Models

Compound IDSubstitution PatternAnimal ModelDoseTumor Growth Inhibition (TGI) %Reference CompoundTGI % by Reference
9 1-Thiazol-2-yl-N-3-methyl-5-(varied aryl)Mouse (BJAB lymphoma)Not specifiedPotent anti-proliferative activityNot specifiedNot specified[2]
10 Varied 1,3,5-substitutionsMouse (Murine mammary)5 mg/kgSignificantNot specifiedNot specified[3]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are described below.

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the acute anti-inflammatory activity of compounds.[4][5][6]

  • Animals: Male Wistar rats (150-180 g) are used.

  • Groups: Animals are divided into control, reference (e.g., Indomethacin, 10 mg/kg), and test compound groups.

  • Compound Administration: Test compounds and the reference drug are administered orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection. The vehicle (e.g., 0.5% carboxymethyl cellulose) is administered to the control group.

  • Induction of Inflammation: 0.1 mL of a 1% w/v solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.

Diet-Induced Obesity (DIO) Mouse Model

This model is used to evaluate the anti-obesity effects of compounds, particularly CB1 receptor antagonists.

  • Animals: Male C5F7BL/6 mice are fed a high-fat diet for several weeks to induce obesity.

  • Groups: Obese mice are divided into vehicle control, reference (e.g., Rimonabant), and test compound groups.

  • Compound Administration: Compounds are administered daily via oral gavage for a specified period (e.g., 14-28 days).

  • Measurements: Body weight and food intake are recorded daily. At the end of the study, various metabolic parameters such as plasma glucose, insulin, and lipid levels can be measured.

  • Data Analysis: The percentage change in body weight from baseline is calculated for each group.

Human Tumor Xenograft Mouse Model

This model is used to assess the in vivo anticancer efficacy of novel compounds.[7]

  • Animals: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Cell Implantation: Human cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are implanted subcutaneously into the flank of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Groups: Mice are randomized into control, reference (e.g., Doxorubicin), and test compound groups.

  • Compound Administration: Treatment is initiated, and compounds are administered according to a specific schedule (e.g., daily, once every three days) via an appropriate route (e.g., oral, intravenous).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula used is typically: Tumor Volume = (Length × Width²) / 2

  • Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_preclinical In Vivo Efficacy Evaluation start Compound Synthesis & Characterization formulation Formulation for In Vivo Dosing start->formulation animal_model Selection of Animal Model (e.g., Rat, Mouse) formulation->animal_model dosing Compound Administration animal_model->dosing observation Observation & Data Collection (e.g., Paw Volume, Body Weight, Tumor Size) dosing->observation analysis Data Analysis (% Inhibition, % Weight Change, TGI) observation->analysis conclusion Efficacy Conclusion analysis->conclusion signaling_pathway_inflammation cluster_inflammation Inflammatory Signaling Cascade Carrageenan Carrageenan (Inflammatory Stimulus) Mediators Release of Inflammatory Mediators (Histamine, Bradykinin, Prostaglandins) Carrageenan->Mediators COX Cyclooxygenase (COX) Enzymes Mediators->COX Prostaglandins Prostaglandin Synthesis COX->Prostaglandins Inflammation Edema, Pain, Erythema Prostaglandins->Inflammation Pyrazole Pyrazole-3-carboxylic acids (e.g., Celecoxib analogs) Pyrazole->COX Inhibition cb1_signaling_pathway cluster_cb1 Cannabinoid Receptor 1 (CB1) Signaling in Appetite Regulation Endocannabinoids Endocannabinoids (e.g., Anandamide, 2-AG) CB1_Receptor CB1 Receptor (in Hypothalamus) Endocannabinoids->CB1_Receptor Activation AC Adenylate Cyclase CB1_Receptor->AC Inhibition cAMP ↓ cAMP AC->cAMP Appetite ↑ Appetite & Food Intake cAMP->Appetite Regulation Pyrazole_Antagonist Pyrazole-3-carboxamide CB1 Antagonists (e.g., Rimonabant) Pyrazole_Antagonist->CB1_Receptor Blockade

References

Safety Operating Guide

Proper Disposal of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a detailed, step-by-step operational plan for researchers, scientists, and drug development professionals.

The primary recommended disposal method for this compound is incineration. This compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment and in accordance with all local, regional, national, and international regulations.[1]

Hazard Summary

A clear understanding of the hazards associated with this compound is the foundation of safe handling and disposal. The following table summarizes the key hazard information.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Acute toxicity, oral (Category 4)H302: Harmful if swallowedP264, P270, P301+P312, P330, P501[1]
Skin corrosion/irritation (Category 2)H315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362[1]
Serious eye damage/eye irritation (Category 2)H319: Causes serious eye irritationP280, P305+P351+P338, P337+P313[1]
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405, P501[1]

Experimental Protocol: Disposal via Incineration

The recommended procedure for the disposal of this compound is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

Materials:

  • This compound waste

  • Combustible solvent (e.g., ethanol, methanol)

  • Appropriate waste container (labeled, sealed)

  • Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or face shield

    • Lab coat

    • Respiratory protection (if handling outside a fume hood)

Procedure:

  • Segregation and Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed waste container.

    • Do not mix with incompatible materials.

  • Preparation for Incineration:

    • In a well-ventilated area, preferably within a chemical fume hood, carefully dissolve or mix the solid waste with a combustible solvent.

    • The ratio of solvent to the compound should be determined in consultation with your institution's environmental health and safety (EHS) office and the specifications of the licensed waste disposal contractor.

  • Container Management:

    • Ensure the waste container is securely sealed and properly labeled with the contents, including the chemical name and any associated hazards.

    • Store the container in a designated hazardous waste accumulation area away from heat and ignition sources.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and transport to a permitted incineration facility.

    • Provide the waste contractor with the Safety Data Sheet (SDS) for this compound.

  • Record Keeping:

    • Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with institutional and regulatory requirements.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 On-Site Waste Handling cluster_1 Preparation for Disposal cluster_2 Final Disposal A Waste Generation: This compound B Segregate and Collect in Labeled, Sealed Container A->B C Store in Designated Hazardous Waste Area B->C D Consult EHS/Waste Contractor for Solvent & Ratio C->D Prepare for Off-Site Disposal E Dissolve/Mix with Combustible Solvent in Fume Hood D->E F Securely Seal and Label Final Waste Container E->F G Arrange for Pickup by Licensed Waste Contractor F->G H Transport to Permitted Incineration Facility G->H I Incineration with Afterburner and Scrubber H->I J Maintain Disposal Records I->J

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.